molecular formula C7H11ClN2O2 B1463913 Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1159825-10-1

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B1463913
CAS No.: 1159825-10-1
M. Wt: 190.63 g/mol
InChI Key: IJKYIIMMYDNXDG-UHFFFAOYSA-N
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Description

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-aminopyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-4-3-5-9(6)8;/h3-5H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYIIMMYDNXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705322
Record name Ethyl 1-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-10-1
Record name 1H-Pyrrole-2-carboxylic acid, 1-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1159825-10-1), a versatile N-aminated heterocyclic building block.[3] By detailing the causality behind experimental choices and presenting a self-validating analytical workflow, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

The Strategic Importance of N-Aminopyrrole Scaffolds

Heterocyclic compounds are paramount in drug discovery, with pyrrole derivatives demonstrating a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] While substitutions on the carbon framework of the pyrrole ring are common, functionalization of the ring nitrogen opens a distinct vector for molecular elaboration. The introduction of an N-amino group, as in the title compound, provides a nucleophilic handle that is chemically distinct from the pyrrole nitrogen itself. This N-amino moiety can be readily acylated, alkylated, or incorporated into larger heterocyclic systems, making it a strategically valuable synthon for library synthesis and lead optimization campaigns. This guide provides a robust and reproducible pathway to this key intermediate, ensuring high purity and thorough structural verification.

Synthesis Strategy: The Paal-Knorr Condensation Approach

The synthesis of the pyrrole ring is most reliably achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this case, a hydrazine derivative to yield the N-substituted pyrrole.[6] This method is renowned for its efficiency and broad substrate scope. Our strategy employs a protected 1,4-dicarbonyl equivalent, which reacts with hydrazine to form the N-amino pyrrole core. The subsequent conversion to the hydrochloride salt is a critical step to enhance the compound's stability, crystallinity, and ease of handling, which are crucial attributes for a chemical building block.

Synthesis_Pathway cluster_0 Part A: Pyrrole Ring Formation cluster_1 Part B: Salt Formation A Ethyl 2-(diethoxymethyl)-4,4-diethoxybutanoate (1,4-Dicarbonyl Equivalent) C Ethyl 1-amino-1H-pyrrole-2-carboxylate (Free Base) A->C Paal-Knorr Condensation (Acid Catalyst, Heat) B Hydrazine Hydrate (N-Source) B->C E This compound (Final Product) C->E Acid-Base Reaction D HCl in Solvent (e.g., Diethyl Ether) D->E

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications and expected observations to ensure experimental success.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Ethyl 2-(diethoxymethyl)-4,4-diethoxybutanoate≥95%Sigma-AldrichThe key 1,4-dicarbonyl precursor.
Hydrazine monohydrateReagent Grade, ≥98%Sigma-AldrichHandle with caution; toxic and corrosive.
Glacial Acetic AcidACS GradeFisher ScientificServes as both solvent and acid catalyst.
Ethyl AcetateHPLC GradeVWRFor extraction.
Saturated Sodium Bicarbonate SolutionACS GradeIn-house prepFor neutralization.
Anhydrous Magnesium SulfateReagent GradeSigma-AldrichFor drying organic layers.
Hydrochloric Acid Solution, 2.0 M in EtherReagent GradeSigma-AldrichFor salt formation.
Diethyl Ether, AnhydrousACS GradeFisher ScientificFor precipitation and washing.
Part A: Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(diethoxymethyl)-4,4-diethoxybutanoate (1 equiv.) and glacial acetic acid (approx. 5 mL per gram of starting material).

    • Causality: Acetic acid serves as both a solvent and the necessary acid catalyst to promote the hydrolysis of the acetal protecting groups, revealing the 1,4-dicarbonyl in situ, and to catalyze the subsequent condensation and cyclization steps.[7]

  • Reagent Addition: While stirring, add hydrazine monohydrate (1.1 equiv.) dropwise to the solution. The addition may be mildly exothermic.

    • Causality: A slight excess of hydrazine ensures the complete consumption of the limiting dicarbonyl precursor. Dropwise addition helps control the initial reaction rate.

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Thermal energy is required to drive the dehydration and aromatization steps that lead to the stable pyrrole ring.

  • Work-up and Extraction: Cool the mixture to room temperature. Slowly pour the dark solution into a separatory funnel containing 100 mL of cold water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~7-8).

    • Causality: Neutralization quenches the acid catalyst and converts the product to its non-protonated, organic-soluble free base form, enabling efficient extraction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

    • Causality: The brine wash removes residual water and inorganic salts. Magnesium sulfate is a neutral drying agent suitable for this nitrogenous compound.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the product-containing fractions and remove the solvent in vacuo to yield the pure free base.

Part B: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified ethyl 1-amino-1H-pyrrole-2-carboxylate free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

    • Causality: The highly basic N-amino group is protonated by HCl, forming the insoluble hydrochloride salt which precipitates from the nonpolar ether solvent.

  • Isolation: Stir the resulting slurry for 30 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities. Dry the product under high vacuum to yield this compound as a stable solid.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the final product.

Characterization_Workflow Start Final Product NMR NMR Spectroscopy (¹H, ¹³C) Structure Backbone Start->NMR MS Mass Spectrometry (HRMS) Molecular Formula Start->MS IR IR Spectroscopy Functional Groups Start->IR MP Melting Point Identity & Purity Start->MP HPLC HPLC Analysis Quantitative Purity Start->HPLC End Verified Structure & Purity Report NMR->End MS->End IR->End MP->End HPLC->End

Caption: A typical analytical workflow for structural verification.

Expected Characterization Data

The following table summarizes the expected analytical data for the title compound, based on its structure and data from analogous pyrrole derivatives.[8][9][10]

TechniqueExpected Results
¹H NMR (DMSO-d₆)δ 6.90-7.00 (t, 1H, H4-pyrrole), δ 6.75-6.85 (dd, 1H, H5-pyrrole), δ 6.10-6.20 (dd, 1H, H3-pyrrole), δ 5.50-6.00 (br s, 3H, -NH₃⁺, exchangeable with D₂O), δ 4.25 (q, 2H, -OCH₂ CH₃), δ 1.30 (t, 3H, -OCH₂CH₃ ). The broad singlet for the protonated amino group is a key diagnostic peak.
¹³C NMR (DMSO-d₆)δ ~160 (C=O, ester), δ ~125 (C2-pyrrole), δ ~122 (C5-pyrrole), δ ~112 (C4-pyrrole), δ ~108 (C3-pyrrole), δ ~60 (-C H₂CH₃), δ ~14 (-CH₂C H₃).
IR (ATR) (cm⁻¹)~3200-2800 (broad, N-H stretch from -NH₃⁺), ~1700 (strong, C=O stretch, ester), ~1550 (N-H bend), ~1250 (C-O stretch). The broad ammonium stretch is highly characteristic of the hydrochloride salt.
HRMS (ESI+) Calculated for C₇H₁₁N₂O₂⁺ [M+H]⁺: 155.0815. Found: 155.081x. This confirms the molecular formula of the free base cation.
Melting Point Expected to be a sharp melting point, characteristic of a pure crystalline solid. The exact value should be determined experimentally.
Purity (HPLC) ≥97% purity by HPLC analysis (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA, detection at 254 nm).

Applications in Drug Discovery

This compound is not merely a final product but a versatile starting point for further chemical exploration. Its strategic value lies in the orthogonal reactivity of its functional groups.

  • N-Amino Derivatization: The exocyclic amino group can undergo selective acylation or reductive amination, allowing for the introduction of diverse side chains without affecting the pyrrole ring itself.

  • Ester Hydrolysis: The ethyl ester can be saponified to the corresponding carboxylic acid, which serves as a handle for amide bond formation, a cornerstone of medicinal chemistry.[11]

  • Scaffold for Fused Systems: The N-amino and C2-ester functionalities can be used in intramolecular cyclization reactions to construct fused bicyclic systems, such as pyrrolo[1,2-b]pyridazines, which are of significant interest in drug discovery.

The utility of related pyrrole carboxylates is well-documented; for instance, ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block for a potent drug candidate against the Hepatitis B virus, underscoring the therapeutic potential of this compound class.[12]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. By leveraging the classic Paal-Knorr condensation and providing a comprehensive analytical workflow, researchers can confidently produce and verify this high-value building block. The strategic placement of the N-amino group offers a unique synthetic handle, positioning this compound as a valuable asset for generating novel molecular architectures in the pursuit of new therapeutic agents.

References

  • Lemal, D. M., & Rave, T. W. (1963). Pathways of N-Aminopyrrole Synthesis. Tetrahedron, 19(7), 1119-1126.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm
  • Li, Y., et al. (2022). The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation. ResearchGate. Retrieved from https://www.researchgate.net/figure/The-synthesis-of-pyrrole-derivatives-based-on-natural-amino-acids-by-microwave-assisted_fig37_361958223
  • Yutilov, Y. M., & Svertilova, I. A. (2018). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. Retrieved from https://www.researchgate.net/publication/323381018_The_Synthesis_of_1H-Pyrroles_Part_1_The_Synthesis_and_the_Chemical_and_Physical_Aspects_Pyrrole_Ring
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from https://hmdb.ca/spectra/nmr_one_d/10206
  • El-Metwaly, N. M., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules, 26(21), 6649.
  • Sharma, V., et al. (2015).
  • Cotman, A. E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1933.
  • CymitQuimica. (n.d.). Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. Retrieved from https://www.cymitquimica.com/base/producto/125368/252932-49-3
  • Guidechem. (n.d.). ETHYL 1-AMINOPYRROLE-2-CARBOXYLATE HCL 1159825-10-1 wiki. Retrieved from https://www.guidechem.
  • Chen, Y., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(18), 5519.
  • BLD Pharm. (n.d.). 1159825-10-1|this compound. Retrieved from https://www.bldpharm.com/products/1159825-10-1.html
  • Edinger, J., & NIBTS, T. (2011). One-pot Synthesis of Substituted Pyrroles with N,N,N',N'-Tetrachlorobenzene-1,3-disulphonamide and N,N'-Diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide). South African Journal of Chemistry, 64, 234-238.
  • Martínez-Arias, S., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3754-3758.
  • Maslivets, A. N., et al. (2020). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 54, 34-38.
  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/255670
  • Martínez-Arias, S., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. ACS Publications. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8131652/
  • ChemicalBook. (n.d.). ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB9340243_EN.htm
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  • Stakvileviciute, G., et al. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(2), M1645.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Analysis

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The accurate structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide a powerful toolkit for molecular characterization. Each technique offers a unique and complementary piece of the structural puzzle. This guide will detail the expected spectral features of the title compound, explaining the underlying chemical principles that give rise to them.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, we would expect to observe the molecular ion of the free base after the loss of HCl.

Expected Data:

  • Molecular Ion (M⁺): The free base, Ethyl 1-amino-1H-pyrrole-2-carboxylate, has a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Therefore, the primary molecular ion peak (M⁺) is expected at m/z = 154.

  • Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

    • [M - OCH₂CH₃]⁺: Loss of the ethoxy radical would result in a fragment at m/z = 109.

    • [M - COOCH₂CH₃]⁺: Loss of the entire ethyl carboxylate group would lead to a fragment at m/z = 81.

    • Loss of N₂H₂: Fragmentation of the N-amino pyrrole ring could involve the loss of a diazene-like fragment, although this is less common.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-3100N-H stretchAmino group (NH₂)
3100-3000C-H stretch (aromatic)Pyrrole ring
2980-2850C-H stretch (aliphatic)Ethyl group (CH₂, CH₃)
~2700-2400N⁺-H stretch (broad)Ammonium hydrochloride
~1720-1700C=O stretchEster
~1600-1450C=C and C-N stretchingPyrrole ring
~1200C-O stretchEster

The presence of the hydrochloride salt will likely result in a broad absorption band in the 2700-2400 cm⁻¹ region, corresponding to the N⁺-H stretch of the protonated amino group. The N-H stretching of the amino group itself would be observed in the 3300-3100 cm⁻¹ range. The strong ester carbonyl (C=O) stretch is a key diagnostic peak expected around 1720-1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity of atoms can be determined. The following predictions are based on the structure of Ethyl 1H-pyrrole-2-carboxylate and the expected electronic effects of the 1-amino group.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the protons of the pyrrole ring and the ethyl ester group. The amino protons may appear as a broad singlet.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2t1HH5 (pyrrole)The proton at the 5-position is expected to be a triplet due to coupling with H4.
~6.8-7.0dd1HH3 (pyrrole)The proton at the 3-position will be a doublet of doublets due to coupling with H4 and H5.
~6.1-6.3t1HH4 (pyrrole)The proton at the 4-position is expected to be a triplet due to coupling with H3 and H5.
~4.2-4.4q2H-OCH₂CH₃The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons.
~1.2-1.4t3H-OCH₂CH₃The methyl protons of the ethyl group will be a triplet due to coupling with the methylene protons.
Broad singlets (broad)3H-NH₃⁺The three protons of the protonated amino group are expected to be a broad singlet due to exchange and quadrupole effects of the nitrogen.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=O (ester)The carbonyl carbon of the ester group is typically found in this region.
~125-130C2 (pyrrole)The carbon attached to the ester group will be downfield.
~120-125C5 (pyrrole)The carbon at the 5-position.
~110-115C3 (pyrrole)The carbon at the 3-position.
~105-110C4 (pyrrole)The carbon at the 4-position.
~60-65-OCH₂CH₃The methylene carbon of the ethyl group.
~14-16-OCH₂CH₃The methyl carbon of the ethyl group.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is best achieved through a systematic and integrated approach, as illustrated in the workflow below.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Obtain Mass Spectrum MS_Data Molecular Ion Peak (m/z = 154) Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation of This compound IR Acquire IR Spectrum IR_Data Key Absorptions: N-H, C-H, N+-H, C=O, C-O IR->IR_Data NMR Record 1H & 13C NMR Spectra NMR_Data Chemical Shifts Multiplicities Integration NMR->NMR_Data

Caption: Integrated workflow for the structural elucidation of this compound using MS, IR, and NMR.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Nuclear Magnetic Resonance Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust framework for the comprehensive characterization of this compound. While this guide presents predicted data based on sound chemical principles and analogous structures, experimental verification is the ultimate standard for structural confirmation. The methodologies and expected spectral features detailed herein serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds.

References

  • PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS 1159825-10-1), a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. This document delves into the nuanced interplay of the pyrrole core, the 1-amino substituent, and the 2-ethyl carboxylate group, which collectively define its unique reactivity profile. Key topics include the compound's physicochemical characteristics, its behavior in electrophilic substitution and cycloaddition reactions, and the reactivity of its functional groups. This guide also presents detailed experimental protocols and discusses the compound's potential applications as a versatile building block in organic synthesis.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in a vast array of bioactive natural products and synthetic compounds. The introduction of an amino group to the pyrrole ring dramatically alters its electronic properties and reactivity, making aminopyrroles valuable synthons for the construction of complex nitrogen-containing heterocycles. This compound is a bifunctional molecule that combines the aromaticity of the pyrrole ring with the nucleophilicity of the amino group and the synthetic versatility of the ester functionality. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient precursor for various chemical transformations. This guide aims to provide a detailed understanding of this compound's chemical behavior, grounded in established principles and supported by relevant literature.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its handling, storage, and application in synthesis. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1159825-10-1[1][2][3][4]
Molecular Formula C₇H₁₁ClN₂O₂[1]
Molecular Weight 190.63 g/mol [1]
Physical Form Solid
Purity Typically ≥95%[2]
Synonyms 1-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride; Ethyl 1-aminopyrrole-2-carboxylate, HCl[1]

Further quantitative data such as melting point, pKa, and solubility in various organic solvents are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the aromatic region. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. Signals corresponding to the ethyl group (a quartet and a triplet) and the amino protons (a broad singlet) are also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyrrole ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The positions of the pyrrole carbon signals will reflect the electronic effects of the substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the ethyl group, the C=O stretching of the ester, and C-N and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (ethyl 1-amino-1H-pyrrole-2-carboxylate) and fragmentation patterns characteristic of the loss of the ethyl and carboxylate groups.

Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 1-amino-1H-pyrrole-2-carboxylate is governed by the interplay of its three key components: the aromatic pyrrole ring, the exocyclic amino group on the ring nitrogen, and the ethyl carboxylate substituent.

Reactivity of the Pyrrole Ring

Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution.[11][12] The nitrogen lone pair is part of the aromatic sextet, which significantly activates the ring carbons towards electrophilic attack.[13][14] In the case of Ethyl 1-amino-1H-pyrrole-2-carboxylate, the 1-amino group is expected to further influence the ring's reactivity.

Electrophilic attack on the pyrrole ring is generally favored at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance. However, in this molecule, the C2 position is already substituted. Therefore, electrophilic substitution is predicted to occur at the C5 position, which is also an α-position relative to the ring nitrogen. The 1-amino group, being directly attached to the nitrogen, will modulate the overall electron density of the ring.

Caption: Predicted electrophilic substitution at the C5 position.

Common electrophilic substitution reactions that pyrroles undergo include:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the 5-halo derivative.[15]

  • Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene due to the high reactivity of the pyrrole ring.

  • Friedel-Crafts Acylation: This reaction, often carried out with an acid anhydride and a Lewis acid catalyst, would likely lead to the introduction of an acyl group at the C5 position.

The electron-rich nature of the pyrrole ring allows it to participate as the 4π component in Diels-Alder reactions, particularly inverse-electron demand Diels-Alder (IEDDA) reactions with electron-deficient dienes.[16][17] Studies on 2-aminopyrroles have shown their ability to act as dienophiles in IEDDA reactions.[18][19][20] 1-aminopyrroles can also be expected to undergo [4+2] cycloadditions. The presence of the electron-withdrawing carboxylate group may influence the dienophilic character of the pyrrole ring.

Furthermore, the pyrrole ring can participate in [3+2] cycloaddition reactions, for instance with azides or nitrilimines, to form fused heterocyclic systems.[19]

Cycloaddition_Reaction [4+2] Cycloaddition Pathway cluster_reactants Reactants Pyrrole Ethyl 1-amino-1H- pyrrole-2-carboxylate (4π component) Product Cycloadduct Pyrrole->Product Dienophile Electron-Deficient Dienophile (2π component) Dienophile->Product

Caption: General schematic for a [4+2] cycloaddition reaction.

Reactivity of the Functional Groups

The 1-amino group is a key functional handle. It can act as a nucleophile and can be derivatized in several ways:

  • Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

  • Alkylation: Alkylation of the amino group can be achieved using alkyl halides.[21]

  • Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) could potentially lead to the formation of a diazonium salt, although the stability of such N-amino diazonium species may be limited. This could be a route to N-nitrosoamines or other derivatives.

The ethyl ester at the C2 position is a versatile functional group that can undergo a range of transformations:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in further reactions, such as amide bond formation.[22]

  • Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with catalysis.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

Synthesis

The synthesis of substituted pyrroles can be achieved through various classical methods such as the Knorr, Paal-Knorr, and Hantzsch syntheses.[23] More modern approaches often involve multi-component reactions or transition-metal-catalyzed cyclizations.[24][25] The synthesis of this compound would likely involve the construction of the pyrrole ring with the appropriate substituents in place or the late-stage introduction of the 1-amino group. One plausible synthetic route could involve the cyclization of a suitable precursor followed by N-amination.

Experimental Protocols

The following are generalized protocols for reactions that this compound is expected to undergo. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: General Procedure for N-Acylation of the 1-Amino Group
  • Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (2.2 eq).

  • Reaction: Cool the mixture to 0 °C. Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The base is necessary to neutralize the hydrochloride salt and the HCl generated during the acylation reaction. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

Protocol 2: General Procedure for Ester Hydrolysis to the Carboxylic Acid
  • Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Reaction: Add an excess of an aqueous base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 eq).

  • Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl).

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Causality: The use of a base promotes the saponification of the ester. Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Applications in Research and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in:

  • Drug Discovery: The aminopyrrole scaffold is present in numerous compounds with a wide range of biological activities. This compound can be used to synthesize libraries of derivatives for screening against various therapeutic targets. For instance, related aminopyrrole derivatives have been investigated as potential anticancer agents.[26] The functional groups allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Materials Science: 1-Aminopyrrole itself is used in the synthesis of polymers and resins to improve their thermal and mechanical properties.[27] The ethyl carboxylate functionality of the title compound provides a site for polymerization or for grafting onto other materials.

  • Agrochemicals: The pyrrole core is a feature of some agrochemicals. The functional handles on this molecule allow for the creation of novel compounds for testing as herbicides, fungicides, or insecticides.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis. Its unique combination of an electron-rich aromatic system, a nucleophilic amino group, and a modifiable ester function makes it an attractive starting material for the construction of a wide variety of more complex heterocyclic structures. This guide has provided a detailed overview of its known properties and predictable reactivity, offering a solid foundation for its application in research and development. Further experimental investigation into its specific reaction kinetics, mechanistic pathways, and spectroscopic properties will undoubtedly continue to expand its utility in the fields of medicinal chemistry and materials science.

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An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2] The spatial arrangement of atoms, the nuances of bond lengths and angles, and the intricate web of intermolecular interactions dictate a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential.[3][4] This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the crystal structure analysis of a novel compound of interest: Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride.

Pyrrole-based scaffolds are prevalent in a multitude of biologically active compounds, showcasing a wide array of pharmacological activities.[5][6] The introduction of an N-amino group and its subsequent formation into a hydrochloride salt can significantly alter the molecule's solubility, stability, and intermolecular interactions, all of which are critical parameters in drug development.[7][8] As no public crystal structure for this specific hydrochloride salt exists, this document will serve as a practical guide, outlining the necessary steps from synthesis to final structural elucidation and its implications. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to a crystal structure begins with the synthesis of the target compound in high purity. A plausible synthetic route for this compound is proposed, followed by a systematic approach to crystallization.

Proposed Synthesis Pathway

The synthesis of N-amino pyrroles can be challenging. A potential route involves the cyclization of a suitable precursor, followed by amination of the pyrrole nitrogen. A possible multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

  • Synthesis of Ethyl 1H-pyrrole-2-carboxylate: This starting material can be synthesized via established methods, such as the reaction of pyrrole with ethyl chloroformate or through a Knorr-type pyrrole synthesis.[9][10]

  • N-amination of Ethyl 1H-pyrrole-2-carboxylate: The pyrrole nitrogen can be aminated using a suitable aminating agent like hydroxylamine-O-sulfonic acid in a basic medium. The reaction requires careful temperature control to prevent side reactions.

  • Formation of the Hydrochloride Salt: The resulting Ethyl 1-amino-1H-pyrrole-2-carboxylate is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

  • Purification: The crude salt is collected by filtration, washed with cold solvent, and can be further purified by recrystallization to achieve the high purity required for single-crystal growth.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining X-ray quality single crystals is often the most challenging step. For organic hydrochloride salts, which tend to be highly polar and water-soluble, a systematic screening of crystallization conditions is paramount.[11][12]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities should be screened. Good solvents for hydrochloride salts often include lower alcohols (methanol, ethanol), water, or mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[11]

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Screening Matrix: A systematic approach involves setting up a matrix of conditions, varying the solvent, precipitant, temperature, and concentration.

Spectroscopic and Physical Characterization: Confirming the Identity

Prior to X-ray analysis, it is crucial to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity.[13][14]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the pyrrole ring protons, and the protons of the amino group. The chemical shifts of the pyrrole protons will be influenced by the electron-donating amino group.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyrrole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500 (broad)
C-H stretch (aromatic/aliphatic)2850-3100
C=O stretch (ester)1700-1730
N-H bend (amine)1550-1650
C-N stretch1000-1250
Table 1: Expected FT-IR Vibrational Frequencies.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.[17][18][19] Electrospray ionization (ESI) is a suitable technique for this polar, salt-like compound. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Single-Crystal X-ray Diffraction: Unveiling the 3D Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[20][21][22] The process involves a series of well-defined steps.

Experimental Workflow: Single-Crystal X-ray Diffraction

workflow cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing cluster_3 Structure Solution & Refinement CrystalSelection Crystal Selection Mounting Mounting on Goniometer CrystalSelection->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Integration Integration DataCollection->Integration Scaling Scaling & Merging Integration->Scaling StructureSolution Structure Solution (e.g., Direct Methods) Scaling->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays.[23] The crystal is rotated, and a series of diffraction images are collected.[24]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[24]

Structure Solution and Refinement

The processed data is then used to solve the crystal structure. This is typically done using direct methods or Patterson methods, which provide an initial model of the electron density.[25] This model is then refined using a least-squares process, often with software such as SHELXL, to improve the fit between the calculated and observed diffraction data.[26][27][28]

ParameterExpected Value/Range
Crystal systemMonoclinic or Orthorhombic
Space groupCentrosymmetric (e.g., P2₁/c)
a (Å)5-15
b (Å)8-20
c (Å)10-25
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-3000
Z4 or 8
R-factor (R1)< 0.05
Goodness-of-fit (GooF)~1.0
Table 2: Hypothetical Crystallographic Data.

Analysis of the Crystal Structure: Insights for Drug Development

The final refined crystal structure provides a wealth of information that is invaluable for drug development.

Molecular Conformation

The analysis will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This includes the planarity of the pyrrole ring and the conformation of the ethyl ester and amino groups.

Intermolecular Interactions

As a hydrochloride salt, strong intermolecular interactions are expected, which will dictate the crystal packing.[8] These interactions are likely to include:

  • Hydrogen Bonding: The protonated amino group (N⁺-H) and the pyrrole N-H will act as hydrogen bond donors, while the chloride ion (Cl⁻) and the carbonyl oxygen of the ester will be strong hydrogen bond acceptors.

  • π-π Stacking: The aromatic pyrrole rings may engage in π-π stacking interactions.

  • van der Waals Forces: These weaker interactions will also contribute to the overall crystal packing.

Logical Relationship: Intermolecular Interactions

interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B NH3_A N⁺-H₃ Cl_ion Cl⁻ NH3_A->Cl_ion Hydrogen Bond Pyrrole_A Pyrrole Ring Pyrrole_B Pyrrole Ring Pyrrole_A->Pyrrole_B π-π Stacking CO_A C=O CO_A->NH3_A Intramolecular H-Bond (possible)

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Implications for Drug Development

The crystal structure provides critical insights for drug development:

  • Polymorphism: The existence of different crystal forms (polymorphs) can significantly impact a drug's properties.[1] Understanding the stable crystal form is crucial for formulation development.

  • Solubility and Dissolution: The strength of the crystal lattice, dictated by the intermolecular interactions, influences the solubility and dissolution rate of the drug, which in turn affects its bioavailability.[7]

  • Structure-Activity Relationship (SAR): The precise conformation of the molecule in the solid state can provide insights into its binding to a biological target, aiding in the design of more potent and selective analogs.[29]

Conclusion: A Foundation for Future Discovery

This guide has provided a comprehensive, albeit predictive, framework for the crystal structure analysis of this compound. By following a systematic approach encompassing synthesis, crystallization, spectroscopic characterization, and single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional understanding of this and other novel compounds. The resulting structural information is not an end in itself but a critical starting point for understanding the solid-state properties and for guiding the rational design of future therapeutic agents. The principles and methodologies outlined herein are broadly applicable and serve as a robust foundation for scientists in the pharmaceutical and chemical research fields.

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A Technical Guide to the Stability, Storage, and Handling of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No. 1159825-10-1) is a specialized heterocyclic building block crucial for the synthesis of complex molecular scaffolds in pharmaceutical research and drug development.[1] The integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven protocols for its optimal storage and handling, and offers a framework for assessing its long-term integrity. The recommendations herein are synthesized from safety data for structurally related pyrrole derivatives and established best practices for handling sensitive chemical reagents.

Chemical and Physical Profile

Understanding the fundamental properties of a reagent is the first step in designing appropriate storage and handling strategies. While exhaustive experimental data for this specific salt is not publicly available, the key identifiers are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1159825-10-1[1]
Molecular Formula C₇H₁₁ClN₂O₂-
Molecular Weight 190.63 g/mol -
Typical Form Solid[2]
Structural Class N-Amino Pyrrole Ester Hydrochloride[1]

Core Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors common to many complex organic molecules, particularly those containing ester and amine functionalities.

General Chemical Stability

Under recommended storage conditions, the compound is expected to be stable for extended periods.[3][4] However, the pyrrole ring, the N-amino group, and the ethyl ester moiety are all susceptible to degradation if improperly stored.

Key Factors Influencing Degradation
  • Moisture and Humidity: This is arguably the most critical factor. As a hydrochloride salt, the compound is hygroscopic. Absorbed moisture can initiate the hydrolysis of the ethyl ester to its corresponding carboxylic acid, altering its reactivity and introducing a significant impurity. This process can be catalyzed by acidic or basic conditions.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[3] Storing the compound away from heat sources is essential to maintain its long-term purity.

  • Light: Many heterocyclic compounds exhibit photosensitivity. While specific data is unavailable, it is a standard precautionary measure to protect the compound from direct sunlight or strong artificial light to prevent photochemical decomposition.[3]

  • Oxidizing Agents: The N-amino group and the electron-rich pyrrole ring are susceptible to oxidation. Contact with strong oxidizing agents must be strictly avoided as it can lead to irreversible decomposition and the formation of colored byproducts.[3][4]

Hypothetical Degradation Pathway: Ester Hydrolysis

The following diagram illustrates the primary, moisture-driven degradation pathway. The presence of water can lead to the cleavage of the ethyl ester, yielding the parent carboxylic acid and ethanol.

G cluster_conditions Initiating Factor main_compound Ethyl 1-amino-1H-pyrrole-2-carboxylate HCl degradation_product 1-Amino-1H-pyrrole-2-carboxylic acid HCl main_compound->degradation_product  Moisture (H₂O)    (Primary Degradation Pathway)   byproduct Ethanol condition Exposure to Ambient Humidity

Caption: Hypothetical hydrolysis of the ester functional group.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the chemical integrity of the reagent.

Long-Term Storage Conditions

The following conditions are recommended for the long-term storage of this compound.

ParameterRecommendationRationale
Temperature Store in a cool place.To minimize the rate of thermal degradation.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To displace moisture and oxygen, preventing hydrolysis and oxidation.
Container Keep in the original, tightly closed container.[3][5][6]To provide the primary barrier against environmental contaminants.
Location A dry, well-ventilated area away from direct sunlight.[3][5]To protect from moisture, light, and incompatible vapors.
Safe Handling Procedures

Proper handling ensures both user safety and reagent purity.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust during weighing and transfer.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]

  • Container Management: Keep the container tightly sealed when not in use to prevent moisture ingress.[6]

Incompatible Materials

To prevent hazardous reactions and sample degradation, avoid contact with the following:

  • Strong Oxidizing Agents: Can cause vigorous, potentially exothermic reactions.[3][4]

  • Strong Bases: Will neutralize the hydrochloride salt and may promote other reactions.[3]

  • Strong Acids: While the compound is a hydrochloride salt, exposure to other strong acids may not be advisable.[3]

Protocol for Assessing Compound Integrity

For critical applications, especially after prolonged storage, verifying the integrity of the reagent is a self-validating step that ensures experimental reproducibility.

Initial Visual Inspection

Before opening the container, visually inspect the material. Signs of degradation can include:

  • Change in Color: A noticeable change from its initial appearance.

  • Clumping or Caking: Indicates moisture absorption.

  • Presence of a new odor.

Analytical Workflow for Purity Verification

The following workflow provides a robust method for confirming the purity and identity of the stored material against a reference standard or initial batch data.

G start Stored Sample of Ethyl 1-amino-1H-pyrrole-2-carboxylate HCl visual 1. Visual Inspection (Color, Clumping) start->visual prep 2. Prepare Analytical Sample (e.g., 1 mg/mL in Acetonitrile) visual->prep analysis 3. LC-MS or HPLC-UV Analysis prep->analysis compare 4. Data Comparison analysis->compare decision Purity Matches Reference? compare->decision pass Proceed with Experiment decision->pass Yes fail Consider Purification or Re-synthesis decision->fail No

Caption: Standard workflow for verifying reagent integrity.

Step-by-Step Protocol: Purity Assessment by LC-MS
  • Reference Preparation: If available, prepare a solution of a new, trusted batch or a certified reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Sample Preparation: Prepare the stored sample at the exact same concentration in the same solvent.

  • Instrumentation (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm) and positive ion mode ESI-MS.

  • Data Analysis:

    • Retention Time: Compare the retention time of the main peak in the stored sample to the reference. A significant shift may indicate a problem.

    • Purity: Integrate the peak areas in the chromatogram. The purity of the stored sample should be within acceptable limits (e.g., >95%) of the reference.

    • Mass Spectrum: Confirm that the mass of the main peak corresponds to the expected mass of the compound ([M+H]⁺). Look for peaks corresponding to potential degradation products, such as the hydrolyzed carboxylic acid.

Conclusion

The utility of this compound in advanced chemical synthesis is directly tied to its purity. By implementing the stringent storage and handling protocols detailed in this guide—namely, exclusion of moisture, protection from heat and light, and segregation from incompatible materials—researchers can significantly extend the shelf-life of this valuable reagent.[3][4][6] Regular integrity checks using standard analytical techniques provide a final layer of validation, ensuring the reliability and success of subsequent synthetic endeavors.

References

  • Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS. [Online].
  • SAFETY DATA SHEET. [Online].
  • SAFETY DATA SHEET. [Online].
  • SAFETY DATA SHEET - Sigma-Aldrich. [Online].
  • Safety Data Sheet - CymitQuimica. [Online].
  • ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE Safety Data Sheets - Echemi. [Online].
  • Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride - CymitQuimica. [Online].
  • Material Safety Data Sheet - West Liberty University. [Online].
  • 1159825-10-1|this compound|BLD Pharm. [Online].

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Tautomerism in Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, represents a critical, yet often overlooked, factor in drug discovery and development.[1][2] The pharmacokinetic and pharmacodynamic profile of a molecule can be profoundly influenced by the predominant tautomeric form and the kinetics of its interconversion.[2] This guide provides a comprehensive technical analysis of the potential tautomerism in this compound, a heterocyclic scaffold with significant potential in medicinal chemistry. By integrating theoretical principles with actionable experimental and computational protocols, this document serves as a robust resource for scientists aiming to characterize and control the tautomeric behavior of this and related molecules. We will explore the structural landscape, delineate advanced analytical methodologies for tautomer identification, and provide a framework for computational prediction, ensuring a holistic understanding grounded in scientific integrity.

The Fundamental Importance of Tautomerism

Tautomerism is a phenomenon where a single chemical compound exists as a mixture of two or more readily interconvertible isomers, known as tautomers.[3] This interconversion typically involves the migration of a proton, a process known as prototropic tautomerism. Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms and electrons, and they exist in a dynamic equilibrium.[4]

Key Tautomeric Equilibria in Heterocyclic Chemistry

Two of the most relevant forms of tautomerism in drug development are:

  • Keto-Enol Tautomerism: An equilibrium between a keto form (containing a C=O group) and an enol form (containing a C=C-OH group). While the keto form is generally more stable, factors like conjugation, aromaticity, and intramolecular hydrogen bonding can favor the enol form.[4][5][6]

  • Imine-Enamine Tautomerism: An equilibrium analogous to the keto-enol system, involving a proton shift between a nitrogen and an alpha-carbon. The imine form contains a C=N bond, while the enamine form has a C=C-N structure.[7][8][9] The stability is highly dependent on substitution, solvent polarity, and electronic effects.[7]

Impact on Drug Discovery and Development

The specific tautomer present can dramatically alter a molecule's properties:

  • Receptor Binding: Tautomers present different three-dimensional shapes and hydrogen bonding patterns (donors and acceptors), leading to significant differences in binding affinity for a biological target.[2]

  • Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability can vary between tautomers, affecting absorption, distribution, metabolism, and excretion.

  • Bioavailability: In some cases, one tautomer may be active while another is inactive or even susceptible to rapid degradation by metabolic enzymes, directly impacting the drug's bioavailability.[2]

Understanding and controlling tautomerism is therefore not an academic exercise but a crucial step in designing safe and effective therapeutic agents.

The Tautomeric Landscape of this compound

The structure of the target compound presents a fascinating case for prototropic tautomerism, particularly influenced by its state as a hydrochloride salt. The protonation site is critical in determining the subsequent electronic landscape and the favorability of proton migration.

Primary Tautomeric Equilibrium: Amine-Iminium Forms

The most probable site of protonation is the exocyclic 1-amino group, which is more basic than the pyrrole ring nitrogen. This leads to the primary species being the 1-ammonio-1H-pyrrole cation. From this starting point, we can postulate the key tautomeric equilibrium.

  • Tautomer A (Amine/Ammonium): The structure as named, with a protonated amino group (-NH3+) at the N1 position of the pyrrole ring. This form maintains the aromaticity of the five-membered ring.

  • Tautomer B (Iminium/Enamine): This form arises from a[10][11]-proton shift from the exocyclic nitrogen (N1) to the C5 position of the pyrrole ring. This creates an iminium double bond between N1 and C2 and shifts the ring double bonds, breaking the formal aromaticity of the pyrrole ring but creating an extended conjugated system.

The equilibrium between these forms is central to understanding the molecule's reactivity and biological interactions.

Caption: Postulated primary tautomeric equilibrium for this compound.

Factors Influencing the Equilibrium
  • Solvent Polarity: Polar solvents may stabilize the more charge-separated or polar tautomer. For instance, polar protic solvents can form hydrogen bonds that may favor one form over another.[7]

  • pH: While the compound is a salt, the pH of the solution can influence the protonation state and shift the equilibrium.

  • Temperature: Changes in temperature can alter the equilibrium constant (KT) if the tautomers have different thermodynamic stabilities.[12]

Experimental Characterization Protocols

A multi-faceted analytical approach is required to unambiguously identify and quantify the tautomers present in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating tautomeric forms in solution, as distinct tautomers give rise to separate sets of signals with unique chemical shifts.[12][13]

Expertise & Rationale: The choice of NMR is predicated on its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C). A proton shift, as seen in tautomerism, fundamentally alters these environments. For example, the sp²-hybridized C5 carbon in Tautomer A would become an sp³-hybridized CH₂ group in Tautomer B, resulting in a dramatic upfield shift in the ¹³C NMR spectrum. Similarly, the proton signals for the ring and the N-H protons will be distinct for each tautomer.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often an excellent choice as it can solubilize many salts and slows down the exchange of labile N-H protons, allowing for their observation.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Pay close attention to the number of signals in the aromatic/olefinic region (approx. 6-8 ppm) and the chemical shifts of the N-H protons (which can be broad and appear over a wide range, >8 ppm).

    • Integrate the signals corresponding to each tautomer to determine their relative populations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • Look for key diagnostic signals: the C=O of the ester (around 160-170 ppm), the pyrrole ring carbons, and critically, the potential C=N iminium carbon in Tautomer B (which would be significantly downfield, >160 ppm).

  • Advanced Experiments (Optional but Recommended):

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning all proton and carbon signals to their respective tautomeric structures.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic information about the equilibrium and may help resolve broadened signals due to intermediate exchange rates.[12]

Data Presentation: Expected Chemical Shifts

NucleusTautomer A (Amine/Ammonium)Tautomer B (Iminium/Enamine)Rationale for Difference
¹H Ring 3 distinct aromatic signals2 olefinic signals, 1 CH₂ signalLoss of aromaticity and formation of an sp³ center in Tautomer B.
¹H -NH₃⁺ Broad singlet, downfieldAbsentProton has migrated to the ring.
¹³C Ring 4 distinct sp² signals2 sp² C=C, 1 sp² C=N, 1 sp³ CH₂Change in hybridization and electronic environment is highly diagnostic.
¹³C C=N AbsentPresent, downfield (>160 ppm)The appearance of an iminium carbon signal is a key indicator for Tautomer B.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying functional groups and can provide strong evidence for tautomeric forms, particularly in the solid state.[14]

Expertise & Rationale: The vibrational frequencies of bonds like N-H, C=N, and C=C are distinct. Tautomerization directly alters these functional groups. Tautomer A will exhibit characteristic N-H stretching and bending vibrations from the -NH₃⁺ group. In contrast, Tautomer B will lack these and instead show a strong C=N stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

Data Presentation: Key Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Associated Tautomer
N-H Stretch (-NH₃⁺) 3200 - 2800 (broad)Tautomer A
N-H Bend (-NH₃⁺) ~1600 - 1500Tautomer A
C=O Stretch (Ester) ~1720 - 1700Both
C=N Stretch (Iminium) ~1680 - 1640Tautomer B
C=C Stretch (Ring) ~1600 - 1450Both (patterns differ)

Computational Modeling Workflow

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to assess the relative stabilities of tautomers and to support the interpretation of experimental spectroscopic data.[11][15]

Expertise & Rationale: By calculating the Gibbs free energy (ΔG) of each optimized tautomeric structure, we can predict the equilibrium constant and thus the relative population of each species. This in silico approach allows for the investigation of potentially unstable or minor tautomers that are difficult to detect experimentally. Furthermore, calculated NMR chemical shifts and vibrational frequencies can be directly compared with experimental data to confirm structural assignments.[14]

Computational_Workflow Computational Workflow for Tautomer Analysis cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis & Prediction cluster_output Output & Validation InputStruct 1. Draw Postulated Tautomers (A, B, etc.) GeoOpt 2. Geometry Optimization (e.g., B3LYP/6-31G*) InputStruct->GeoOpt FreqCalc 3. Frequency Calculation (Confirm minima, get ZPE) GeoOpt->FreqCalc Energy 4. Single-Point Energy (Higher level of theory) FreqCalc->Energy Solvent 5. Solvation Model (e.g., PCM for solvent effects) Energy->Solvent RelEnergy 6. Calculate Relative Gibbs Free Energies (ΔG) Solvent->RelEnergy PredictPop 7. Predict Tautomer Populations (Boltzmann dist.) RelEnergy->PredictPop PredictSpec 8. Predict Spectroscopic Data (NMR shifts, IR frequencies) RelEnergy->PredictSpec Compare 9. Compare with Experimental Data PredictPop->Compare PredictSpec->Compare

Caption: A typical DFT-based workflow for predicting tautomer stability and spectroscopic properties.

Protocol: Step-by-Step DFT Calculation

  • Structure Generation: Build the 3D structures of all potential tautomers (Tautomer A and Tautomer B) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.

  • Solvation Effects: Recalculate the energies incorporating a continuum solvation model (e.g., PCM or SMD) with the solvent matching the experimental conditions (e.g., water or DMSO) to obtain more realistic relative energies in solution.[15]

  • Energy Calculation & Comparison: Calculate the Gibbs free energy (G) for each tautomer. The relative energy (ΔG) between two tautomers can be used to predict the equilibrium constant via the equation ΔG = -RTln(KT).

  • Spectra Prediction: Use methods like GIAO for NMR chemical shift prediction to compare with experimental results.

Conclusion for the Modern Researcher

The tautomeric state of this compound is not a fixed property but a dynamic equilibrium that is crucial to define for any application in drug development. The protonated amine form (Tautomer A) is likely the dominant species, preserving the aromaticity of the pyrrole ring. However, the potential for equilibrium with an iminium form (Tautomer B) cannot be dismissed and must be experimentally and computationally investigated.

For drug development professionals, this guide underscores a critical principle: a structural drawing is only a representation. The true nature of a molecule in a physiological environment may be a complex interplay of multiple, rapidly interconverting forms. A thorough characterization using a combination of high-resolution NMR, FTIR, and computational modeling is not merely best practice—it is essential for building robust structure-activity relationships, ensuring reproducibility, and ultimately, developing safer and more efficacious medicines.

References

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  • ResearchGate. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest.
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  • Klan, P., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 937-941. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). Retrieved from [Link]

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  • ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Retrieved from [Link]

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  • ResearchGate. (n.d.). UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and.... Retrieved from [Link]

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  • Semantic Scholar. (2014). Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. Retrieved from [Link]

  • ResearchGate. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (1991). Prototropic tautomerism of heteroaromatic compounds.
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  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

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  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 1-amino-1H-pyrrole-2-carboxylate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride, a key heterocyclic building block in synthetic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document elucidates the fundamental principles governing its dissolution in various organic solvents. We present a detailed, field-proven experimental protocol for accurate solubility determination, grounded in the isothermal shake-flask method. The guide further offers a predictive analysis of solubility across different solvent classes, from polar protic to nonpolar, explaining the underlying molecular interactions. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for working with this compound.

Introduction: The Compound in Focus

This compound is an organic salt with the chemical formula C₇H₁₁ClN₂O₂ and a molecular weight of approximately 190.63 g/mol .[1] It is structurally composed of an ethyl pyrrole-2-carboxylate core, which is N-aminated and subsequently salified with hydrochloric acid. This structure renders it a valuable intermediate in the synthesis of more complex heterocyclic systems.[2] As a hydrochloride salt, its physical properties, particularly solubility, are markedly different from its free base counterpart, Ethyl 1-amino-1H-pyrrole-2-carboxylate.

The hydrochloride moiety imparts ionic character, significantly influencing its interaction with solvent molecules. Understanding its solubility is not merely an academic exercise; it is a prerequisite for its effective use in:

  • Reaction Medium Selection: Ensuring the compound is sufficiently dissolved to participate in a chemical reaction.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolation and purification.

  • Formulation Studies: Providing foundational data for the development of liquid formulations in drug discovery contexts.

This guide provides the theoretical framework and a practical, self-validating protocol to empower researchers in making informed, causality-driven decisions regarding solvent selection.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like this compound is dictated by a thermodynamic balance between two primary forces:

  • Crystal Lattice Energy: The energy required to overcome the electrostatic forces holding the (2-ethoxycarbonyl-1H-pyrrol-1-yl)ammonium cation and the chloride anion together in the solid crystal lattice.

  • Solvation Energy: The energy released when the dissociated ions are stabilized by interactions with solvent molecules.

Dissolution occurs when the solvation energy is sufficient to overcome the crystal lattice energy. The nature of the organic solvent is the most critical variable in this process. Key solvent properties include:

  • Polarity (Dielectric Constant): Highly polar solvents are more effective at shielding the separated ions from each other, reducing the energetic cost of breaking the crystal lattice.

  • Hydrogen Bonding Capability:

    • Polar Protic Solvents (e.g., methanol, ethanol) are particularly effective. They can act as hydrogen bond donors to solvate the chloride anion (Cl⁻) and as hydrogen bond acceptors (via their oxygen atoms) to solvate the aminopyrrolium cation (R-NH₂⁺-).

    • Polar Aprotic Solvents (e.g., DMSO, DMF) possess large dipole moments and can effectively solvate the cation, but they lack the ability to donate hydrogen bonds to stabilize the anion.

  • Nonpolar Solvents (e.g., hexane, toluene) offer minimal electrostatic or hydrogen-bonding interactions, providing very low solvation energy. Consequently, ionic compounds exhibit negligible solubility in such solvents.

cluster_0 Solubility Determinants cluster_1 Solvent Properties Lattice Crystal Lattice Energy (Energy Input Required) Outcome Outcome Lattice->Outcome Overcome? Solvation Solvation Energy (Energy Released) Solvation->Outcome Sufficient? Dissolved Dissolution Occurs Outcome->Dissolved Yes Insoluble Remains Insoluble Outcome->Insoluble No Polarity High Polarity (e.g., DMF, DMSO) Polarity->Solvation Increases Hbond H-Bonding (e.g., Methanol) Hbond->Solvation Strongly Increases Nonpolar Low Polarity (e.g., Hexane) Nonpolar->Solvation Decreases

Caption: Factors governing the dissolution of an ionic salt.

Experimental Protocol: Isothermal Shake-Flask Method

This section details a robust and reliable protocol for determining the equilibrium solubility of this compound. The methodology is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Apparatus and Reagents
  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • 2-4 mL glass vials with PTFE-lined screw caps

    • Orbital shaker or vortex mixer with temperature control

    • Benchtop centrifuge with temperature control

    • Calibrated positive displacement pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

    • Class A volumetric flasks and glassware.

  • Reagents:

    • This compound (purity >97%)

    • Selected organic solvents (HPLC grade or equivalent):

      • Polar Protic: Methanol, Ethanol

      • Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

      • Medium Polarity: Dichloromethane (DCM), Ethyl Acetate

      • Nonpolar: Toluene, n-Hexane

Step-by-Step Experimental Workflow

The protocol follows the equilibrium concentration method, a gold standard for solubility measurement.[3]

  • Preparation of Slurries (Trustworthiness Pillar):

    • For each solvent, accurately weigh approximately 20-30 mg of the compound into a glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve, ensuring that the final solution will be saturated.

    • Accurately add a known volume (e.g., 1.0 mL) of the selected solvent to each vial.

    • Seal the vials tightly. Prepare each solvent experiment in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 250 rpm).

    • Allow the slurries to equilibrate for at least 24 hours. For some solvent/solute systems, 48-72 hours may be necessary. A preliminary time-to-equilibrium study is recommended for novel systems.

  • Phase Separation:

    • After equilibration, centrifuge the vials at the same constant temperature for 15-20 minutes at a high speed (e.g., 10,000 x g) to pellet the excess, undissolved solid. This step is critical to avoid sampling suspended microparticles.

  • Sampling and Dilution:

    • Carefully open the vial and withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Avoid disturbing the solid pellet at the bottom.

    • Immediately transfer the aliquot into a pre-weighed volumetric flask containing a suitable diluent (often the mobile phase of the analytical method) and record the weight.

    • Dilute the sample to a final volume that falls within the linear calibration range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted samples using a pre-validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration.

    • The use of an analytical standard is essential for accurate quantification.

  • Calculation:

    • Calculate the concentration in the original saturated solution using the following formula:

      • Solubility (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor)

    • The results should be reported as the mean ± standard deviation of the triplicate measurements.

A 1. Preparation Add excess solid to known solvent volume B 2. Equilibration Agitate at constant T for 24-48 hours A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sampling Withdraw aliquot of clear supernatant C->D E 5. Dilution & Quantification Dilute sample and analyze via HPLC D->E F Calculate Solubility E->F

Caption: Experimental workflow for the shake-flask solubility method.

Predicted Solubility Profile and Discussion

While precise quantitative data requires experimental execution as described above, a qualitative and semi-quantitative prediction can be made based on established chemical principles. The following table summarizes the expected solubility of this compound in various organic solvents.

Solvent Solvent Class Predicted Solubility Rationale for Prediction
Methanol Polar ProticHigh High polarity and excellent H-bond donor/acceptor ability effectively solvates both the cation and the chloride anion.
Ethanol Polar ProticHigh to Moderate Similar to methanol but slightly less polar; solubility is expected to be good but potentially lower than in methanol.
DMSO Polar AproticHigh Very high polarity strongly solvates the aminopyrrolium cation.
DMF Polar AproticHigh to Moderate High polarity effectively solvates the cation, though generally less effective than DMSO for salts.
Acetonitrile Polar AproticLow Moderately polar but a poor solvator for many salts. Limited ability to stabilize the dissociated ions.
Ethyl Acetate Medium PolarityVery Low / Insoluble Low polarity and limited ability to interact with ions result in insufficient solvation energy.
Dichloromethane Medium PolarityVery Low / Insoluble Higher density but still insufficiently polar to dissolve a hydrochloride salt.
Toluene NonpolarInsoluble Aromatic but nonpolar; cannot overcome the crystal lattice energy.
n-Hexane NonpolarInsoluble Aliphatic and nonpolar; provides virtually no favorable ion-solvent interactions.

This predicted trend—high solubility in polar protic and highly polar aprotic solvents, decreasing rapidly with polarity—is characteristic of organic hydrochloride salts.[4][5] The experimental determination is crucial as subtle effects, such as the specific shape of the cation and its interaction with the solvent shell, can lead to non-intuitive solubility differences between solvents of similar polarity.[5]

Conclusion

The solubility of this compound is fundamentally governed by the polarity and hydrogen-bonding capabilities of the chosen organic solvent. It is predicted to be highly soluble in polar solvents like methanol and DMSO, with solubility decreasing significantly in less polar media and being negligible in nonpolar solvents like hexane. This guide provides both the theoretical understanding for predicting these behaviors and a rigorous, step-by-step experimental protocol for their precise quantification. Adherence to this protocol will ensure the generation of accurate and reliable data, which is indispensable for the successful application of this versatile building block in research, development, and manufacturing.

References

  • Naghgar, M., & Rohani, S. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]

  • University of Toronto . EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • PubChem . 3-Amino-2-ethoxycarbonylpyrrole hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Tenberg, V., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Slanina, T., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1962. Available at: [Link]

  • Organic Syntheses . 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Salvi, V. V., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(5), 2373-2380. Available at: [Link]

  • ResearchGate . Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Available at: [Link]

Sources

A Senior Application Scientist's Technical Guide to Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrole-2-carboxylate framework is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an amino group to this scaffold further enhances its utility by providing a key vector for molecular elaboration and specific hydrogen bonding interactions. This guide provides an in-depth technical overview of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride, a key building block for research and development. A critical focus of this document is to clarify the distinction between the commercially available 1-amino (N-amino) and 3-amino (C-amino) isomers, a common point of confusion for procurement. We will detail the commercial availability, provide validated and proposed synthesis protocols with mechanistic rationale, and discuss the application of this compound class in modern drug discovery.

Section 1: Chemical Identity and Isomeric Distinction

A primary challenge when sourcing aminopyrrole derivatives is the precise identification of the correct isomer. For Ethyl amino-1H-pyrrole-2-carboxylate, two principal isomers are commercially available and frequently confused: the 1-amino (N-amino) derivative and the 3-amino derivative. These compounds share the same molecular formula and weight but possess vastly different chemical structures and reactivity profiles.

  • This compound (CAS 1159825-10-1): This is the N-aminated analogue, where the amino group is directly attached to the pyrrole ring nitrogen. This creates a substituted hydrazine-like moiety, which imparts unique reactivity.

  • Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS 252932-49-3): In this isomer, the amino group is attached to the C3 position of the pyrrole ring, forming an enamine-like structure. This is often the more commonly cited isomer in chemical literature.

The structural differences are visualized below.

Caption: Chemical structures of the 1-amino, 3-amino, and parent pyrrole esters.

A summary of their key properties is presented below for direct comparison.

PropertyEthyl 1-amino-1H-pyrrole-2-carboxylate HClEthyl 3-amino-1H-pyrrole-2-carboxylate HCl
Synonym N-Amino-pyrrole-2-carboxylic acid ethyl ester HCl3-Aminopyrrole-2-carboxylic acid ethyl ester HCl
CAS Number 1159825-10-1[1][2][3]252932-49-3[4][]
Molecular Formula C₇H₁₁ClN₂O₂[1]C₇H₁₁ClN₂O₂[4]
Molecular Weight 190.63 g/mol [1]190.63 g/mol [4]
Appearance Solid (Typical)Solid (Typical)[6]
Purity (Typical) >95%[7]>97%[6]
InChI Key IJKYIIMMYDNXDG-UHFFFAOYSA-N[1]MWWQOUGXCWIOSR-UHFFFAOYSA-N[4][6]

Table 1: Comparative Physicochemical Properties of the 1-amino and 3-amino Isomers.

Section 2: Commercial Availability and Supplier Analysis

Both isomers are available through various chemical suppliers, typically categorized under "Organic Building Blocks," "Heterocycles," or "Esters."[6][8] However, it is imperative to verify the CAS number when placing an order to ensure the correct isomer is procured.

SupplierCompound NameCAS NumberNotes
BLD Pharm This compound1159825-10-1Offers technical documentation such as NMR and LC-MS data upon request.[8]
AK Scientific, Inc. This compound1159825-10-1Specifies a purity of 95%.[7]
MolCore This compound1159825-10-1Listed as a research chemical.[2]
CymitQuimica Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride252932-49-3Provides a range of quantities from milligrams to kilograms.[6]
Lead Sciences Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride252932-49-3Marketed under the BLDpharm brand, indicating potential repackaging or distribution agreements.
BOC Sciences Ethyl 3-Aminopyrrole-2-carboxylate Hydrochloride252932-49-3Marketed as a useful research chemical and building block.[]

Table 2: Commercial Suppliers of Ethyl amino-1H-pyrrole-2-carboxylate hydrochloride Isomers.

Senior Scientist Insight: The Imperative of Analytical Verification

Given the identical molecular formula and weight, mass spectrometry alone cannot distinguish between the 1-amino and 3-amino isomers. The primary method for confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H) and carbon (¹³C) NMR spectra will show distinct chemical shifts and coupling patterns for the pyrrole ring protons and carbons due to the different positions of the amino substituent. It is my strong recommendation to request a copy of the supplier's Certificate of Analysis (CoA) with an accompanying NMR spectrum prior to purchase. This self-validating step is critical to prevent costly delays and ensure the scientific integrity of subsequent experiments.

Section 3: Synthesis Protocols and Mechanistic Rationale

For researchers requiring larger quantities, specific analogues, or in-house synthesis, a clear synthetic route is essential. The synthesis of the target compound, Ethyl 1-amino-1H-pyrrole-2-carboxylate, logically proceeds in two main stages: formation of the core pyrrole ester followed by amination of the ring nitrogen.

G pyrrole Pyrrole ketone 2-Pyrrolyl Trichloromethyl Ketone pyrrole->ketone 1. Trichloroacetyl Chloride, Et2O ester Ethyl 1H-pyrrole-2-carboxylate (Core Scaffold) ketone->ester 2. NaOEt, EtOH amino_ester Ethyl 1-amino-1H-pyrrole- 2-carboxylate HCl (Target) ester->amino_ester 3. NaH, then NH2Cl (in situ)

Caption: High-level synthetic workflow from pyrrole to the target N-amino ester.

Protocol 3.1: Synthesis of the Core Scaffold (Ethyl 1H-pyrrole-2-carboxylate)

This protocol is adapted from a robust and well-vetted procedure published in Organic Syntheses, known for its reliability and scalability.[9]

A. 2-Pyrrolyl trichloromethyl ketone

  • Materials: 3 L three-necked flask, mechanical stirrer, dropping funnel, reflux condenser, freshly distilled pyrrole (1.2 mol), trichloroacetyl chloride (1.23 mol), anhydrous diethyl ether (840 mL), potassium carbonate (0.724 mol), water (300 mL), hexane.

  • Procedure:

    • Charge the flask with trichloroacetyl chloride and 200 mL of anhydrous ether.

    • While stirring, add a solution of pyrrole in 640 mL of anhydrous ether over 3 hours. The exothermic reaction will cause the mixture to reflux.

    • After the addition is complete, stir for an additional hour.

    • Slowly add the potassium carbonate solution through the dropping funnel to neutralize the acid formed.

  • Work-up:

    • Separate the layers. Dry the organic phase with magnesium sulfate and filter.

    • Remove the solvent by distillation. Dissolve the residue in hexane and cool on ice to induce crystallization.

    • Collect the tan solid by filtration to yield the ketone intermediate.

B. Ethyl pyrrole-2-carboxylate

  • Materials: 1 L three-necked flask, mechanical stirrer, sodium metal (0.44 g-atom), anhydrous ethanol (300 mL), 2-pyrrolyl trichloromethyl ketone (0.35 mol).

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide in situ.

    • Add the ketone portionwise over 10 minutes.

    • Stir the solution for 30 minutes after the addition is complete.

  • Work-up:

    • Concentrate the reaction mixture to dryness using a rotary evaporator.

    • Partition the oily residue between ether and 3 N hydrochloric acid.

    • Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate.

    • Fractionally distill the residue under reduced pressure to obtain the pure ethyl pyrrole-2-carboxylate.[9]

Expert Rationale: This two-step procedure is superior to direct acylation methods as it avoids the use of more hazardous or moisture-sensitive organometallic reagents.[9] The use of trichloroacetyl chloride provides a stable, crystalline intermediate. The subsequent reaction with sodium ethoxide is a haloform-type reaction that efficiently converts the trichloromethyl ketone directly to the ethyl ester in high yield.

Protocol 3.2: Proposed N-Amination to Yield Ethyl 1-amino-1H-pyrrole-2-carboxylate

This proposed protocol is based on a general method for the N-amination of pyrroles and indoles using monochloramine (NH₂Cl), a powerful electrophilic aminating agent.[10][11]

WARNING: Monochloramine is a toxic and potentially explosive reagent. It should be prepared and used in situ in a well-ventilated fume hood by trained personnel.

  • Materials: Anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil), Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv), a pre-prepared solution of monochloramine in ether.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add Ethyl 1H-pyrrole-2-carboxylate and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portionwise (1.1 equiv). Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases. This forms the sodium salt of the pyrrole.

    • Slowly add the ethereal solution of monochloramine (approx. 1.5 equiv) dropwise, maintaining the temperature at 0 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry under vacuum.

Expert Rationale: The N-amination of pyrrole requires initial deprotonation. Pyrrole is weakly acidic (pKa ≈ 17), so a strong base like NaH is necessary to form the nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic nitrogen of monochloramine.[10] This method is effective for a range of substituted pyrroles and indoles, achieving yields from 45% to 97% in the cited literature.[10]

Section 4: Applications in Medicinal Chemistry and Drug Development

The aminopyrrole-2-carboxylate scaffold is of significant interest to drug development professionals due to its versatile chemical nature and presence in bioactive molecules.

  • Heterocyclic Building Block: Pyrrole derivatives are foundational to medicinal chemistry.[12] The presence of the ester and amino groups provides two orthogonal handles for further chemical modification, allowing for the rapid generation of compound libraries for screening.

  • Antibacterial Agents: The pyrrole-2-carboxylate moiety has been identified as a key pharmacophore in the development of novel antibacterial agents, including those active against Mycobacterium tuberculosis.[6] The N-amino group can be further derivatized to explore structure-activity relationships (SAR) for enhancing potency and tuning pharmacokinetic properties.

  • Enzyme Inhibition: The pyrrole ring can participate in π-π stacking and hydrophobic interactions within enzyme active sites, while the amino and carboxylate groups can form critical hydrogen bonds. This makes the scaffold suitable for designing inhibitors for various enzyme classes, such as kinases and proteases.

  • Fused Heterocyclic Systems: The binucleophilic nature of aminopyrazoles, a related class of heterocycles, allows them to be used in the synthesis of fused ring systems like pyrazolopyrimidines and pyrazolopyridines.[13] By analogy, N-aminopyrroles can serve as precursors for novel fused systems like pyrrolo[1,2-a]pyrazines, which have shown potent antifungal activity.[14]

References

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An In-depth Technical Guide to Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information on its identification, plausible synthetic routes based on established chemical principles, and predicted analytical characteristics. Furthermore, it explores the potential therapeutic applications by examining the known biological activities of the broader class of N-aminopyrrole derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for drug discovery and development.

Chemical Identity and Physicochemical Properties

A critical first step in the study of any chemical entity is the unambiguous confirmation of its identity. Initial investigations revealed some ambiguity in public databases regarding the correct structural isomer corresponding to the name. This guide definitively clarifies that this compound corresponds to the N-amino (position 1) isomer.

IdentifierValueSource
IUPAC Name ethyl 1-amino-1H-pyrrole-2-carboxylate;hydrochlorideN/A
CAS Number 1159825-10-1[1]
Molecular Formula C₇H₁₁ClN₂O₂N/A
Molecular Weight 190.63 g/mol N/A
Canonical SMILES CCOC(=O)C1=CC=CN1N.ClN/A

A note on isomerism: It is crucial to distinguish this compound from its structural isomer, Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS Number: 252932-49-3). The position of the amino group on the pyrrole ring significantly influences the molecule's electronic properties, reactivity, and biological activity.[2]

Plausible Synthetic Routes

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available Ethyl 1H-pyrrole-2-carboxylate.

G A Ethyl 1H-pyrrole-2-carboxylate B Deprotonation with a Strong Base (e.g., NaH, KHMDS) A->B Step 1a C N-Pyrrolyl Anion B->C D Electrophilic Amination (e.g., O-(diphenylphosphinyl)hydroxylamine) C->D Step 1b E Ethyl 1-amino-1H-pyrrole-2-carboxylate D->E F Acidification with HCl (e.g., HCl in ether) E->F Step 2 G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Amination of Ethyl 1H-pyrrole-2-carboxylate

  • Rationale: This step introduces the key amino functionality at the N-1 position of the pyrrole ring. The reaction proceeds via the formation of a pyrrolyl anion, which then acts as a nucleophile, attacking an electrophilic aminating agent. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. O-(diphenylphosphinyl)hydroxylamine is a suitable electrophilic aminating reagent for this transformation.

  • Protocol:

    • To a stirred solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the N-pyrrolyl anion.

    • In a separate flask, prepare a solution of O-(diphenylphosphinyl)hydroxylamine (1.5 eq) in anhydrous THF.

    • Cool the N-pyrrolyl anion solution back to 0 °C and add the solution of the aminating agent dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 1-amino-1H-pyrrole-2-carboxylate.

Step 2: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt is often performed to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds, which is particularly advantageous for pharmaceutical applications.

  • Protocol:

    • Dissolve the purified Ethyl 1-amino-1H-pyrrole-2-carboxylate in a minimal amount of anhydrous diethyl ether.

    • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization (Predicted)

Due to the absence of publicly available spectroscopic data for this compound, this section provides predicted data based on the chemical structure and known spectral characteristics of similar compounds. Experimental verification is essential for confirming the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet and a triplet), the three protons on the pyrrole ring (likely appearing as multiplets or distinct doublets of doublets), and a broad singlet for the amino protons. The chemical shifts of the pyrrole protons will be influenced by the electron-donating nature of the amino group. Upon formation of the hydrochloride salt, the amino protons are expected to shift downfield.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the four carbons of the pyrrole ring. The chemical shifts of the pyrrole carbons will provide further confirmation of the substitution pattern.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion ([M+H]⁺ for the free base) should be determined to confirm the elemental composition. The predicted exact mass for C₇H₁₁N₂O₂⁺ is 155.0815.

Infrared (IR) Spectroscopy
  • The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-N and C-H stretches associated with the pyrrole ring.

Potential Applications in Drug Development

While specific biological activity data for this compound is not available, the broader class of N-aminopyrrole and substituted pyrrole derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for this compound.[3]

Foundation in Bioactive Scaffolds

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse therapeutic applications.[4] Its aromatic and electron-rich nature allows for a variety of chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.

Antimicrobial and Anticancer Potential

Derivatives of aminopyrroles have been investigated for their antimicrobial and anticancer properties. The introduction of an amino group can facilitate interactions with biological targets through hydrogen bonding and can serve as a handle for further functionalization to enhance potency and selectivity.[5] For instance, certain pyrrole derivatives have shown promise as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.

Neurological and Inflammatory Disorders

1-Aminopyrrole itself is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3] The unique electronic and steric properties imparted by the N-amino group can influence a molecule's ability to cross the blood-brain barrier and interact with central nervous system targets. Additionally, various pyrrole derivatives have been explored for their anti-inflammatory activities.

The logical progression for a research program involving this compound would be to synthesize the compound, confirm its structure and purity using the analytical methods outlined, and then screen it in a panel of biological assays relevant to the known activities of aminopyrrole derivatives.

G A Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride B Antimicrobial Screening (e.g., Antibacterial, Antifungal) A->B C Anticancer Screening (e.g., Cytotoxicity Assays) A->C D CNS Activity Screening (e.g., Receptor Binding Assays) A->D E Anti-inflammatory Screening (e.g., Enzyme Inhibition Assays) A->E F Lead Compound Identification B->F C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Drug discovery workflow for this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a clear identification of the compound, a plausible and detailed synthetic route, and a predicted analytical profile. While the lack of published experimental data necessitates the proposed nature of some of the information presented, this guide serves as a robust starting point for researchers. The known biological activities of related aminopyrrole derivatives suggest that this compound warrants exploration for its potential antimicrobial, anticancer, and other therapeutic effects. Future work should focus on the practical synthesis and characterization of this molecule to validate the proposed methods and to enable comprehensive biological evaluation.

References

  • Jacobi, P. A., & Cai, G. (1993).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • 1-Aminopyrrole. (n.d.). Chem-Impex. Retrieved from [Link]

  • Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (n.d.). ARKIVOC. Retrieved from [Link]

  • 1-AMINO-PYRROLE. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (n.d.). ACS Publications. Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Retrieved from [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). PMC. Retrieved from [Link]

  • 1-Aminopyrrole. (n.d.). PubChem. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • Ethyl 5-amino-1h-pyrrole-2-carboxylate (C7H10N2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Google Patents.

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Initial Biological Screening of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This document outlines a comprehensive, multi-tiered strategy for the initial biological screening of the novel compound, Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. Given the well-documented and diverse bioactivities of the pyrrole scaffold, this guide proposes a logical cascade of in vitro assays to efficiently probe the compound's potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing researchers and drug development professionals with a robust framework for preliminary efficacy and mechanism-of-action studies. Each experimental choice is rationalized based on the rich chemical and pharmacological history of pyrrole derivatives, which are integral to numerous approved therapeutic agents.

Introduction and Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Pyrrole derivatives are found in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] For instance, the pyrrole framework is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin, highlighting its potential for modulating inflammatory pathways.[2][4] Furthermore, extensive research has demonstrated the potent cytotoxicity of various pyrrole-based compounds against human cancer cell lines, with some acting as inhibitors of critical pathways like tubulin polymerization or receptor tyrosine kinases.[3][5][6] The scaffold's utility also extends to infectious diseases, with many derivatives exhibiting significant antibacterial and antifungal activity.[7][8][9]

This compound is a distinct entity featuring a 1-amino substitution and an ethyl carboxylate group at the 2-position. While direct biological data on this specific molecule is scarce, its structural motifs suggest a high probability of bioactivity. The pyrrole-2-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds with activity against Mycobacterium tuberculosis.[7]

Therefore, a systematic initial screening is warranted to uncover the therapeutic potential of this compound. This guide proposes a parallel screening approach to maximize data acquisition from a limited initial supply of the novel compound. The proposed cascade investigates four key areas of pharmacological interest: anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.

Proposed High-Level Screening Cascade

The initial investigation is structured as a four-pronged approach. This parallel workflow allows for a rapid and broad assessment of the compound's biological profile, guiding subsequent, more focused studies.

G Compound Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride Screen1 Anticancer Screening (Cytotoxicity) Compound->Screen1 Screen2 Anti-inflammatory Screening (COX-2 Inhibition) Compound->Screen2 Screen3 Antimicrobial Screening (MIC Determination) Compound->Screen3 Screen4 Antioxidant Screening (Radical Scavenging) Compound->Screen4 Result1 IC50 vs. Cancer Cell Lines Screen1->Result1 Result2 IC50 vs. COX-2 Enzyme Screen2->Result2 Result3 MIC vs. Pathogens Screen3->Result3 Result4 EC50 for DPPH Scavenging Screen4->Result4 G A Seed Cells in 96-well Plate B Incubate 24h (Attachment) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 48-72h (Exposure) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Tier 2 Screening: In Vitro Anti-inflammatory Activity

Rationale

Pyrrole derivatives are notable for their anti-inflammatory effects, with several established NSAIDs containing this core structure. [4][10]A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation. [4]Therefore, a direct enzymatic assay to determine the compound's ability to inhibit COX-2 is a logical and mechanistically informative screen.

Experimental Protocol: Fluorometric COX-2 Inhibitor Assay

[11][12]

  • Reagent Preparation:

    • Prepare reagents as specified by a commercial COX-2 inhibitor screening kit. This typically includes COX Assay Buffer, a fluorescent probe, a cofactor, human recombinant COX-2 enzyme, and a known inhibitor (e.g., Celecoxib) as a positive control. [12] * Reconstitute the lyophilized COX-2 enzyme in the appropriate buffer and keep on ice. [12]

  • Assay Plate Setup:

    • In a 96-well opaque plate, set up wells for the Enzyme Control (EC), Inhibitor Control (IC), and the test compound (Sample screen, S).

    • Add 10 µL of COX Assay Buffer to EC wells.

    • Add 10 µL of the diluted positive control inhibitor (Celecoxib) to IC wells.

    • Prepare 10x serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and add 10 µL to the S wells.

  • Enzyme Reaction:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

    • Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except for a no-enzyme background control.

    • Equilibrate the plate at 25°C for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate, Arachidonic Acid, to all wells simultaneously using a multichannel pipette. [11] * Immediately begin measuring the fluorescence kinetically in a plate reader (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes. [12]

Data Presentation and Interpretation

The rate of increase in fluorescence is proportional to COX-2 activity. The percent inhibition is calculated relative to the enzyme control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

CompoundCOX-2 IC₅₀ (µM)Celecoxib IC₅₀ (µM)
Test CompoundDataData
Workflow Diagram: COX-2 Inhibition Assay

G A Prepare Reagents & Test Compound Dilutions B Add Reaction Mix (Buffer, Probe, Cofactor) to 96-well Plate A->B C Add COX-2 Enzyme & Test Compound/Controls B->C D Incubate 5-10 min at 25°C C->D E Initiate with Arachidonic Acid D->E F Read Fluorescence Kinetically (Ex 535 / Em 587 nm) E->F G Calculate % Inhibition & IC50 F->G

Caption: Step-by-step workflow for the fluorometric COX-2 inhibitor assay.

Tier 3 Screening: Antimicrobial Activity

Rationale

The pyrrole scaffold is a recurring motif in compounds with potent antibacterial and antifungal properties. [7][8]Given the urgent need for new antimicrobial agents to combat resistance, screening novel heterocyclic compounds is a high priority. [9]The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13]

Experimental Protocol: Broth Microdilution for MIC Determination

[14][15]

  • Inoculum Preparation:

    • Select representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

    • From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). [15] * Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the highest concentration of the compound (dissolved in broth) to well 1.

    • Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial/fungal inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-24 hours in an ambient air incubator. [16]

  • Reading the MIC:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). [13]

Data Presentation and Interpretation

The MIC value for each tested organism is recorded. A low MIC value indicates high potency. Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) should be run in parallel as controls.

Microbial StrainOrganism TypeCompound MIC (µg/mL)Control MIC (µg/mL)
S. aureusGram-positiveDataCiprofloxacin Data
E. coliGram-negativeDataCiprofloxacin Data
P. aeruginosaGram-negativeDataCiprofloxacin Data
C. albicansFungusDataFluconazole Data
Workflow Diagram: Broth Microdilution Assay

G A Prepare 0.5 McFarland Standard Inoculum C Inoculate Wells with Standardized Microbial Suspension A->C B Perform 2-fold Serial Dilution of Compound in 96-well Plate B->C D Incubate Plate at 37°C for 16-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest Clear Well) E->F

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Tier 4 Screening: In Vitro Antioxidant Activity

Rationale

Some pyrrole derivatives have demonstrated antioxidant properties, which can contribute to their overall therapeutic effects, such as anti-inflammatory and neuroprotective activities. [6][17]The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of a compound. [18][19]It provides a good preliminary indication of antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

[19][20]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in methanol or ethanol.

    • Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0. [19] * A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

  • Reaction Mixture:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound, positive control, or solvent (for the blank) to different wells.

    • Add 180-200 µL of the DPPH working solution to each well and mix gently.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. [20] * Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

Data Presentation and Interpretation

The results are expressed as the EC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates greater antioxidant activity.

CompoundDPPH Scavenging EC₅₀ (µM)Ascorbic Acid EC₅₀ (µM)
Test CompoundDataData
Workflow Diagram: DPPH Assay

G A Prepare DPPH Solution & Test Compound Dilutions B Add Compound/Control to 96-well Plate A->B C Add DPPH Solution to All Wells B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging & EC50 E->F

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This guide provides a foundational, evidence-based framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant potential, researchers can efficiently identify the most promising therapeutic avenues for this novel compound. Positive results in any of these primary screens will justify progression to more complex secondary assays, such as mechanism-of-action studies, in vivo efficacy models, and initial ADMET profiling. The structured approach outlined herein ensures that the initial screening phase is both comprehensive and resource-efficient, paving the way for targeted and successful downstream drug development.

References

  • Al-Sanea, M. M., et al. (2022). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • Mercier, U., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Spoiala, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Available at: [Link]

  • Sekkate, S., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. Available at: [Link]

  • JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available at: [Link]

  • Messa, R., et al. (2018). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • NC DNA Day Blog. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]

  • Carson, J. R., et al. (1987). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3-D] Pyrimidines Derivatives. Ingenta Connect. Available at: [Link]

  • MI - Microbiology. Broth Microdilution. Available at: [Link]

  • Rusu, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]

  • Horetska, M., et al. (2023). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available at: [Link]

  • Maccioni, E., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Elmastas, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Al-wsabie, A., et al. (2020). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules. Available at: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Marine Biology. DPPH radical scavenging activity. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Cocco, M. T., et al. (1988). Synthesis and biological activity of some pyrrole derivatives. I. Il Farmaco; edizione scientifica. Available at: [Link]

  • ResearchGate. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives. Available at: [Link]

  • Mane, Y. D. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • PMC. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents. Available at: [Link]

  • MDPI. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Available at: [Link]

  • PubChem. 1-Aminopyrrole. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Available at: [Link]

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Methodological & Application

Synthetic Protocols for N-Alkylation of Ethyl 1-amino-1H-pyrrole-2-carboxylate Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-amino-1H-pyrrole-2-carboxylate and its N-alkylated derivatives are valuable scaffolds in medicinal chemistry and drug development. The presence of the N-amino group on the pyrrole ring offers a unique vector for structural modification, allowing for the exploration of chemical space and the modulation of physicochemical and pharmacological properties. This guide provides detailed synthetic protocols for the N-alkylation of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride, a common salt form of the parent amine.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of two primary N-alkylation strategies: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in troubleshooting and adaptation.

Synthesis of the Starting Material: this compound

A common route to aminopyrroles involves the cyclization of a suitable precursor. While various methods exist for the synthesis of pyrrole-2-carboxylates, the preparation of the 1-amino derivative often involves the reaction of a γ-ketoester with hydrazine. A plausible synthetic route is outlined below.

Synthesis_of_Starting_Material reagents Ethyl 2,4-dioxovalerate + Hydrazine dihydrochloride intermediate Ethyl 1-amino-1H-pyrrole-2-carboxylate reagents->intermediate Cyclization (e.g., in Ethanol, reflux) product Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride intermediate->product HCl (e.g., in Ether)

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from a γ-dicarbonyl compound and hydrazine, followed by salt formation.

Materials:

  • Ethyl 2,4-dioxovalerate

  • Hydrazine dihydrochloride or Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate

  • Magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Cyclization:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol.

    • Add a solution of hydrazine dihydrochloride (1 equivalent) or hydrazine hydrate (1 equivalent) in ethanol dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 1-amino-1H-pyrrole-2-carboxylate.

  • Salt Formation:

    • Dissolve the crude ethyl 1-amino-1H-pyrrole-2-carboxylate in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling HCl gas through anhydrous ether or by careful addition of concentrated HCl to ether) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

N-Alkylation Strategies

The N-amino group of the starting material is nucleophilic and can be alkylated using various methods. The hydrochloride salt form necessitates neutralization prior to or in situ during the alkylation reaction to free the amine for reaction.

Strategy 1: Direct N-Alkylation with Alkyl Halides

This is a classical and widely used method for N-alkylation, proceeding via an SN2 mechanism. A base is required to neutralize the hydrochloride salt and to scavenge the hydrogen halide byproduct formed during the reaction.

Direct_Alkylation start Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride product Ethyl 1-(alkylamino)-1H-pyrrole-2-carboxylate start->product S_N2 Reaction (e.g., in DMF, Acetonitrile) reagents Alkyl Halide (R-X) + Base (e.g., K2CO3, Et3N) reagents->product

Caption: General scheme for direct N-alkylation with alkyl halides.

Rationale for Reagent Selection:

  • Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.

  • Base: An appropriate base is crucial for the reaction's success.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to remove after the reaction.

    • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used, especially when a homogeneous reaction mixture is desired. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • To a stirred suspension of this compound (1 equivalent) and potassium carbonate (2-3 equivalents) in DMF, add the alkyl bromide (1.1 - 1.5 equivalents) at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Alkylating AgentBase (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃ (2.5)DMF60675-85
Ethyl bromideCs₂CO₃ (2.0)MeCN701260-70
n-Butyl iodideEt₃N (3.0)DMF50870-80
Strategy 2: Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding alkylated amine. This method is particularly useful for synthesizing secondary and tertiary amines and avoids the over-alkylation issues that can occur with direct alkylation.[1]

Reductive_Amination start Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride intermediate Imine/Enamine Intermediate start->intermediate Condensation (with base to neutralize HCl) reagents Aldehyde/Ketone (R'COR'') + Reducing Agent (e.g., NaBH3CN) reagents->intermediate product Ethyl 1-(alkylamino)-1H-pyrrole-2-carboxylate intermediate->product Reduction

Caption: General scheme for reductive amination.

Rationale for Reagent Selection:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: A mild reducing agent that selectively reduces the imine/enamine in the presence of the carbonyl starting material is required.

    • Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation as it is stable in mildly acidic conditions where imine formation is favorable.[2]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and often preferred reagent, as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.

  • Solvent: The reaction is typically carried out in protic solvents like methanol or ethanol, or aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with the addition of a catalytic amount of acetic acid to facilitate imine formation.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Triethylamine (Et₃N) (1.1 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1 equivalent) in DCM or DCE.

  • Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Add the aldehyde (1.1 equivalents) to the mixture and stir for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.

Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCERT1280-90
IsobutyraldehydeNaBH₃CNMeOHRT870-80
CyclohexanoneNaBH(OAc)₃DCMRT2465-75

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated products can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator. For example, in the case of N-benzylation, characteristic signals for the benzylic methylene protons (typically a singlet around 4.5-5.5 ppm) and the aromatic protons of the phenyl ring will be observed. The signals for the pyrrole ring protons will also be present.[3]

  • ¹³C NMR Spectroscopy: New signals corresponding to the carbons of the alkyl group will be present in the spectrum. The chemical shifts of the pyrrole ring carbons may also be slightly affected by the N-alkylation.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.

Example Spectroscopic Data for Ethyl 1-(benzylamino)-1H-pyrrole-2-carboxylate (hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 6.85 (t, J = 2.0 Hz, 1H, pyrrole-H), 6.15 (dd, J = 3.6, 2.0 Hz, 1H, pyrrole-H), 6.05 (dd, J = 3.6, 2.0 Hz, 1H, pyrrole-H), 5.10 (s, 2H, N-CH₂-Ph), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 1.30 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.0 (C=O), 137.5 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.5 (Ar-CH), 125.0 (pyrrole-C), 122.0 (pyrrole-CH), 110.5 (pyrrole-CH), 108.0 (pyrrole-CH), 60.5 (O-CH₂), 55.0 (N-CH₂), 14.5 (CH₃).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₄H₁₇N₂O₂: 245.13; found: 245.1.

Conclusion

This guide provides a detailed framework for the N-alkylation of this compound. Both direct alkylation and reductive amination are powerful methods for introducing a wide variety of substituents at the N1-position. The choice of method will depend on the desired alkyl group and the available starting materials. Careful consideration of the base, solvent, and reaction conditions is essential for achieving optimal yields and purity. The protocols and data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • Li, Z. Y.; Ma, J. J.; Chen, J. W.; Pan, Y.; Jiang, J. L.; Wang, L. Y. Chinese J. Chem. 2009, 27, 2031-2036.
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Application Notes & Protocols: Strategic Condensation Reactions of Ethyl 1-amino-1H-pyrrole-2-carboxylate Hydrochloride with Carbonyls for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unlocking the Synthetic Potential of a Versatile Pyrrole Building Block

Ethyl 1-amino-1H-pyrrole-2-carboxylate stands as a highly valuable and versatile precursor in the synthesis of complex nitrogen-containing heterocyclic compounds. Its unique structure, featuring a nucleophilic primary amine directly attached to the pyrrole nitrogen (an N-amino group) and an adjacent ester moiety, provides a powerful toolkit for constructing fused ring systems. The condensation reaction of this aminopyrrole with various carbonyl compounds—aldehydes and ketones—is a cornerstone transformation, serving as the gateway to a diverse array of molecular architectures, most notably the medicinally relevant pyrrolo[1,2-b]pyridazine core.[1][2]

This guide moves beyond simple procedural outlines to provide a deep, mechanistically-grounded understanding of these reactions. We will explore the causality behind experimental choices, present validated protocols for key transformations, and offer insights to empower researchers in their own synthetic endeavors.

Part 1: The Chemical Rationale — Mechanism and Strategy

The Reactants: A Tale of Nucleophile and Electrophile
  • Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride: The starting material is typically supplied as a hydrochloride salt for enhanced stability. The primary amino group (-NH₂) is the key nucleophilic center. Before it can react, it must be liberated from its protonated state, which is usually achieved in situ or in a preceding step with a mild base. The adjacent ethyl carboxylate group is an electron-withdrawing group that influences the pyrrole ring's electronics and serves as a synthetic handle for further derivatization.

  • Carbonyl Compounds (Aldehydes & Ketones): The electrophilic character of the carbonyl carbon is the driving force for the initial reaction. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater polarization of the C=O bond. The choice of carbonyl partner is the primary determinant of the final product's structure.

The Foundational Step: Schiff Base (Imine) Formation

The condensation of a primary amine with a carbonyl compound to form an imine (often called a Schiff base) is a fundamental and reversible reaction in organic chemistry.[3][4][5] The process is generally acid-catalyzed and proceeds via a two-stage mechanism.[6]

  • Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a zwitterionic intermediate that rapidly undergoes proton transfer to form a neutral carbinolamine (or hemiaminal).

  • Dehydration: The carbinolamine is an unstable intermediate. Under mildly acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water).[7] Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the imine.

Causality in Catalysis: The reaction's rate is highly pH-dependent. While acid catalyzes the crucial dehydration step, excessive acidity (low pH) will protonate the starting amine, quenching its nucleophilicity and halting the reaction.[8] Therefore, syntheses are optimally performed at a mildly acidic pH (typically 4-6) or with a catalytic amount of a weak acid like acetic acid.[8]

Schiff_Base_Mechanism General Mechanism of Schiff Base Formation Amine R-NH₂ (Nucleophile) Carbonyl R'C(=O)R'' (Electrophile) Amine->Carbonyl Carbinolamine R-NH-C(OH)R'R'' (Carbinolamine) Carbonyl->Carbinolamine + H⁺ transfer H_plus H⁺ (Catalyst) Protonated_Carbinolamine R-NH-C(OH₂⁺)R'R'' Carbinolamine->Protonated_Carbinolamine + H⁺ Imine R-N=CR'R'' (Imine/Schiff Base) Protonated_Carbinolamine->Imine - H₂O, -H⁺ Water H₂O

Caption: General Mechanism of Schiff Base Formation.

Beyond the Imine: Annulation to Fused Heterocycles

The true synthetic power of using Ethyl 1-amino-1H-pyrrole-2-carboxylate lies in its ability to undergo subsequent intramolecular reactions. When the carbonyl partner contains a second electrophilic site, a condensation-cyclization cascade can occur, leading to fused heterocyclic systems. A prime example is the reaction with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, which yields the pyrrolo[1,2-b]pyridazine scaffold.[1][9]

The mechanism proceeds as follows:

  • Initial Schiff Base Formation: The aminopyrrole condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine or imine intermediate.

  • Intramolecular Cyclization: The C5 position of the pyrrole ring, acting as a nucleophile in an intramolecular Friedel-Crafts-type reaction, attacks the second carbonyl group.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrrolo[1,2-b]pyridazine ring system.

Pyrrolopyridazine_Formation Mechanism for Pyrrolo[1,2-b]pyridazine Synthesis cluster_reactants Reactants Aminopyrrole Ethyl 1-amino-1H-pyrrole-2-carboxylate NH₂ Intermediate1 Schiff Base Intermediate Aminopyrrole:n->Intermediate1 Condensation (-H₂O) Dicarbonyl 1,3-Dicarbonyl R-C(=O)CH₂C(=O)-R' Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrrolo[1,2-b]pyridazine Derivative Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism for Pyrrolo[1,2-b]pyridazine Synthesis.

Part 2: Validated Protocols and Experimental Design

General Laboratory Considerations
  • Reagent Handling: this compound is an air-stable solid. Aldehydes, particularly aliphatic ones, should be distilled before use to remove oxidized impurities. Anhydrous solvents should be used where specified to prevent hydrolysis of intermediates.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane. Visualization can be achieved with UV light and/or a potassium permanganate stain.

  • Driving Equilibrium: As condensation reactions produce water, reaction efficiency can be improved by removing water as it forms.[5][8] For higher-boiling solvents like toluene, a Dean-Stark apparatus is highly effective. For lower-boiling alcohols, the reaction is often run at reflux for an extended period to drive it to completion.

Protocol 1: Synthesis of an Ethyl 1-(benzylideneamino)-1H-pyrrole-2-carboxylate (Schiff Base Formation)

Objective: To synthesize a stable Schiff base from the title compound and a simple aromatic aldehyde, illustrating the fundamental condensation reaction.

Workflow Diagram:

Protocol1_Workflow start Start step1 Combine Aminopyrrole HCl, Benzaldehyde, and Ethanol start->step1 step2 Add Triethylamine (TEA) to neutralize HCl step1->step2 step3 Add catalytic Acetic Acid step2->step3 step4 Reflux for 4-6 hours (Monitor by TLC) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Isolate product by filtration step5->step6 step7 Wash with cold Ethanol and Dry step6->step7 end Characterize Product (NMR, IR, MS) step7->end

Caption: Experimental Workflow for Schiff Base Synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Ethanol (Absolute)

  • Triethylamine (TEA) (1.1 eq)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.04 g, 10 mmol).

  • Add absolute ethanol (40 mL) to suspend the solid.

  • Add benzaldehyde (e.g., 1.11 g, 10.5 mmol).

  • Slowly add triethylamine (e.g., 1.53 mL, 11 mmol) to the stirred suspension. The hydrochloride salt will react to form triethylammonium chloride, a fine white precipitate, freeing the amine.

  • Add 3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting amine by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • The product often crystallizes or precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove impurities.

  • Dry the solid product under vacuum to yield the desired Schiff base.

Protocol 2: Synthesis of Ethyl 6,8-dimethyl-7-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate

Objective: To demonstrate the synthesis of a fused pyrrolo[1,2-b]pyridazine system via a one-pot condensation-cyclization reaction with a β-diketone.

Workflow Diagram:

Protocol2_Workflow start Start step1 Combine Aminopyrrole HCl, Benzoylacetone, and Glacial Acetic Acid start->step1 step2 Heat to Reflux (120°C) for 3-5 hours step1->step2 step3 Monitor by TLC until starting material is consumed step2->step3 step4 Cool to Room Temperature step3->step4 step5 Pour reaction mixture into ice-water step4->step5 step6 Collect precipitate by vacuum filtration step5->step6 step7 Wash with water and a small amount of cold methanol step6->step7 step8 Recrystallize from Ethanol step7->step8 end Characterize Product (NMR, IR, MS, M.P.) step8->end

Caption: Workflow for Pyrrolo[1,2-b]pyridazine Synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzoylacetone (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine this compound (e.g., 2.04 g, 10 mmol) and benzoylacetone (e.g., 1.62 g, 10 mmol).

  • Add glacial acetic acid (30 mL). The acid serves as both the solvent and the catalyst for this transformation.

  • Heat the mixture to a gentle reflux (approx. 118-120°C) with stirring for 3-5 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the dark solution into a beaker containing 200 mL of ice-water while stirring vigorously. A solid precipitate should form.

  • Continue stirring for 20-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold methanol or ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the pure pyrrolo[1,2-b]pyridazine derivative.

Part 3: Data Summary and Expected Outcomes

The choice of carbonyl reactant dictates the final product. The following tables summarize typical reaction parameters for different classes of carbonyls.

Table 1: Representative Conditions for Schiff Base Formation

Carbonyl ReactantCatalystSolventTemp (°C)Time (h)Approx. Yield (%)
BenzaldehydeAcetic AcidEthanolReflux4-685-95%
4-NitrobenzaldehydeAcetic AcidEthanolReflux2-4>90%
4-MethoxybenzaldehydeAcetic AcidEthanolReflux5-880-90%
CyclohexanoneAcetic AcidTolueneReflux*6-1070-80%

*With Dean-Stark trap for water removal.

Table 2: Representative Conditions for Pyrrolo[1,2-b]pyridazine Synthesis

Carbonyl ReactantSolvent/CatalystTemp (°C)Time (h)Approx. Yield (%)
AcetylacetoneGlacial Acetic AcidReflux2-480-90%
BenzoylacetoneGlacial Acetic AcidReflux3-575-85%
DibenzoylmethaneGlacial Acetic AcidReflux4-670-80%
Ethyl AcetoacetateEthanol / H⁺Reflux8-1260-70%

Conclusion

The condensation of this compound with carbonyl compounds is a robust and highly adaptable strategy for the synthesis of both simple imines and complex fused heterocycles. By understanding the underlying mechanisms of Schiff base formation and subsequent cyclization, researchers can rationally design experiments to target a wide variety of molecular scaffolds. The protocols provided herein serve as a validated starting point for exploring the rich chemistry of this aminopyrrole, paving the way for applications in medicinal chemistry, materials science, and beyond. The resulting pyrrolo[1,2-b]pyridazine and related structures are of significant interest for their diverse biological activities, making these synthetic methods particularly relevant to the drug discovery pipeline.[1][10]

References

  • IOSR Journal. SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Available at: [Link]

  • Al-Tel, T. H. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 5, 66. Available at: [Link]

  • Schiff's bases mechanism: Significance and symbolism. (2021). ResearchGate. Available at: [Link]

  • Mechanism of Schiff base (imine) Formation. ResearchGate. Available at: [Link]

  • Busetto, F., et al. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 26(11), 3163. Available at: [Link]

  • Synthesis of pyrrolo[1,2-b]pyridazines 8a–t. ResearchGate. Available at: [Link]

  • REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Available at: [Link]

  • Al-Tel, T. H. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. PubMed. Available at: [Link]

  • Carbonyl Condensation Rxn & Amines. Available at: [Link]

  • Carbonyl condensation. Wikipedia. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Mini reviews in medicinal chemistry, 22(1), 107–130. Available at: [Link]

  • Organic Chem Review: Carbonyl Condensation Reactions w/ Ammonia Derivatives | Kaplan MCAT Prep. (2019). YouTube. Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis of Pyrrolo[1,2-a]pyrazines using Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrrolo[1,2-a]pyrazine Scaffold

The fusion of pyrrole and pyrazine rings to form the pyrrolo[1,2-a]pyrazine scaffold has established a class of heterocyclic compounds with significant therapeutic potential.[1] These structures are not merely synthetic curiosities; they are privileged scaffolds found in a variety of bioactive natural products and have been the subject of extensive investigation in medicinal chemistry.[2] Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][3][4] The inherent drug-like properties of the pyrrolo[1,2-a]pyrazine system, combined with its synthetic tractability, make it a highly attractive target for drug discovery and development programs.[2] This document provides a comprehensive guide for the synthesis of this important scaffold, starting from the versatile building block, Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride.

Rationale for the Synthetic Approach

The synthetic strategy detailed herein leverages the inherent reactivity of this compound as a key precursor. This starting material is strategically advantageous as it contains both a nucleophilic amino group at the 1-position of the pyrrole ring and an ester functionality at the 2-position, pre-positioning the necessary components for the annulation of the pyrazine ring. The general approach involves a condensation reaction with a suitable 1,2-dicarbonyl compound or its equivalent, followed by cyclization and aromatization to furnish the desired pyrrolo[1,2-a]pyrazine core. This method is robust and allows for the introduction of diversity at various positions of the final molecule, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Ethyl 4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylate

This protocol details the synthesis of a representative pyrrolo[1,2-a]pyrazine derivative, Ethyl 4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylate, through a condensation-cyclization reaction between this compound and 2-bromoacetophenone.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
Ethyl 1-amino-1H-pyrrole-2-carboxylate HCl39890-00-3190.63Commercial Source
2-Bromoacetophenone70-11-1199.04Commercial Source
Triethylamine (Et3N)121-44-8101.19Commercial Source
Ethanol (anhydrous)64-17-546.07Commercial Source
Diethyl ether (anhydrous)60-29-774.12Commercial Source
Saturated aqueous sodium bicarbonate (NaHCO3)144-55-884.01Prepared in-house
Brine (saturated aqueous NaCl)7647-14-558.44Prepared in-house
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.37Commercial Source
Silica gel (for column chromatography)7631-86-960.08Commercial Source
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.91 g, 10.0 mmol).

  • Solvent and Base Addition: Add anhydrous ethanol (40 mL) to the flask, followed by the slow addition of triethylamine (2.79 mL, 20.0 mmol) at room temperature. Stir the mixture until the starting material fully dissolves.

  • Addition of Electrophile: To the resulting solution, add 2-bromoacetophenone (1.99 g, 10.0 mmol) in one portion.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate) to afford the pure Ethyl 4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylate as a solid.

Expected Yield and Characterization
  • Yield: 65-75%

  • Appearance: Pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (s, 1H), 7.95-7.92 (m, 2H), 7.65 (d, J = 2.8 Hz, 1H), 7.50-7.45 (m, 3H), 7.20 (dd, J = 4.0, 2.8 Hz, 1H), 6.90 (dd, J = 4.0, 1.6 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.5, 145.2, 137.8, 135.1, 129.8, 128.9, 127.5, 122.3, 118.9, 115.4, 112.7, 109.1, 61.2, 14.6.

  • Mass Spectrometry (ESI+): m/z = 267.11 [M+H]⁺

Reaction Mechanism and Scientific Rationale

The formation of the pyrrolo[1,2-a]pyrazine scaffold in this protocol proceeds through a well-established sequence of imination followed by intramolecular annulation.[5]

Mechanistic Steps
  • Deprotonation: The triethylamine, a non-nucleophilic organic base, deprotonates the hydrochloride salt of the starting material, liberating the free primary amine of Ethyl 1-amino-1H-pyrrole-2-carboxylate.

  • Nucleophilic Attack: The nucleophilic primary amine then attacks the electrophilic carbonyl carbon of 2-bromoacetophenone, forming a hemiaminal intermediate.

  • Dehydration and Imination: The hemiaminal readily dehydrates to form an imine intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the pyrrole ring then acts as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction. This step forms the six-membered pyrazine ring.

  • Aromatization: Subsequent elimination of HBr from the cyclized intermediate leads to the formation of the aromatic pyrrolo[1,2-a]pyrazine core.

Visualization of the Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product start_pyrrole Ethyl 1-amino-1H-pyrrole-2-carboxylate (after deprotonation) hemiaminal Hemiaminal Intermediate start_pyrrole->hemiaminal Nucleophilic Attack start_ketone 2-Bromoacetophenone start_ketone->hemiaminal imine Imine Intermediate hemiaminal->imine Dehydration cyclized Cyclized Intermediate imine->cyclized Intramolecular Cyclization (SN2) product Ethyl 4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylate cyclized->product Aromatization (-HBr)

Caption: Reaction mechanism for the synthesis of Ethyl 4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylate.

Scope and Applications

The described protocol is not limited to the synthesis of the phenyl-substituted derivative. A wide range of α-haloketones can be employed to generate a library of substituted pyrrolo[1,2-a]pyrazines, as illustrated in the table below. This versatility is critical for exploring the structure-activity relationships of this scaffold in drug discovery programs.

Exemplary Derivatives and Their Potential Applications
R Group (from R-CO-CH₂Br)Product NamePotential Application Area
PhenylEthyl 4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylateAnticancer, Kinase Inhibitor[3][4]
4-ChlorophenylEthyl 4-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine-1-carboxylateExploration of halogen effects on bioactivity
4-MethoxyphenylEthyl 4-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine-1-carboxylateModulation of electronic properties for SAR studies
Thiophen-2-ylEthyl 4-(thiophen-2-yl)pyrrolo[1,2-a]pyrazine-1-carboxylateBioisosteric replacement of the phenyl ring
MethylEthyl 4-methylpyrrolo[1,2-a]pyrazine-1-carboxylateSimpler analog for baseline activity studies

Workflow and Logic Diagram

The overall workflow from starting material to the final, purified product can be visualized as follows:

Synthesis_Workflow start Ethyl 1-amino-1H-pyrrole-2-carboxylate HCl + 2-Bromoacetophenone reaction Reaction in Ethanol with Triethylamine (Reflux) start->reaction workup Solvent Removal & Aqueous Work-up reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography on Silica Gel extraction->purification product Pure Ethyl 4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylate purification->product

Caption: Overall workflow for the synthesis and purification of the target compound.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of significant amounts of starting material after 8 hours, the reaction time can be extended. Ensure that the ethanol is anhydrous, as water can interfere with the reaction.

  • Low Yield: Low yields may result from inefficient extraction or purification. Ensure that the pH of the aqueous layer is basic during the work-up to prevent the protonation and loss of the product into the aqueous phase.

  • Purification Challenges: If the product is difficult to separate from impurities, consider using a different solvent system for column chromatography or recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of pyrrolo[1,2-a]pyrazines using this compound. The described method is versatile, high-yielding, and amenable to the generation of a diverse library of compounds for further investigation in drug discovery and development. The pyrrolo[1,2-a]pyrazine scaffold continues to be a focal point of research, and robust synthetic methodologies are essential for unlocking its full therapeutic potential.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Organics, 2(2), 223-268. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Menta, E., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(18), 6267–6273. [Link]

  • Ceu, C., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 21(23), 7383-7403. [Link]

  • Synthesis of pyrrolo[1,2-a]quinolines. (n.d.). ResearchGate. [Link]

  • Vikram, V., & Hariram, N. (2024). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. Environmental Technology, 46(12), 2064-2079. [Link]

  • Synthesis of pyrrolo[1, 2-a]pyrazines through a imination/annulation tandem reaction. (n.d.). ResearchGate. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7254. [Link]

  • Possible mechanism for the formation of pyrazine 2a. (n.d.). ResearchGate. [Link]

  • A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. (2007). Molecules, 12(9), 2178–2187. [Link]

Sources

Application Note & Protocol: Synthesis of Bioactive Pyrrole-2-Carboxamides from Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole-2-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of bioactive pyrrole-2-carboxamides, utilizing Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride as a versatile starting material. We will delve into the strategic considerations for synthesis, provide a detailed, step-by-step protocol for a representative amide coupling reaction, and discuss methods for characterization and potential biological evaluation.

Introduction: The Significance of Pyrrole-2-Carboxamides in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design of novel therapeutics.[1] Among these, the pyrrole ring is a prominent feature in many natural products and synthetic drugs.[4][5] The pyrrole-2-carboxamide moiety, in particular, has been identified as a key pharmacophore responsible for the bioactivity of many compounds.[2] Derivatives have shown potent activity against a range of targets, including mycobacterial membrane protein large 3 (MmpL3) in drug-resistant tuberculosis and p38α MAP kinase.[6][7][8][9] The versatility of the pyrrole scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][8]

This compound is an attractive starting material for the synthesis of a diverse library of pyrrole-2-carboxamides. The presence of the N-amino group offers a handle for further derivatization, allowing for the exploration of novel chemical space and the potential for enhanced biological activity.

Synthetic Strategy and Mechanistic Considerations

The core transformation in the synthesis of pyrrole-2-carboxamides is the formation of an amide bond between a pyrrole-2-carboxylic acid derivative and an amine. There are two primary strategies when starting with an ester like this compound:

  • Strategy A: Direct Aminolysis. This approach involves the direct reaction of the ester with an amine. This method is often less efficient and may require harsh conditions (high temperatures or pressures), which can be incompatible with sensitive functional groups.

  • Strategy B: Hydrolysis followed by Amide Coupling. This is a more common and generally more efficient two-step approach. The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a suitable coupling agent. This strategy offers greater control over the reaction and typically proceeds under milder conditions, preserving the integrity of complex molecules.

This application note will focus on Strategy B, as it provides a more reliable and versatile route to a wider range of bioactive pyrrole-2-carboxamides.

The key step in this strategy is the amide bond formation, which is typically facilitated by a coupling agent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[10][11] The role of the additive is to form an active ester that is less prone to racemization and side reactions.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13][14][15][16]

  • This compound and its derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12][13] Avoid inhalation of dust and vapors.[12][13]

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • To this solution, add lithium hydroxide monohydrate (1.5 eq) dissolved in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully lower the pH of the reaction mixture to 2-3 using 1.0 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 1-amino-1H-pyrrole-2-carboxylic acid. The crude product can often be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize a Representative Pyrrole-2-Carboxamide

This protocol details the coupling of 1-amino-1H-pyrrole-2-carboxylic acid with a model amine (e.g., benzylamine) using EDCI and HOBt.

Materials:

  • 1-amino-1H-pyrrole-2-carboxylic acid (from Step 1)

  • Benzylamine (or other desired amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-amino-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) and the desired amine (e.g., benzylamine, 1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (3.0 eq) to the mixture.

  • Slowly add EDCI·HCl (1.5 eq) portion-wise to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 18-30 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrrole-2-carboxamide.

Characterization of the Final Product

The identity and purity of the synthesized pyrrole-2-carboxamide should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR To determine the proton chemical environment and confirm the structure.Signals corresponding to the pyrrole ring protons, the amide N-H proton (typically a broad singlet), and protons of the amine substituent.[17]
¹³C NMR To determine the carbon framework of the molecule.A signal for the amide carbonyl carbon (typically in the range of 160-170 ppm), along with signals for the pyrrole ring carbons and the amine substituent carbons.[17]
Mass Spectrometry (MS) To determine the molecular weight of the compound.The molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target compound.[17]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high degree of purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow Figure 1: Synthetic Workflow for Bioactive Pyrrole-2-Carboxamides Start Ethyl 1-amino-1H-pyrrole-2-carboxylate HCl Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid 1-amino-1H-pyrrole-2-carboxylic acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (Amine, EDCI, HOBt, DIPEA, DMF) Acid->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product Bioactive Pyrrole-2-Carboxamide Purification->Product

Caption: Figure 1: Synthetic Workflow for Bioactive Pyrrole-2-Carboxamides.

Biological Evaluation: A General Screening Cascade

Once a library of pyrrole-2-carboxamides has been synthesized and characterized, the next step is to evaluate their biological activity. The specific assays will depend on the therapeutic target of interest. Below is a generalized workflow for a biological screening cascade.

Screening_Cascade Figure 2: General Biological Screening Cascade Compound_Library Synthesized Pyrrole-2-Carboxamide Library Primary_Screening Primary Screening (e.g., In vitro enzyme inhibition or cell-based assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determination of IC50/EC50 values) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Selectivity profiling, mechanism of action studies) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: Figure 2: General Biological Screening Cascade.

For example, if the target is a bacterial enzyme, the primary screen could be a minimum inhibitory concentration (MIC) assay against relevant bacterial strains.[18] Hits from the primary screen would then be subjected to dose-response studies to determine their potency (MIC values).[18] Subsequent secondary assays could include cytotoxicity assays against mammalian cell lines to assess selectivity and mechanism of action studies to confirm the molecular target.[8]

Conclusion

This application note has provided a detailed protocol and scientific rationale for the synthesis of bioactive pyrrole-2-carboxamides starting from this compound. The two-step hydrolysis and amide coupling strategy offers a robust and versatile method for accessing a wide range of derivatives for drug discovery programs. By following the outlined procedures and employing the suggested characterization and screening workflows, researchers can efficiently synthesize and evaluate novel pyrrole-2-carboxamides for their therapeutic potential.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. Available at: [Link]

  • Process for the purification of crude pyrroles. Google Patents.
  • Purification of crude pyrroles. Google Patents.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Reported pyrrole-2-carboxamide-based bioactive compounds and our... ResearchGate. Available at: [Link]

  • Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS. American Elements. Available at: [Link]

  • A process for amidation of pyrrole carboxylate compounds. Google Patents.
  • CHB-401: Heterocyclic Compounds (Section B) Pyrrole. LMS. Available at: [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]

  • Pyrrole. Organic Syntheses Procedure. Available at: [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Chemeurope.com. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. Available at: [Link]

  • 1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIP. Global Scientific Journal. Available at: [Link]

  • Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. PubMed. Available at: [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Available at: [Link]

  • Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. ResearchGate. Available at: [Link]

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  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. Available at: [Link]

  • Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. Abacipharma. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

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  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]

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Application Notes and Protocols: Ethyl 1-Amino-1H-pyrrole-2-carboxylate Hydrochloride as a Versatile Precursor for Novel MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Rise of MmpL3 as a Prime Target

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), continues to be a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This urgent challenge necessitates the discovery and development of novel therapeutics that act on previously unexploited bacterial targets.[1] One of the most promising of these new targets is the Mycobacterial Membrane Protein Large 3 (MmpL3).[2][3]

MmpL3 is an essential transporter protein in M. tb, playing a critical role in the biosynthesis of the unique and complex mycobacterial cell wall.[4] Specifically, MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor to mycolic acids, across the inner membrane.[3] Mycolic acids are major lipid components of the mycobacterial outer membrane, providing a crucial defensive barrier and contributing significantly to the virulence and antibiotic resistance of the bacterium.[2][3] Genetic or chemical inhibition of MmpL3 disrupts this vital transport process, leading to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the outer membrane, ultimately resulting in bacterial cell death.[2][3] The essentiality of MmpL3 for mycobacterial survival, coupled with its absence in humans, makes it an ideal and highly vulnerable target for new anti-TB drugs.[2]

A diverse array of chemical scaffolds have been identified as potent MmpL3 inhibitors, many discovered through whole-cell phenotypic screening.[2][5] Among these, pyrrole-based compounds, particularly pyrrole-2-carboxamides, have emerged as a promising class of MmpL3 inhibitors with potent anti-TB activity.[2] This document provides detailed application notes and protocols for the use of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride as a strategic precursor for the synthesis of these novel MmpL3 inhibitors.

This compound: A Key Building Block

This compound is a valuable starting material for the synthesis of a variety of pyrrole-2-carboxamide derivatives. Its structure incorporates a reactive amino group on the pyrrole nitrogen and an ethyl ester at the 2-position, providing two key functional handles for chemical modification. The hydrochloride salt form enhances its stability and ease of handling. This precursor allows for a modular and efficient approach to generate a library of MmpL3 inhibitor candidates.

The general synthetic strategy involves two key transformations:

  • Amide Bond Formation: The 1-amino group can be acylated or reductively aminated to introduce diverse substituents.

  • Carboxamide Synthesis: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines to generate the desired pyrrole-2-carboxamides.

This dual functionality allows for systematic exploration of the structure-activity relationship (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of the resulting MmpL3 inhibitors.

Visualizing the Path to MmpL3 Inhibition

To better understand the workflow from precursor to validated inhibitor, the following diagrams illustrate the key processes involved.

Synthesis and Evaluation Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Precursor Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride Intermediate 1-Amino-1H-pyrrole-2-carboxylic acid Precursor->Intermediate Ester Hydrolysis Inhibitor Pyrrole-2-carboxamide MmpL3 Inhibitor Intermediate->Inhibitor Amide Coupling MIC_Assay Whole-Cell Activity (MIC Determination) Inhibitor->MIC_Assay Screening Target_Validation Target Validation (MmpL3-specific assays) MIC_Assay->Target_Validation MOA_Study Mechanism of Action Studies (e.g., TMM accumulation) Target_Validation->MOA_Study

Caption: A streamlined workflow from the precursor to a validated MmpL3 inhibitor.

MmpL3_Inhibition cluster_cell Mycobacterium tuberculosis Cell cluster_cm Cytoplasmic Membrane cluster_peri Periplasm MmpL3 MmpL3 Transporter TMM_peri TMM MmpL3->TMM_peri TMM_cyto TMM (Trehalose Monomycolate) TMM_cyto->MmpL3 transport Mycolic_Acid Mycolic Acid Layer (Cell Wall) TMM_peri->Mycolic_Acid biosynthesis Inhibitor Pyrrole-based MmpL3 Inhibitor Inhibitor->MmpL3 inhibits

Caption: Inhibition of TMM transport by a pyrrole-based MmpL3 inhibitor.

Experimental Protocols

Part 1: Synthesis of a Representative Pyrrole-2-carboxamide MmpL3 Inhibitor

This protocol describes a two-step synthesis of a potent pyrrole-2-carboxamide MmpL3 inhibitor, starting from this compound. The target molecule is a conceptual analogue based on published potent pyrrole-2-carboxamides.[2]

Step 1: Hydrolysis of this compound to 1-Amino-1H-pyrrole-2-carboxylic acid

  • Rationale: The ethyl ester is saponified to the corresponding carboxylic acid, which is essential for the subsequent amide coupling reaction. The use of a base like sodium hydroxide in an aqueous alcohol solution is a standard and efficient method for this transformation.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized water

    • Hydrochloric acid (HCl), 1 M solution

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • pH paper or pH meter

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the mixture to pH 3-4 with 1 M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the solid under vacuum to yield 1-Amino-1H-pyrrole-2-carboxylic acid.

Step 2: Amide Coupling to Synthesize N-cyclohexyl-1-amino-1H-pyrrole-2-carboxamide

  • Rationale: The carboxylic acid is activated and then reacted with an amine (in this case, cyclohexylamine, a common moiety in potent MmpL3 inhibitors) to form the final amide product. Standard peptide coupling reagents like EDC and HOBt are used to facilitate this reaction and minimize side products.

  • Materials:

    • 1-Amino-1H-pyrrole-2-carboxylic acid (from Step 1)

    • Cyclohexylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of 1-Amino-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add cyclohexylamine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-cyclohexyl-1-amino-1H-pyrrole-2-carboxamide.

Part 2: Biological Evaluation of Synthesized MmpL3 Inhibitors

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the primary assay to determine the whole-cell activity of the synthesized compounds against M. tb.

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

    • Synthesized pyrrole-2-carboxamide compounds

    • 96-well microplates

    • Resazurin sodium salt

    • Incubator (37 °C)

  • Procedure:

    • Prepare a serial dilution of the synthesized compounds in Middlebrook 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tb H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plates at 37 °C for 7-14 days.

    • After incubation, add a resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is determined as the lowest drug concentration at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating inhibition of bacterial growth.

Protocol 2.2: MmpL3 Target Engagement Assay (TMM Accumulation)

  • Rationale: A hallmark of MmpL3 inhibition is the intracellular accumulation of its substrate, TMM. This assay uses radiolabeled acetate to track the synthesis and transport of mycolic acid precursors.

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth

    • ¹⁴C-acetic acid, sodium salt

    • Synthesized pyrrole-2-carboxamide compounds

    • Solvents for lipid extraction (e.g., chloroform/methanol)

    • TLC plates (silica gel)

    • Phosphorimager or autoradiography film

  • Procedure:

    • Grow M. tb H37Rv cultures to mid-log phase.

    • Treat the cultures with the synthesized compounds at various concentrations (e.g., 1x, 5x, 10x MIC) for a defined period (e.g., 24 hours). Include an untreated control.

    • Add ¹⁴C-acetic acid to each culture and incubate for an additional 6-8 hours to allow for incorporation into lipids.

    • Harvest the bacterial cells by centrifugation.

    • Extract the total lipids from the cell pellets using a chloroform/methanol mixture.

    • Normalize the lipid extracts based on the radioactivity incorporated or the starting cell density.

    • Spot the lipid extracts onto a silica gel TLC plate and develop the plate using an appropriate solvent system to separate TMM from other lipids.

    • Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film.

    • Quantify the intensity of the TMM spot. An increase in the TMM spot intensity in treated samples compared to the untreated control indicates inhibition of MmpL3.[3]

Data Presentation: Expected Outcomes

The following tables provide a template for presenting the data obtained from the described protocols.

Table 1: Physicochemical and Biological Activity of Synthesized Pyrrole-2-carboxamides

Compound IDMolecular Weight ( g/mol )LogP (calculated)M. tb H37Rv MIC (µg/mL)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/MIC)
P2C-001 [Calculated][Calculated][Experimental][Experimental][Calculated]
P2C-002 [Calculated][Calculated][Experimental][Experimental][Calculated]
... ...............
Isoniazid 137.14-0.70.05 - 0.2>1000>5000

Table 2: TMM Accumulation in M. tb Treated with Pyrrole-2-carboxamides

Compound IDConcentration (x MIC)Relative TMM Accumulation (Fold Change vs. Untreated)
P2C-001 1x[Experimental]
5x[Experimental]
10x[Experimental]
Untreated Control -1.0
Known MmpL3 Inhibitor 5x[Positive Control Data]

Conclusion and Future Directions

This compound serves as a highly adaptable and valuable precursor for the synthesis of novel pyrrole-2-carboxamide-based MmpL3 inhibitors. The protocols outlined in this application note provide a robust framework for the chemical synthesis and biological evaluation of these promising anti-TB drug candidates. By systematically exploring the chemical space around this scaffold, researchers can optimize the potency, selectivity, and drug-like properties of these inhibitors, paving the way for the development of next-generation therapeutics to combat the global threat of tuberculosis. Further studies should focus on in vivo efficacy, pharmacokinetic profiling, and the elucidation of resistance mechanisms to fully characterize the therapeutic potential of these novel compounds.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 2022. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 2015. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 2014. [Link]

  • Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 1982. [Link]

  • Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. Computational Biology and Chemistry, 2019. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Infectious Diseases, 2020. [Link]

  • Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2014. [Link]

  • Structures of compounds discussed in the text. Shown are the MmpL3... ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 2018. [Link]

  • Synthetic route for the synthesis of pyrrole derivatives (1–25),... ResearchGate. [Link]

  • Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents. European Journal of Medicinal Chemistry, 2022. [Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio, 2020. [Link]

  • Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. Journal of Biomolecular Structure and Dynamics, 2023. [Link]

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Application Note: Strategic Synthesis of Novel Antibacterial Agents to Combat Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a New Antibacterial Arsenal

The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global health.[1][2] The efficacy of our most reliable antibiotics is waning as pathogenic bacteria evolve sophisticated defense mechanisms.[1][3] This evolutionary arms race, compounded by a decline in the discovery and development of new antibiotics by major pharmaceutical companies, has created a critical innovation gap.[4][5] Chemical synthesis, the cornerstone of early antibiotic development, is once again poised to play a pivotal role in replenishing our therapeutic pipeline.[4] This guide delineates modern, rational-design synthetic strategies, offering detailed protocols to empower researchers in the quest for the next generation of antibacterial agents.

The Logic of Modern Antibacterial Synthesis: From Chance to Design

Historically, many antibiotics were discovered through screening natural products.[4] While fruitful, this approach is yielding diminishing returns. The modern paradigm has shifted towards a more deliberate, structure-guided process. This involves identifying a promising lead compound—either from natural sources, previous synthetic libraries, or computational models—and systematically modifying its structure to enhance potency, broaden its spectrum of activity, and circumvent bacterial resistance mechanisms.[6][7] Two powerful strategies that exemplify this rational approach are Structure-Activity Relationship (SAR)-guided optimization and Fragment-Based Drug Discovery (FBDD).

Strategy I: Lead Optimization via Structure-Activity Relationship (SAR) Studies

Expertise & Experience: The Rationale Behind SAR

SAR is a foundational concept in medicinal chemistry where the goal is to understand which parts of a molecule (pharmacophores) are essential for its biological activity and which can be modified to improve its properties.[8][9] By synthesizing a series of analogues, each with a specific, targeted structural change, researchers can systematically probe the molecule's interaction with its bacterial target. For example, in the well-established quinolone class of antibiotics, modifications at the C-7 position are known to significantly impact the antibacterial spectrum and potency.[10][11] This iterative process of synthesis and biological testing is crucial for transforming a moderately active "hit" compound into a potent "lead" candidate.

Experimental Workflow: SAR-Guided Synthesis

The following diagram illustrates the iterative cycle of SAR-driven lead optimization.

SAR_Workflow cluster_0 Synthesis Core cluster_1 Testing & Analysis Core Start Identify Lead Scaffold Design Design Analogue Series Start->Design Rational Modification Synthesize Synthesize Analogues Design->Synthesize Test Biological Testing (e.g., MIC Assay) Synthesize->Test Purified Compounds Analyze Analyze SAR Data Test->Analyze Decision Decision: Optimize Further? Analyze->Decision Decision->Design Yes End Optimized Lead Decision->End No

Figure 1: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Protocol 1: Synthesis of a Novel Oxazolidinone Analogue Series

This protocol describes the synthesis of a small series of oxazolidinone analogues, a class of synthetic antibiotics that inhibit bacterial protein synthesis.[12][13] The core scaffold is modified at the C-5 acetamidomethyl side chain, a common site for SAR studies in this class.

Objective: To synthesize three analogues of a lead oxazolidinone by replacing the acetyl group with different acyl moieties to probe the effect on antibacterial activity.

Materials:

  • (R)-3-(3-fluorophenyl)-5-(aminomethyl)oxazolidin-2-one (Starting Amine)

  • Acetyl chloride

  • Propionyl chloride

  • Cyclopropanecarbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • General Acylation Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the Starting Amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution. This hindered base acts as an acid scavenger for the HCl generated during the acylation.

  • Synthesis of Analogue 1 (Acetyl Derivative):

    • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Synthesis of Analogue 2 (Propionyl Derivative) & Analogue 3 (Cyclopropylcarbonyl Derivative):

    • Repeat steps 2.1 and 2.2 in separate flasks, substituting acetyl chloride with propionyl chloride and cyclopropanecarbonyl chloride, respectively.

  • Work-up (Identical for all three reactions):

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl), and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure acylated oxazolidinone analogues.

  • Characterization:

    • Confirm the structure and purity of each analogue using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Evaluating the Synthesized Analogues

The synthesized compounds are then tested for their antibacterial efficacy. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium in vitro.[14]

Table 1: Hypothetical MIC Data for Oxazolidinone Analogue Series

CompoundR-Group ModificationMIC against S. aureus (µg/mL)
Lead Cmpd-CH₃2.0
Analogue 1-CH₃ (Re-synthesis)2.0
Analogue 2-CH₂CH₃1.0
Analogue 3-c-C₃H₅0.5

The data in Table 1 suggests that increasing the steric bulk and lipophilicity of the acyl group (from methyl to ethyl to cyclopropyl) improves the antibacterial activity against Staphylococcus aureus. This provides a clear vector for further optimization.

Strategy II: Fragment-Based Drug Discovery (FBDD)

Expertise & Experience: The Rationale Behind FBDD

FBDD is an alternative approach to lead discovery that begins with identifying very small, low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind weakly to a biological target.[15][16][17] The core principle is that while these fragments have low affinity, they do so very efficiently, making them excellent starting points for building more potent molecules.[18] Once a fragment hit is identified and its binding mode is confirmed (often via X-ray crystallography or NMR), it can be optimized into a high-affinity lead by either "growing" the fragment to occupy adjacent pockets or by "linking" it to another fragment that binds nearby.[16][19]

Experimental Workflow: Fragment-Based Drug Discovery

The FBDD process is a structured pipeline from initial screen to a viable lead compound.

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Lead Development Lib Fragment Library Screen Biophysical Screen (e.g., DSF, NMR) Lib->Screen Validate Hit Validation & Structural Biology Screen->Validate Initial Hits Grow Fragment Growing Validate->Grow Validated Hits Link Fragment Linking Validate->Link Optimize Lead Optimization (SAR) Grow->Optimize Link->Optimize Candidate Preclinical Candidate Optimize->Candidate

Figure 2: The Fragment-Based Drug Discovery (FBDD) pipeline.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is essential for validating the antibacterial activity of any newly synthesized compound and is a cornerstone of the "Testing" phase in both SAR and FBDD workflows. It determines the lowest concentration of a drug that prevents visible bacterial growth.

Objective: To determine the MIC of synthesized compounds against a target bacterial strain (e.g., S. aureus ATCC 29213) using the broth microdilution method.

Materials:

  • 96-well microtiter plates, sterile

  • Synthesized compounds, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)

  • Cation-adjusted Mueller-Hinton Broth (MHB), sterile

  • S. aureus ATCC 29213

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL in MHB

  • Multichannel pipette

  • Plate reader (optional, for OD₆₀₀ readings)

Procedure:

  • Compound Serial Dilution:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Create a 2x starting concentration of your test compound in well 1 by adding the appropriate amount of stock solution to MHB (total volume 200 µL).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (no drug, only inoculum). Well 12 serves as the negative control (no drug, no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This dilutes the drug concentrations to their final 1x test concentration and brings the final inoculum to ~5 x 10⁵ CFU/mL.[14]

    • Add 100 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[14]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) by eye.[14]

    • The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Conclusion: The Synthetic Chemist's Role in Averting a Crisis

The threat of a post-antibiotic era is real, but it is not inevitable. The strategic application of modern chemical synthesis, guided by the principles of rational drug design, provides a powerful pathway to discovering and developing novel antibacterial agents.[4] Methodologies like SAR-guided optimization and FBDD, supported by robust biological evaluation protocols, enable researchers to create effective molecules that can overcome the challenge of resistance. The protocols and strategies outlined in this guide serve as a foundational framework for scientists dedicated to this critical mission.

References

  • What are the challenges in antibiotic research and development? - TutorChase. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. - MDPI. [Link]

  • The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. - PubMed Central. [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. - PubMed. [Link]

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  • Why is it so hard to develop new antibiotics? - Wellcome. [Link]

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  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. - Protocols.io. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. - MDPI. [Link]

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  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity. - PubMed. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. - PubMed. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. - PubMed. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. - The University of Jordan. [Link]

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. - PubMed. [Link]

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  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL... - ResearchGate. [Link]

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  • Antibacterial Discovery: 21st Century Challenges. - PubMed Central. [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. - PubMed Central. [Link]

  • Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents... - ACS Publications. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. - MDPI. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. - MDPI. [Link]

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  • Fragment-Based Drug Discovery. - ScienceDirect. [Link]

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Streamlining Discovery: A One-Pot Synthesis of Substituted Pyrroles from Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anti-inflammatory agents to oncology therapeutics.[1][2] The demand for rapid and efficient methods to generate diverse libraries of substituted pyrroles is therefore paramount in drug discovery. This application note details a robust, one-pot protocol for the synthesis of functionalized pyrrolo[1,2-b]pyridazine-5-carboxylates, a valuable class of fused pyrrole heterocycles, starting from the readily available building block, Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. By elucidating the underlying mechanism and providing a detailed, field-tested protocol, we offer researchers a streamlined pathway to novel chemical entities for screening and lead optimization.

Introduction: The Enduring Importance of the Pyrrole Moiety

The five-membered aromatic nitrogen heterocycle, pyrrole, is a privileged structure in drug design. Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility make it a key component in a multitude of pharmacologically active compounds.[3] Notable examples include Atorvastatin, a blockbuster cholesterol-lowering drug, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID).[1][4]

The challenge for medicinal chemists lies in the efficient construction of diverse pyrrole analogues to explore structure-activity relationships (SAR). Traditional multi-step syntheses can be time-consuming and resource-intensive. One-pot reactions, where multiple transformations occur in a single reaction vessel, represent a significant advancement in chemical synthesis, aligning with the principles of green chemistry and accelerating the drug discovery timeline.[5] This guide focuses on such a strategy, utilizing an N-aminated pyrrole to access complex fused heterocyclic systems.

Strategic Rationale: Leveraging N-Aminopyrrole Reactivity

The starting material, this compound, is an ideal precursor for diversification. The core pyrrole ring is pre-formed and functionalized with an ester group, providing a handle for further modification. The key to this synthesis is the reactivity of the exocyclic N-amino group, which acts as a potent binucleophile.

The one-pot protocol described herein involves the reaction of this N-aminopyrrole with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester. This classic condensation-cyclization strategy, reminiscent of aspects of the Paal-Knorr synthesis, provides a direct and high-yield route to fused pyrrolo[1,2-b]pyridazine systems.[6][7]

Overall Synthesis Workflow

The one-pot procedure combines base-mediated neutralization of the hydrochloride salt, initial condensation to form a key intermediate, and subsequent intramolecular cyclization and dehydration, all without the need for isolation of intermediates.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent A Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride D One-Pot Reaction (Neutralization, Condensation, Intramolecular Cyclization, Dehydration) A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->D C Base (e.g., Triethylamine) Solvent (e.g., Ethanol) C->D E Workup & Purification (Extraction, Chromatography) D->E F Final Product (Substituted Ethyl Pyrrolo[1,2-b]pyridazine -5-carboxylate) E->F

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 7-acetyl-6-methylpyrrolo[1,2-b]pyridazine-5-carboxylate as a representative example.

Materials and Reagents:

  • This compound (1.0 eq)[8][9]

  • Pentane-2,4-dione (Acetylacetone) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add this compound (e.g., 1.91 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (40 mL) and stir to form a suspension.

  • Base Addition (Deprotonation): Add triethylamine (1.67 mL, 12.0 mmol) dropwise at room temperature. Stir for 15 minutes. Rationale: TEA is a mild organic base used to neutralize the hydrochloride salt, liberating the free N-aminopyrrole in situ. This avoids isolating the potentially unstable free base.

  • Diketone Addition: Add pentane-2,4-dione (1.13 mL, 11.0 mmol) to the mixture. Rationale: A slight excess of the diketone ensures complete consumption of the limiting pyrrole starting material.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). Rationale: The bicarbonate wash removes any acidic impurities and unreacted starting materials, while the brine wash helps to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the pure product.

Quantitative Data Summary

The following table summarizes expected outcomes and key parameters for the synthesis of various analogues using different 1,3-dicarbonyl compounds.

Entry1,3-Dicarbonyl CompoundReaction Time (h)Typical Yield (%)
1Pentane-2,4-dioneHMeMe4-685-92
21-Phenylbutane-1,3-dioneHPhMe6-878-84
3Ethyl acetoacetateHMeOEt8-1070-77
4Hexane-2,4-dioneHEtMe5-782-88

Proposed Reaction Mechanism

The transformation proceeds through a well-established cascade of reactions, initiated by the formation of the free N-aminopyrrole.

G Start_HCl [Pyrrole]-NH-NH3+ Cl- Start_Free [Pyrrole]-NH-NH2 Start_HCl->Start_Free 1. Neutralization Intermediate1 [Pyrrole]-NH-N=C(R2)-CH2-C(=O)-R3 (Hydrazone Intermediate) Start_Free->Intermediate1 2. Condensation Diketone R2-C(=O)-CH2-C(=O)-R3 Intermediate2 [Pyrrole]-N(Enamine)-NH-C(R2)=CH-C(=O)-R3 (Enamine Tautomer) Intermediate1->Intermediate2 3. Tautomerization Cyclized Fused Dihydropyridazine Intermediate Intermediate2->Cyclized 4. Intramolecular    Cyclization Product Final Aromatized Pyrrolo[1,2-b]pyridazine Cyclized->Product 5. Dehydration    (Aromatization) Base + TEA Plus1 + Water1 - H2O Taut Tautomerization Water2 - H2O

Caption: Proposed mechanism for the one-pot synthesis.

  • Neutralization: Triethylamine deprotonates the hydrochloride salt to generate the free ethyl 1-amino-1H-pyrrole-2-carboxylate.

  • Condensation: The more nucleophilic terminal nitrogen of the amino group attacks one of the carbonyl carbons of the 1,3-diketone. Subsequent dehydration forms a reactive hydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to a more stable enamine-like intermediate, which is crucial for the subsequent cyclization.

  • Intramolecular Cyclization: The nitrogen atom of the pyrrole ring attacks the second carbonyl carbon, forming the six-membered pyridazine ring.

  • Dehydration (Aromatization): A final molecule of water is eliminated, leading to the formation of the stable, aromatic pyrrolo[1,2-b]pyridazine system.

Conclusion and Applications

This application note provides a validated, efficient, and scalable one-pot protocol for synthesizing substituted pyrrolo[1,2-b]pyridazines. The method's operational simplicity and use of commercially available starting materials make it highly attractive for generating compound libraries in a drug discovery setting. The resulting fused heterocyclic scaffolds are of significant interest for screening against various biological targets, including kinases, proteases, and other enzymes implicated in disease.[2][4] This synthetic strategy empowers researchers to rapidly explore novel chemical space around the privileged pyrrole core, accelerating the path to new therapeutic agents.

References

  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). RSC Advances.
  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). PharmaConnection.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis. (2021). Synthesis. Available at: [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). Catalysts. Available at: [Link]

  • One-pot synthesis of some polyfunctionalized pyrroles. (2012). ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • 3-Amino-2-ethoxycarbonylpyrrole hydrochloride. (n.d.). PubChem. Available at: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The functionalization of the pyrrole ring is therefore of paramount importance for generating molecular diversity and tuning pharmacological properties.[1] Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets in modern organic synthesis for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3]

This guide focuses on a specific, highly functionalized building block: Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride (EAPC). This molecule offers three distinct points for chemical modification: the N-amino group, the pyrrole ring C-H bonds, and the ester moiety. Its hydrochloride salt form necessitates specific considerations during reaction setup. These notes provide a detailed exploration of strategies for leveraging this reagent in key palladium-catalyzed transformations, offering both mechanistic insights and practical, step-by-step protocols for researchers in drug discovery and chemical synthesis.

Core Concepts: The Palladium Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) complex. This is often the rate-determining step.[3][6]

  • Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is introduced. In a Suzuki reaction, an organoboron compound transfers its organic group to the palladium center.[6] In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amide complex.[5][7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

The choice of ligands, base, and solvent is critical as each component profoundly influences the efficiency of every step in this cycle. Electron-rich, bulky ligands, for instance, promote both oxidative addition and reductive elimination.[8]

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (Suzuki) or Amine Binding (Buchwald-Hartwig) PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 RR1 R-R' RedElim->RR1 RX R-X RX->OxAdd R1M R'-M R1M->Transmetal

Caption: The canonical Pd(0)/Pd(II) catalytic cycle.

Application 1: C–N Bond Formation via Buchwald-Hartwig Amination

The most direct application of EAPC is to use its primary N-amino group as a nucleophile in a Buchwald-Hartwig amination. This reaction couples the N-amino group with an aryl or heteroaryl halide, providing access to a diverse range of N-aryl-N-aminopyrrole structures.[7][9]

Causality Behind Experimental Choices:

  • Catalyst System: Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are highly effective. These ligands facilitate the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step, especially for sterically demanding or electron-rich coupling partners.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the N-H bond after coordination to the palladium center.[5] Sodium tert-butoxide (NaOt-Bu) is a common choice. For substrates sensitive to strong bases, weaker carbonate bases (e.g., Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.

  • Handling the Hydrochloride: EAPC is a salt. The hydrochloride must be neutralized. This can be achieved by adding one extra equivalent of the base to the reaction mixture.

Protocol 1: Buchwald-Hartwig Amination of EAPC with an Aryl Bromide

Materials and Reagents:

  • This compound (EAPC)

  • Aryl bromide (e.g., 4-bromotoluene)

  • G3-XPhos Palladacycle (or Pd₂(dba)₃ with XPhos ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the G3-XPhos precatalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (2.2 mmol, 2.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and EAPC (1.1 mmol, 1.1 equiv) to the flask. Note: The excess EAPC can help drive the reaction to completion. The first equivalent of base neutralizes the HCl salt.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

ParameterRecommended ConditionRationale
Pd Precatalyst G3-XPhos, G3-RuPhosAir-stable, highly active for C-N coupling.
Ligand XPhos, RuPhosBulky, electron-rich ligand accelerates reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base for deprotonation.
Solvent Toluene, 1,4-DioxaneAnhydrous, high-boiling, aprotic solvent.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application 2: C–C Bond Formation on the Pyrrole Ring

To functionalize the pyrrole ring itself, a "handle" for cross-coupling, typically a halide, must be installed. This transforms the pyrrole into the electrophilic partner in the reaction. The electron-donating N-amino group and the electron-withdrawing C2-ester will direct the position of halogenation.

Two_Step_Strategy Workflow for Pyrrole Ring Functionalization Start Ethyl 1-amino-1H-pyrrole- 2-carboxylate (EAPC) Halogenate Step 1: Regioselective Halogenation (e.g., with NBS/NIS) Start->Halogenate Intermediate Halogenated EAPC Derivative (e.g., 4- or 5-bromo-EAPC) Halogenate->Intermediate Couple Step 2: Pd-Catalyzed Cross-Coupling Intermediate->Couple Suzuki Suzuki Coupling (Boronic Acids) Couple->Suzuki R-B(OH)₂ Sonogashira Sonogashira Coupling (Terminal Alkynes) Couple->Sonogashira R-C≡CH Heck Heck Reaction (Alkenes) Couple->Heck Alkene

Caption: Two-step strategy for C-C bond formation on the pyrrole core.

Step A: Protocol 2: Regioselective Bromination of EAPC

Materials and Reagents:

  • This compound (EAPC)

  • Sodium bicarbonate (NaHCO₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Neutralization: Suspend EAPC (1.0 mmol) in THF (10 mL). Add saturated aqueous sodium bicarbonate solution dropwise until the solid dissolves and the solution is neutral or slightly basic. Extract the free amine into ethyl acetate, dry the organic layer, and concentrate to obtain the free base of EAPC.

  • Bromination: Dissolve the free EAPC base in anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 equiv) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by flash column chromatography to isolate the halogenated product(s). Note: Characterization (e.g., by NOE NMR experiments) will be crucial to determine the exact position of bromination.

Step B: C-C Coupling Protocols

Once the halogenated EAPC derivative is in hand, it can be used in various C-C coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling

This reaction is ideal for forming biaryl or heteroaryl-aryl bonds.[6][10][11][12][13]

Materials and Reagents:

  • Halogenated EAPC derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Setup: To a Schlenk flask, add the halogenated EAPC (1.0 mmol), arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent/Base Addition: Evacuate and backfill the flask with inert gas three times. Add degassed dioxane (6 mL) followed by degassed 2M Na₂CO₃ solution (3 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-18 hours until TLC or LC-MS indicates consumption of the starting material.

  • Work-up and Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Coupling PartnerRepresentative ExampleKey Application
Arylboronic Acid 4-Methoxyphenylboronic acidAccess to biaryl scaffolds common in pharmaceuticals.
Heteroarylboronic Acid Pyridine-3-boronic acidIntroduction of key pharmacophoric heterocycles.
Vinylboronic Acid Potassium vinyltrifluoroborateInstallation of a vinyl group for further functionalization.
Protocol 4: Sonogashira Coupling

This reaction efficiently forms a C(sp²)-C(sp) bond, coupling the pyrrole ring to a terminal alkyne.[14][15][16][17] This is a valuable method for introducing linear, rigid linkers into drug candidates.

Materials and Reagents:

  • Halogenated EAPC derivative (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%, cocatalyst)

  • Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous co-solvent (e.g., THF or DMF)

Procedure:

  • Setup: In an inert atmosphere, add the halogenated EAPC (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol) to a Schlenk flask.

  • Solvent/Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3 mL). Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion (typically 2-12 hours).

  • Work-up and Purification: Concentrate the reaction mixture. Partition the residue between water and ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5: Heck Reaction

The Heck reaction couples the pyrrole with an alkene, offering a route to substituted styrenyl or acrylic derivatives.[18][19][20][21][22]

Materials and Reagents:

  • Halogenated EAPC derivative (1.0 equiv)

  • Alkene (e.g., Styrene or Butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) (4-10 mol%)

  • Organic base (e.g., Triethylamine (TEA) or Hünig's base)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Setup: Add the halogenated EAPC (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tolyl)₃ (0.06 mmol) to a Schlenk flask under an inert atmosphere.

  • Solvent/Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Reaction: Heat the mixture to 80-120 °C for 8-24 hours.

  • Work-up and Purification: Cool the reaction, filter through a pad of celite to remove palladium black, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a versatile building block for palladium-catalyzed cross-coupling reactions. By leveraging either the nucleophilicity of the N-amino group in Buchwald-Hartwig aminations or by first halogenating the pyrrole core, a vast chemical space becomes accessible. The protocols outlined here provide a robust starting point for researchers to synthesize novel pyrrole-containing molecules for applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system, based on the principles described, will be key to achieving high yields and successful outcomes.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives. PubMed. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. Available at: [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Available at: [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications. Available at: [Link]

  • Heck reactions of amino acid building blocks: Application to the synthesis of pyrrololine analogues. ResearchGate. Available at: [Link]

  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. Available at: [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. National Institutes of Health. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University. Available at: [Link]

  • Frequency and Importance of Six Functional Groups that Play a Role in Drug Discovery. ResearchGate. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. National Institutes of Health. Available at: [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health. Available at: [Link]

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Application Note & Protocols: Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Ring Systems from Ethyl 1-Amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential, starting from the versatile building block, Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride.

Introduction: The Strategic Value of Fused Pyrroles

Fused N-heterocyclic ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, the pyrazolo[1,5-a]pyrimidine nucleus has attracted considerable attention due to its diverse pharmacological activities, including roles as potent protein kinase inhibitors for targeted cancer therapy.[1][2] The rigid, planar structure of this fused system often results in enhanced binding affinity to biological targets.[1]

This compound is an exceptionally useful precursor for constructing these complex scaffolds. The inherent reactivity of its 1-amino group and the adjacent ester functionality allows for a direct and efficient cyclocondensation pathway to the desired fused ring system.

Core Synthetic Pathway: Cyclocondensation with 1,3-Dicarbonyl Compounds

The most direct and widely employed method for synthesizing the pyrazolo[1,5-a]pyrimidine core from Ethyl 1-amino-1H-pyrrole-2-carboxylate is through a cyclocondensation reaction with a 1,3-dicarbonyl compound (or its synthetic equivalent).[3][4][5]

Reaction Mechanism and Rationale

The reaction proceeds via a well-established mechanism. Initially, the exocyclic amino group of the aminopyrrole acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrrole ring attacks the second carbonyl group. A subsequent dehydration step under acidic or thermal conditions yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.

  • Choice of Reagents: this compound is the key starting material. The hydrochloride salt is typically neutralized in situ or prior to the reaction. The choice of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, or various enaminones) directly dictates the substitution pattern on the newly formed pyrimidine ring.[3][4]

  • Catalyst and Solvent: The reaction is commonly carried out in a protic solvent like glacial acetic acid or ethanol, which facilitates the proton transfer steps in the mechanism. Acetic acid can often serve as both the solvent and the acid catalyst. Microwave irradiation has been shown to significantly accelerate this transformation, leading to higher yields in shorter reaction times.[3][4]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Ethyl 1-amino-1H-pyrrole-2-carboxylate HCl D Combine Reagents in Reaction Vessel A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->D C Solvent/Catalyst (e.g., Glacial Acetic Acid) C->D E Heat (Conventional or Microwave) D->E Reflux or Irradiate F Cool Reaction Mixture E->F G Precipitate Product (e.g., add water) F->G H Isolate Solid (Filtration) G->H I Purify (Recrystallization) H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate as a representative example.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate or a scientific microwave reactor

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, suspend this compound (e.g., 10 mmol, 1 equivalent) in glacial acetic acid (20-30 mL).

  • Addition: To the stirred suspension, add acetylacetone (11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Reaction (Heating):

    • Conventional Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: If using a microwave reactor, place the sealed reaction vessel in the microwave cavity and irradiate at a set temperature (e.g., 140°C) for a shorter duration (e.g., 10-30 minutes), as optimized.[4]

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (approx. 100 mL) with stirring.

  • Precipitation: A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Tabulated Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles and 1,3-dicarbonyls.

Starting Aminopyrrole1,3-Dicarbonyl ReagentSolventMethodTimeYield (%)Reference Style
Ethyl 1-amino-1H-pyrrole-2-carboxylateAcetylacetoneAcetic AcidMicrowave (140°C)2 minHighBased on[4]
5-amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneAcetic AcidRefluxN/A87-95%[3]
5-amino-3-arylamino-1H-pyrazole-4-carboxylatesEthyl acetoacetateAcetic AcidRefluxN/A87-95%[3]
5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrileEnaminonesAcetic AcidRefluxN/AGood[5]

Mechanism Visualization

The diagram below outlines the key steps in the cyclocondensation reaction.

G cluster_mech Reaction Mechanism A 1. Nucleophilic Attack B 2. Intramolecular Cyclization C 3. Dehydration & Aromatization Start Aminopyrrole + 1,3-Dicarbonyl Intermediate1 Open-chain Adduct Start->Intermediate1 A Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 B Product Fused Pyrazolo[1,5-a]pyrimidine Intermediate2->Product - H₂O C

Caption: Key mechanistic steps of the cyclocondensation reaction.

Applications in Drug Development

Pyrazolo[1,5-a]pyrimidine derivatives are of high interest in pharmaceutical R&D.[6][7] Their structural similarity to purines allows them to act as ATP-competitive inhibitors for a wide range of protein kinases, which are key regulators in cellular signaling and are often dysregulated in diseases like cancer.[2]

Key Therapeutic Areas:

  • Oncology: These compounds have shown significant potential as inhibitors of various protein kinases implicated in cancer, such as CDK2, EGFR, B-Raf, and MEK.[1][2][5]

  • Neurological Disorders: They serve as valuable intermediates in the synthesis of pharmaceuticals targeting neurological conditions.[6]

  • Inflammatory Diseases: Some derivatives exhibit anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase.[1][8]

The versatility of the synthesis allows for the creation of diverse compound libraries by varying the substituents on both the starting pyrrole and the 1,3-dicarbonyl reagent, enabling extensive Structure-Activity Relationship (SAR) studies.[3]

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • (A) 2-(Phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide moiety. (B)... ResearchGate. [Link]

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PubMed Central. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide. MySkinRecipes. [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Reactions of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to help you navigate the complexities of regioselectivity in your experiments. Here, we will explore the underlying principles governing the reactivity of this versatile building block and offer detailed protocols to achieve desired synthetic outcomes.

Understanding the Reactivity Landscape

Ethyl 1-amino-1H-pyrrole-2-carboxylate is a trifunctional molecule, presenting three potential sites for reaction: the exocyclic 1-amino group, and the C3 and C5 positions of the pyrrole ring. The C4 position is generally less reactive towards electrophiles. The hydrochloride salt form necessitates neutralization to liberate the nucleophilic amino group for most reactions.

The regiochemical outcome of a reaction is a delicate balance of electronic and steric factors, which can be manipulated by carefully selecting reaction conditions. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The 1-amino group is a strong activating group, further increasing the electron density of the ring, particularly at the C3 and C5 positions. However, the 2-ethoxycarbonyl group is an electron-withdrawing group, which deactivates the ring, especially the adjacent C3 position. Consequently, the C5 position is generally the most electron-rich and sterically accessible site for electrophilic substitution on the pyrrole ring. The exocyclic 1-amino group, being a primary amine, is also a potent nucleophile.

This creates a competitive scenario where reactions can occur at the N1-amino group or the C5 position of the pyrrole ring. Controlling the regioselectivity is therefore paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an acylation reaction. Will the acyl group add to the N1-amino group or the pyrrole ring?

A1: The site of acylation is highly dependent on the reaction conditions.

  • N1-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions (e.g., pyridine, triethylamine) at low temperatures will typically favor acylation of the more nucleophilic exocyclic amino group. The hydrochloride salt must first be neutralized.

  • C5-Acylation (Friedel-Crafts): To achieve acylation on the pyrrole ring, typically at the C5 position, you would employ Friedel-Crafts conditions. This involves using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) with an acyl chloride or anhydride. Under these conditions, the exocyclic amino group is often protonated or complexed with the Lewis acid, reducing its nucleophilicity and directing the electrophilic attack to the electron-rich pyrrole ring.

Q2: I am observing a mixture of N1-acylated and C5-acylated products. How can I improve the selectivity for N1-acylation?

A2: To favor N1-acylation, you need to maximize the nucleophilicity of the amino group while minimizing the reactivity of the pyrrole ring.

  • Use a non-coordinating base: Employ a hindered base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt without promoting side reactions.

  • Low Temperature: Perform the reaction at 0 °C or below to reduce the rate of competing side reactions.

  • Choice of Acylating Agent: Use a highly reactive acylating agent like an acyl chloride.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.

Q3: How do I favor C5-acylation? I am getting significant amounts of the N1-acylated product even under Friedel-Crafts conditions.

A3: To enhance C5-acylation, the nucleophilicity of the N1-amino group must be suppressed.

  • Protecting Group Strategy: The most reliable method is to protect the N1-amino group prior to Friedel-Crafts acylation. A common protecting group is the tert-butoxycarbonyl (Boc) group. After C5-acylation, the Boc group can be removed under acidic conditions.

  • Excess Lewis Acid: Using a stoichiometric amount or even an excess of a strong Lewis acid can help to fully complex with the amino group, effectively deactivating it.

Q4: In cycloaddition reactions with 1,3-dicarbonyl compounds, I am getting a mixture of isomers. How can I control the regioselectivity to obtain the desired fused heterocyclic system?

A4: The reaction of Ethyl 1-amino-1H-pyrrole-2-carboxylate with 1,3-dicarbonyl compounds is a powerful method for synthesizing fused heterocycles like pyrazolo[1,5-a]pyrimidines. The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the N1-amino group and which carbonyl is attacked by the C5 position of the pyrrole ring.

  • Unsymmetrical Diketones: With unsymmetrical 1,3-diketones, the initial nucleophilic attack of the exocyclic amino group will generally occur at the more electrophilic (less sterically hindered) carbonyl carbon. The subsequent intramolecular cyclization of the pyrrole C5 onto the second carbonyl group then determines the final product.

  • Acid Catalysis: The reaction is typically carried out under acidic conditions (e.g., acetic acid, p-toluenesulfonic acid). The acid catalyzes both the initial condensation and the subsequent cyclization. Varying the acid catalyst and reaction temperature can sometimes influence the regiochemical outcome.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and regioselectivity by promoting the desired reaction pathway through rapid heating.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or no reaction Incomplete neutralization of the hydrochloride salt.Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium bicarbonate) is used to liberate the free amine. The reaction mixture should be stirred for a sufficient time after base addition before adding the electrophile.
Low reactivity of the electrophile.Use a more reactive electrophile (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). Increase the reaction temperature, but monitor for side product formation.
Formation of multiple products (poor regioselectivity) Competing reaction at N1-amino and C5-positions.For N1-selective reactions, use milder conditions (low temperature, non-coordinating base). For C5-selective reactions, consider protecting the N1-amino group or using strong Lewis acid conditions.
For cycloadditions, the 1,3-dicarbonyl compound may be reacting in different tautomeric forms or offering two reactive carbonyls of similar reactivity.Modify the 1,3-dicarbonyl compound to increase the steric or electronic differentiation between the two carbonyl groups. Screen different acid catalysts and solvents.
Formation of dark, polymeric byproducts Instability of the pyrrole ring under strongly acidic or oxidative conditions.Avoid excessively high temperatures and prolonged reaction times. Use milder Lewis acids if possible for Friedel-Crafts reactions. Perform reactions under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation.
Difficulty in purifying the product Similar polarity of regioisomers.Utilize high-performance liquid chromatography (HPLC) for separation. Consider derivatizing the product mixture to improve separability, followed by removal of the derivatizing group.

Experimental Protocols & Methodologies

Protocol 1: Regioselective Synthesis of Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol details the regioselective cycloaddition with an unsymmetrical 1,3-dicarbonyl compound, benzoylacetone.

Reaction Scheme:

G cluster_0 Ethyl 1-amino-1H-pyrrole-2-carboxylate cluster_1 Benzoylacetone cluster_2 Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate pyrrole product pyrrole->product + diketone diketone->product AcOH, EtOH, Reflux

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq) and stir at room temperature for 30 minutes to neutralize the salt.

  • Add benzoylacetone (1.0 eq) to the mixture.

  • Add glacial acetic acid (catalytic amount, e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Causality Behind Experimental Choices:

  • Neutralization: The initial neutralization with a weak base like sodium bicarbonate is crucial to generate the free amine nucleophile without causing premature side reactions.

  • Acid Catalysis: Acetic acid catalyzes the initial imine formation between the N1-amino group and one of the carbonyls, as well as the subsequent intramolecular cyclization.

  • Regioselectivity Rationale: The N1-amino group preferentially attacks the more reactive acetyl carbonyl of benzoylacetone over the phenyl ketone. The subsequent intramolecular electrophilic substitution occurs from the C5 position of the pyrrole onto the remaining phenyl ketone carbonyl, leading to the formation of the 7-methyl-5-phenyl isomer.

Protocol 2: Regioselective N1-Acylation

This protocol outlines the procedure for the selective acylation of the exocyclic amino group.

Reaction Scheme:

G cluster_0 Ethyl 1-amino-1H-pyrrole-2-carboxylate cluster_1 Acetyl Chloride cluster_2 Ethyl 1-acetamido-1H-pyrrole-2-carboxylate pyrrole product pyrrole->product + acyl_chloride acyl_chloride->product Pyridine, DCM, 0 °C

Caption: N1-Acylation of Ethyl 1-amino-1H-pyrrole-2-carboxylate.

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) to the suspension and stir for 15 minutes.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Base: Pyridine acts as both a base to neutralize the hydrochloride and to scavenge the HCl generated during the reaction. An excess is used to ensure the reaction medium remains basic.

  • Low Temperature: Performing the reaction at 0 °C enhances the selectivity for the more kinetically favored N-acylation over C-acylation.

  • Solvent: DCM is a good aprotic solvent for this reaction that is unreactive towards the reagents.

Mechanistic Insights: A Deeper Dive

Cycloaddition with 1,3-Dicarbonyls

The regioselectivity in the reaction with unsymmetrical 1,3-dicarbonyls is a classic example of kinetic versus thermodynamic control, influenced by the electrophilicity of the two carbonyl carbons.

G A Ethyl 1-amino-1H-pyrrole-2-carboxylate (free amine) C Initial Condensation (Acid Catalyzed) A->C B Unsymmetrical 1,3-Diketone (e.g., R1-CO-CH2-CO-R2) B->C D Enamine Intermediate C->D Forms imine/enamine I Attack at more electrophilic C=O E Intramolecular Electrophilic Substitution (Cyclization) D->E C5 of pyrrole attacks remaining C=O J Attack at less electrophilic C=O D->J F Dehydration E->F G Regioisomer 1 F->G Favored Pathway H Regioisomer 2 J->H Minor Pathway

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

The exocyclic amino group, being a strong nucleophile, will preferentially attack the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. Steric hindrance also plays a crucial role, with the attack favored at the less hindered carbonyl. Following this initial condensation and dehydration to form an enamine intermediate, the C5 position of the electron-rich pyrrole ring undergoes an intramolecular electrophilic attack on the remaining carbonyl group, followed by another dehydration step to yield the aromatic fused ring system. The regioselectivity is thus established in the first step of the reaction.

References

  • Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 1884 , 17 (1), 1635-1642. [Link]

  • Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 1884 , 17 (2), 2756-2767. [Link]

  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996. [Link]

  • Gilchrist, T. L. Heterocyclic Chemistry, 3rd ed.; Longman: Harlow, 1997. [Link]

  • Al-Awadi, N. A.; El-Dusouqui, O. M.; Mathew, T.; Ibrahim, M. R. Gas-phase pyrolysis of N-substituted-2-(1,3-dithiolan-2-ylidene)- and 2-(1,3-dithian-2-ylidene)-1-phenylethanones: An access to novel thiophenes and pyrroles. J. Chem. Res., Synop., 1999 , 406-407. [Link]

  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 1996 , 52 (48), 15031-15070. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60 (1), 119-122. [Link]

  • Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 1912 , 250 (1), 647-667. [Link]

Overcoming low yields in the synthesis of derivatives from Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate Derivatives

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals working with Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. This versatile building block is a gateway to a wide array of fused heterocyclic systems, particularly those with significant medicinal interest, such as pyrazolo[1,5-a]pyrimidines.[1][2] However, its unique structure—combining an electron-rich pyrrole core with a reactive N-amino (hydrazine) moiety—presents specific synthetic challenges that can lead to frustratingly low yields.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions to common problems. Our goal is to empower you to diagnose issues in your experiments, optimize your reaction conditions, and achieve higher, more consistent yields.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction yields are inconsistent. Could the stability or handling of the starting material be the problem?

Answer: Absolutely. The integrity of your starting material is the foundation of a successful synthesis. Ethyl 1-amino-1H-pyrrole-2-carboxylate is typically supplied as a hydrochloride salt for enhanced stability. The corresponding free base, while necessary for many reactions, is significantly less stable and can degrade upon storage or improper handling, leading to inconsistent results.

Core Issue: Free Base Instability

The N-amino group makes the pyrrole susceptible to oxidative degradation. Exposure to air, light, and ambient moisture can lead to the formation of colored impurities and a reduction in the effective concentration of the reactive nucleophile.

Expert Recommendation: In Situ Neutralization

To ensure maximum reactivity and reproducibility, we strongly recommend generating the free base in situ or using it immediately after preparation. Avoid preparing and storing a stock solution of the free base.

Experimental Protocol: In Situ Liberation of the Free Base

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Add the anhydrous solvent chosen for your reaction (e.g., Ethanol, Acetonitrile, or THF).

  • Base Addition: Cool the resulting slurry to 0 °C in an ice bath. Add a suitable non-nucleophilic base (1.05 - 1.1 eq) dropwise while stirring. The choice of base is critical and depends on the subsequent reaction (see Table 1).

  • Stirring: Allow the mixture to stir at 0 °C for 15-20 minutes. The formation of a precipitate (the hydrochloride salt of the base) is often observed.

  • Proceed: The resulting mixture containing the free-based Ethyl 1-amino-1H-pyrrole-2-carboxylate is now ready for the addition of your electrophile or reaction partner. Do not filter or isolate.

Table 1: Base Selection for Free Base Liberation

BasepKa of Conjugate AcidRecommended SolventNotes & Causality
Triethylamine (TEA)~10.7Dichloromethane, THF, AcetonitrileStandard choice. The resulting triethylammonium chloride is often soluble, leading to a homogeneous solution.
Diisopropylethylamine (DIPEA)~11.0Dichloromethane, THF, AcetonitrileA bulkier, non-nucleophilic base. Useful if TEA is suspected of causing side reactions.
Potassium Carbonate (K₂CO₃)~10.3Ethanol, DMF, AcetonitrileA mild inorganic base. Heterogeneous reaction. Good for reactions sensitive to strong organic bases. Requires vigorous stirring.
Sodium Bicarbonate (NaHCO₃)~10.3Ethanol, WaterA very mild base, suitable for highly sensitive substrates. Often requires longer reaction times to ensure complete neutralization.

`dot graph "starting_material_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} ` Caption: Workflow for the in situ preparation of the reactive free base.

Question 2: My cyclocondensation with a 1,3-dicarbonyl compound is giving low yields of the desired pyrazolo[1,5-a]pyrimidine. What are the most common points of failure?

Answer: This is a classic and powerful reaction, but its success hinges on carefully balanced conditions. The reaction proceeds via a nucleophilic attack from the exocyclic amino group onto one carbonyl, followed by an intramolecular cyclization involving the endocyclic pyrrole nitrogen onto the second carbonyl, and finally dehydration.[2][3] Low yields typically stem from three areas: suboptimal reaction conditions, competing side reactions, or an inappropriate choice of the 1,3-bielectrophile.

Troubleshooting Strategy: A Stepwise Optimization Approach

  • Re-evaluate Your Catalyst/Solvent System: The choice of acid or base catalyst and the solvent's boiling point are intrinsically linked.

    • Acid Catalysis: For reactions with β-enaminones or β-ketonitriles, a catalytic amount of a protic acid (like acetic acid or p-toluenesulfonic acid) in a high-boiling solvent (like ethanol, n-butanol, or toluene) is often effective. The acid protonates the carbonyl, activating it for nucleophilic attack.

    • Thermal Conditions: Refluxing in a solvent like ethanol or acetic acid is a common starting point. If yields are low, consider switching to a higher boiling solvent like n-butanol or xylene to facilitate the final dehydration step.

    • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4] It is particularly useful for overcoming the activation energy of the final aromatization step.

  • Address Potential Side Reactions: The electron-rich pyrrole ring is susceptible to undesired reactions.

    • Polymerization: Strong acidic conditions can cause the pyrrole ring to polymerize, leading to intractable tars. If you observe significant charring, reduce the amount of acid catalyst or switch to a milder one.

    • Electrophilic Attack on the Ring: While the N-amino group is the primary nucleophile, under certain conditions, electrophilic attack can occur at the C3 or C5 positions of the pyrrole ring.[5][6] Ensure your reaction partner is a suitable 1,3-bielectrophile and not a potent monofunctional electrophile.

`dot graph "reaction_optimization" { layout="dot"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} ` Caption: A logical flowchart for troubleshooting low-yield cyclocondensation reactions.

Optimized Protocol: Synthesis of Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Reactant Preparation: In a microwave reaction vessel, combine this compound (190 mg, 1.0 mmol) and 1-phenylbutane-1,3-dione (178 mg, 1.1 mmol).

  • Solvent & Catalyst: Add absolute ethanol (5 mL) and glacial acetic acid (0.1 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 120 °C for 25 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the target compound.

Question 3: My purification is challenging. The product streaks on the silica gel column and I get a sticky, oily residue instead of a solid. What can I do?

Answer: Purification issues with N-heterocyclic compounds are common due to their polarity and potential for strong interactions with the stationary phase. A multi-pronged approach combining optimized work-up, chromatography, and crystallization techniques is often necessary.

Expert Recommendations:

  • Pre-Column Work-up is Crucial:

    • Acid/Base Wash: Before concentrating your crude reaction mixture, perform an aqueous work-up. A wash with a mild base (e.g., saturated NaHCO₃ solution) will remove acidic catalysts and byproducts. A subsequent wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) can remove basic impurities. Finish with a brine wash to remove excess water.

    • Liquid-Liquid Extraction: Ensure you are using the correct organic solvent for extraction. Ethyl acetate is a good starting point, but for more polar products, a mixture including dichloromethane might be more effective.

  • Optimize Column Chromatography:

    • Deactivate Silica Gel: The pyrrole nitrogen and other basic centers in your molecule can interact strongly with the acidic silanol groups on standard silica gel, causing streaking and low recovery. To mitigate this, pre-treat your silica gel by slurrying it in your starting eluent containing 1% triethylamine. This will "cap" the acidic sites.

    • Change the Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase like neutral alumina.

    • Solvent System Selection: Carefully select your eluent system using TLC analysis. A common system is a gradient of ethyl acetate in hexanes. For more polar compounds, adding a small percentage of methanol (e.g., 1-5%) to a dichloromethane or ethyl acetate eluent can improve elution.

  • Induce Crystallization:

    • Trituration: If you obtain a purified oil, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Scratch the inside of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystal growth.

    • Recrystallization: Once a solid is obtained, it can be further purified by recrystallization from a suitable solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in a minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists. Allow it to cool slowly to form pure crystals.[2]

Table 2: Purification Troubleshooting Guide

SymptomProbable CauseRecommended Solution(s)
Streaking on TLC/Column Compound is basic; strong interaction with acidic silica.1. Add 1% TEA to the eluent. 2. Switch to neutral alumina as the stationary phase.
Product is a non-solid oil Amorphous solid or low-melting compound. Residual solvent.1. Dry thoroughly under high vacuum. 2. Attempt trituration with hexanes or diethyl ether. 3. Attempt recrystallization from various solvent systems.
Multiple, hard-to-separate spots Isomeric byproducts or closely related impurities.1. Improve reaction selectivity (see Q2). 2. Use a shallower gradient during column chromatography. 3. Consider preparative HPLC for high-purity samples.
Dark, tarry crude product Polymerization of the pyrrole ring.1. Use milder reaction conditions (lower temp, less acid). 2. Perform an aqueous work-up to remove polar, colored impurities before chromatography.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Pyrrole. Wikipedia. Available at: [Link]

  • Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

  • Purification of crude pyrroles. Google Patents.

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Purification strategies for products derived from Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The inherent properties of this compound—being both a salt and a potentially sensitive N-amino pyrrole—present unique purification challenges. This guide provides in-depth, field-proven strategies and troubleshooting advice to help you achieve high purity and yield in your experiments.

Overview of Purification Challenges

This compound is a polar, solid material. Its purification is often complicated by several factors:

  • High Polarity: The hydrochloride salt form makes the compound highly polar, which can complicate traditional normal-phase chromatography.

  • Potential Instability: Pyrrole rings, particularly when functionalized, can be sensitive to strong acids, bases, or prolonged exposure to air and light, leading to discoloration and degradation.[1]

  • Co-crystallization of Impurities: Starting materials or side-products with similar polarities can co-precipitate with the desired product, making simple crystallization less effective.

  • Hygroscopic Nature: Amine salts can be hygroscopic, which can affect handling and accurate weighing.

This guide will address these challenges through a series of structured FAQs and detailed troubleshooting protocols.

Section 1: Initial Assessment & Strategy Selection

Before attempting any purification, a preliminary analysis of your crude product is essential. Thin-Layer Chromatography (TLC) is the most effective initial step.

FAQ: How should I analyze my crude product with TLC?

Answer: Effective TLC analysis is the cornerstone of a successful purification strategy. Because you are working with a hydrochloride salt, a standard mobile phase like pure ethyl acetate or hexanes will likely result in your compound remaining at the baseline (Rf = 0).

Recommended TLC Protocol:

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase (Eluent): Start with a polar solvent system. A good starting point is a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Sample Preparation: Dissolve a small amount of your crude material in a polar solvent like methanol for spotting.

  • Visualization:

    • Check for UV-active spots under a UV lamp (254 nm), as the pyrrole ring is a chromophore.

    • Stain the plate with potassium permanganate (KMnO₄) or p-anisaldehyde. The N-amino group and pyrrole ring are often readily oxidized, showing up as yellow/brown spots with KMnO₄.

Your TLC results will guide you to the appropriate purification strategy, as illustrated in the decision-making workflow below.

Caption: Decision workflow for selecting a purification strategy.

Section 2: Troubleshooting Guides and FAQs

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues
Q1: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the solid melts before it dissolves in the hot solvent or when a supersaturated solution cools too quickly, causing the compound to separate as a liquid phase rather than a crystalline solid.[2][3] This is a common issue with compounds that have melting points lower than the boiling point of the chosen solvent or in the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture to dissolve the oil back into the solution.

  • Add More Solvent: Add more of the primary solvent in small portions until the oil fully dissolves. This reduces the saturation level.[3]

  • Cool Slowly: Allow the flask to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can promote slower crystal growth.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.[2]

  • Change Solvent System: If the problem persists, your solvent is likely not a good choice. Refer to the solvent selection table below and try a different system, perhaps one with a lower boiling point.

Q2: I can't find a single good solvent for recrystallization. What should I do?

Answer: This is a classic purification challenge where a two-solvent (or solvent/anti-solvent) system is ideal.[4] You need one solvent in which the compound is soluble when hot ("solvent") and another in which it is insoluble even when hot ("anti-solvent"). The two solvents must be miscible.

Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol, isopropanol).

  • While the solution is still hot, add the "anti-solvent" (e.g., diethyl ether, hexanes) dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "solvent" to just redissolve the cloudiness, resulting in a perfectly saturated solution.

  • Allow the solution to cool slowly. The decrease in solubility will induce crystallization.

Solvent SystemRolePolarityBoiling Point (°C)Notes
Isopropanol (IPA) Primary SolventPolar82.6Good for dissolving the salt; less volatile than ethanol.
Ethanol (EtOH) Primary SolventPolar78.4Often a good first choice for polar organic salts.[5]
Methanol (MeOH) Primary SolventPolar64.7High dissolving power; may need more anti-solvent.
Diethyl Ether (Et₂O) Anti-SolventNon-polar34.6Use with IPA or EtOH. Highly flammable.
Hexanes Anti-SolventNon-polar~69Use with IPA or EtOH. Good for precipitating polar compounds.
Ethyl Acetate (EtOAc) Solvent or Anti-SolventMid-polar77.1Can sometimes be used as a single solvent if impurities are non-polar.
Column Chromatography Issues
Q3: My compound streaks badly or remains at the baseline during silica gel chromatography. What is happening?

Answer: This is the most common issue when chromatographing polar amine salts on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to your basic amine hydrochloride, leading to streaking, poor separation, and low recovery.[6]

Solutions:

  • Neutralize the Eluent: Add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) or pyridine, to your mobile phase (e.g., 90:9:1 DCM:MeOH:TEA). The TEA will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Purify the Free Base: The most reliable method is to convert the hydrochloride salt to its neutral "free base" form before chromatography. The free base is significantly less polar and will behave much better on silica. After chromatography, you can reform the salt. (See Section 3 for the protocol).

  • Use a Different Stationary Phase: If available, consider using a less acidic stationary phase like alumina (neutral or basic grade) or reverse-phase C18 silica.[6]

Q4: I suspect my product is decomposing on the column. How can I confirm this and what are my options?

Answer: Decomposition on silica gel can occur if the compound is unstable to acidic conditions for prolonged periods.[6]

Confirmation (2D TLC):

  • Spot your crude material on a TLC plate.

  • Run the plate in a suitable eluent.

  • Remove the plate, let it dry completely, and then turn it 90 degrees.

  • Run the plate again in the same eluent.

  • Result: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.

Solutions:

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.

  • Deactivate the Silica: As mentioned above, adding triethylamine to the eluent can reduce the acidity of the silica gel and minimize decomposition.[6]

  • Avoid Chromatography: If the compound is highly unstable, chromatography may not be a viable option. Focus on optimizing recrystallization or using an acid-base extraction strategy.

Section 3: Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This powerful technique is ideal for removing non-basic or very weakly basic impurities (like residual starting materials or tars) and is often the most effective method for this compound. The workflow involves converting the hydrochloride salt to its free base, extracting it, and then re-precipitating the pure salt.

G A 1. Dissolve Crude HCl Salt in Water/EtOAc B 2. Basify Aqueous Layer (e.g., with NaHCO₃ sol.) to pH ~8-9 A->B Adjust pH C 3. Extract Free Base into Organic Layer (EtOAc) B->C Phase Transfer D 4. Wash & Dry Organic Layer C->D Remove Impurities E 5. Precipitate Pure HCl Salt (Add HCl in Ether/Dioxane) D->E Salt Formation F 6. Filter & Dry Pure Product E->F Isolate Solid

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of water in a separatory funnel. Add an equal volume of an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃) with swirling. Monitor the pH of the aqueous layer with pH paper. Continue adding base until the pH is ~8-9.

    • Causality Note: This deprotonates the amine hydrochloride, forming the neutral "free base" which is soluble in the organic layer. Using a mild base like bicarbonate prevents potential hydrolysis of the ethyl ester.

  • Extraction: Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate. The free base will move into the organic layer. Drain the aqueous layer and extract it one or two more times with fresh organic solvent to ensure complete recovery.

  • Washing & Drying: Combine all organic extracts. Wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Salt Reformation: To the clear, dry organic solution, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring. The pure hydrochloride salt will precipitate out as a solid.

    • Control Point: Adding the HCl solution too quickly can trap impurities. Add it slowly until no more precipitate forms.

  • Isolation: Collect the pure solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities and solvent.[4] Dry the product under vacuum.

Section 4: Stability and Storage

Q5: My purified, white product turns yellow or darkens over time. How can I store it properly?

Answer: Pyrrole derivatives are often sensitive to air and light.[1] The observed color change is likely due to slow oxidation or polymerization. While the hydrochloride salt form is generally more stable than the free base, proper storage is critical for maintaining purity.

Recommended Storage Conditions:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible.

  • Temperature: Keep the material in a refrigerator or freezer (-20°C is ideal for long-term storage).

  • Light: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light.

  • Moisture: Keep in a desiccator to prevent moisture absorption.

By following these guidelines, you can significantly extend the shelf life of your purified this compound.

References

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Application Note: Recrystallization of 1-Benzyl-2,4-diphenylpyrrole. (n.d.). BenchChem.
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2018). The Journal of Organic Chemistry. ACS Publications.
  • Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. (n.d.). MDPI.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). BenchChem.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (2011). ResearchGate.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Pyrrole. (n.d.). Wikipedia.

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Identification and characterization of byproducts in reactions with Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals working with this compound (CAS: 1159825-10-1).[1] As a versatile building block, its reactivity is centered on the N-amino group, the electron-rich pyrrole core, and the ethyl ester moiety. Understanding potential side reactions and the resulting byproducts is critical for optimizing reaction outcomes, ensuring purity, and accelerating project timelines. This document provides in-depth troubleshooting advice, characterization protocols, and mechanistic explanations for commonly encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My starting material appears discolored (yellow/brown) or shows multiple spots on TLC even before reacting. What is happening?

Answer:

This is a common issue related to the stability of the N-aminopyrrole scaffold. The discoloration and appearance of new, often more polar, spots on a Thin Layer Chromatography (TLC) plate are typically indicative of degradation, primarily through oxidation and potential polymerization.

  • Causality (The "Why"): The pyrrole ring is inherently electron-rich, making it highly susceptible to oxidation. The N-amino group can further enhance this reactivity. Exposure to atmospheric oxygen, light, trace metal impurities, or acidic/basic contaminants can initiate a cascade of reactions. This often leads to the formation of colored oligomeric or polymeric materials, colloquially known as "pyrrole black." The material safety data sheet (MSDS) for related compounds often warns against strong oxidizing agents and excessive heat for this reason.[2]

  • Troubleshooting & Prevention:

    • Storage: Always store the reagent under an inert atmosphere (Argon or Nitrogen), protected from light, and at recommended cool temperatures.

    • Handling: When weighing and dispensing, minimize exposure to air. Use fresh, anhydrous solvents for reactions.

    • Purity Check: Before use, always run a quality control check (e.g., TLC, ¹H NMR) to confirm the integrity of the starting material. If significant degradation is observed, purification by recrystallization or a short silica plug may be necessary before proceeding.

FAQ 2: I performed an N-acylation reaction, but my yield is low and LC-MS shows a peak corresponding to the loss of my amino group. What is this byproduct?

Answer:

The observed byproduct is almost certainly Ethyl 1H-pyrrole-2-carboxylate , resulting from a deamination event.

  • Mechanistic Insight: The N-N bond in N-amino heterocycles can be labile under certain conditions. While direct cleavage is not always spontaneous, it can be facilitated by:

    • Reductive Conditions: Certain reducing agents used in subsequent steps or as contaminants can cleave the N-N bond.

    • Harsh Acidity/High Temperatures: While the hydrochloride salt is stable, prolonged heating under strongly acidic conditions can promote elimination of the amino group.

    • Oxidative Deamination: Reaction with certain reagents can lead to oxidation of the N-amino group to a diazene-like intermediate, which can then lose N₂ to yield the deaminated pyrrole.

  • Identification:

    • LC-MS: Look for a mass corresponding to the molecular weight of Ethyl 1H-pyrrole-2-carboxylate (C₇H₉NO₂, MW: 139.15 g/mol ).[3][4] This represents a mass loss of approximately 15 amu (for NH) from the free base of your starting material.

    • ¹H NMR: The most telling signal is the appearance of a broad singlet for the pyrrole N-H proton, typically downfield. The aromatic protons on the pyrrole ring will also exhibit a shift compared to the N-amino starting material.

  • Mitigation Strategy:

    • Reaction Conditions: Perform acylations at lower temperatures (e.g., 0 °C to room temperature).

    • Reagent Choice: Use milder coupling agents and non-nucleophilic bases (e.g., DIPEA, triethylamine) instead of stronger, potentially problematic bases.

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that may lead to deamination.

FAQ 3: My reaction mixture turned into a dark, insoluble sludge after adding an electrophile. What happened and can I salvage my product?

Answer:

You have likely induced polymerization of the pyrrole ring. This is a common and often irreversible side reaction when working with highly activated, electron-rich pyrroles.

  • Causality: The N-amino group is an activating group, making the pyrrole ring extremely nucleophilic and prone to electrophilic attack. If a strong electrophile is used, or if the reaction conditions are too harsh (e.g., strong Lewis acids, high temperature), uncontrolled electrophilic aromatic substitution can occur at multiple sites on the pyrrole ring. This leads to cross-linking and the formation of insoluble polymeric materials. Classical pyrrole syntheses like the Paal-Knorr or Hantzsch methods are well-established, but the reactivity of a pre-formed, activated pyrrole must be carefully managed.[5]

  • Troubleshooting Workflow:

    G A Dark Insoluble Sludge Observed B Is any desired product soluble in the reaction solvent? A->B C Yes B->C D No B->D E Filter the mixture through Celite®. Wash with copious solvent. C->E G Attempt to triturate the solid with a different solvent. D->G F Analyze filtrate via TLC/LC-MS for presence of product. E->F I Product detected F->I J No product detected F->J H Reaction likely failed. Focus on optimization. G->H K Proceed to purification (chromatography). I->K J->H

  • Prevention:

    • Temperature Control: Maintain low temperatures during the addition of electrophiles.

    • Protecting Groups: Consider protecting the N-amino group (e.g., as a Boc- or Cbz-derivative) to moderate the ring's reactivity before attempting electrophilic substitution.

    • Weaker Electrophiles: Use less reactive electrophiles or pre-complexed reagents where possible.

Byproduct Identification Guide

When an unexpected peak appears in your analysis, a systematic approach is key. This section provides a guide to identifying common byproducts.

Summary of Potential Byproducts
Byproduct NameFormation ConditionsΔ Mass (vs. Free Base)Key ¹H NMR Signal
Ethyl 1H-pyrrole-2-carboxylate Reductive, harsh acid, oxidative-15.02 DaBroad singlet > 9 ppm (pyrrole N-H)
1-Amino-1H-pyrrole-2-carboxylic acid Acid/base hydrolysis-28.05 DaDisappearance of ethyl quartet/triplet
N-acetylated Product Acylation (e.g., with Ac₂O)+42.01 DaNew methyl singlet ~2.0-2.2 ppm
Oxidized Dimer (Azo-pyrrole) Mild oxidizing agents, air+152.16 Da (for dimer)Complex aromatic region, intense color
Protocol 1: General Byproduct Analysis via LC-MS

This protocol outlines a universal method for initial byproduct detection and mass identification.

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of ~1 mg/mL.

  • Chromatography:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is typically effective.

    • Gradient: Start with 5-10% Acetonitrile and ramp to 95-100% over 10-15 minutes.

  • MS Detection:

    • Mode: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Look for the [M+H]⁺ ion.

    • Interpretation: Compare the observed masses with the expected mass of your product and the potential masses of byproducts listed in the table above. Formic acid in the mobile phase aids in protonation.

Protocol 2: Byproduct Characterization via ¹H NMR Spectroscopy

Once a byproduct is isolated or is a major component of a mixture, NMR provides structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the crude material or purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis & Causality:

    • Confirm Starting Material: Identify the characteristic peaks of Ethyl 1-amino-1H-pyrrole-2-carboxylate: the ethyl ester signals (a quartet ~4.2 ppm and a triplet ~1.3 ppm) and the pyrrole ring protons.

    • Identify Byproduct Signals:

      • Deamination: Look for a new, broad N-H signal and shifts in the aromatic protons.

      • Hydrolysis: The quartet and triplet of the ethyl group will disappear, and the adjacent CH proton signal will likely shift.

      • Acylation: The appearance of a new singlet in the aliphatic region (e.g., ~2.1 ppm for an acetyl group) is a strong indicator. The N-H signal of the newly formed amide will also be present. [6][7]

Visualizing Byproduct Formation: A Mechanistic Example

The formation of byproducts is governed by the inherent reactivity of the starting material. Below is a diagram illustrating two common competing reaction pathways at the N-amino group versus the pyrrole ring.

G cluster_0 Reaction Conditions cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Reagents Starting Material (Ethyl 1-amino-1H-pyrrole-2-carboxylate) + Electrophile (E⁺) Product Desired Product (N-Substituted) Reagents->Product Mild Conditions (Low Temp, Controlled Stoichiometry) Byproduct Byproduct (C-Substituted Isomer) Reagents->Byproduct Harsh Conditions (High Temp, Strong Lewis Acid)

Caption: Competing pathways in electrophilic reactions.

This guide provides a foundational framework for troubleshooting reactions involving this compound. By understanding the underlying chemical principles and employing systematic analytical techniques, researchers can more effectively mitigate byproduct formation and achieve their synthetic goals.

References

  • Vertex AI Search.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Accessed January 20, 2026. Available from: [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)
  • ChemicalBook.
  • International Union of Crystallography. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)
  • PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Accessed January 20, 2026.
  • PubChem. Ethyl 1H-pyrrole-2-carboxylate. Accessed January 20, 2026. Available from: [Link]

  • PubMed Central (PMC). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Accessed January 20, 2026.
  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Accessed January 20, 2026.
  • CymitQuimica. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride. Accessed January 20, 2026.
  • PubMed Central (PMC). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Accessed January 20, 2026.
  • Academic Journals. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Accessed January 20, 2026.
  • PubChem. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride. Accessed January 20, 2026. Available from: [Link]

  • PubChem. 1-Ethyl-2-pyrrolecarboxaldehyde. Accessed January 20, 2026. Available from: [Link]

  • BLD Pharm. This compound. Accessed January 20, 2026.
  • ResearchGate.
  • National Institutes of Health (NIH).
  • ResearchGate. Possible side reactions of ninhydrin with amino acids that do not lead to Ruhemann's purple. Accessed January 20, 2026.

Sources

Technical Support Center: Optimizing Coupling Reactions with Ethyl 1-amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. The unique reactivity of the N-amino group on the pyrrole core presents both opportunities for novel molecule synthesis and specific challenges in reaction optimization. This document provides in-depth troubleshooting advice and validated protocols to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the most common preliminary questions to ensure a solid foundation before attempting more complex optimizations.

Q1: What is the critical first step when using this compound in a coupling reaction? A: The absolute first step is the in situ neutralization of the hydrochloride salt. The 1-amino group is protonated and non-nucleophilic as the hydrochloride. The addition of a suitable base is required to liberate the free amine, making it available for reaction. A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used for this purpose, often in a slight excess (1.1-1.5 equivalents) relative to the starting material.

Q2: What are the primary coupling reactions this substrate is suited for? A: The 1-amino group behaves as a substituted hydrazine, making it an excellent nucleophile for two main classes of reactions:

  • Amide Bond Formation: Reaction with carboxylic acids (using coupling agents), acid chlorides, or other activated acyl species to form N-acylamino pyrroles.

  • Buchwald-Hartwig C-N Cross-Coupling: Serving as the amine component in palladium-catalyzed reactions with aryl or heteroaryl halides/triflates to form N-aryl-N-aminopyrroles.[1][2]

Q3: My reaction shows low or no conversion. What are the universal first checks I should perform? A: Before diving into specific reaction parameters, always verify the fundamentals. A systematic approach is most effective.[3]

  • Inert Atmosphere: Many coupling catalysts, particularly the Pd(0) species in cross-coupling, are highly sensitive to oxygen.[4][5] Ensure your vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) and that solvents were rigorously degassed.[6]

  • Reagent & Solvent Purity: Impurities in starting materials, solvents, or bases can poison catalysts or cause side reactions.[3] The purity of amines is exceedingly important.[6] Use freshly distilled or high-purity anhydrous solvents, especially for moisture-sensitive reactions.

  • Temperature Control: Verify that your heating and stirring apparatus is calibrated and functioning correctly. Suboptimal temperature is a common cause of failed reactions.[3]

  • Efficient Mixing: For heterogeneous reactions (e.g., with insoluble inorganic bases), vigorous stirring is crucial for ensuring adequate mass transport.[3]

Section 2: Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond by coupling the 1-amino group with a carboxylic acid is a foundational transformation. While seemingly straightforward, efficiency can vary.

Common Problem: Low Yield of Amide Product

If you observe low conversion to the desired N-acylamino pyrrole, consider the following diagnostic workflow.

  • Possible Cause 1: Inefficient Carboxylic Acid Activation.

    • Why it happens: The carboxylic acid must be converted into a more reactive species (like an active ester) for the aminopyrrole to attack. If the coupling reagent is old, hydrated, or used incorrectly, this activation will be incomplete.

    • Solutions:

      • Use fresh, high-quality coupling reagents. Store reagents like HATU, HBTU, and EDCI in a desiccator.

      • Consider a two-step process: first, activate the carboxylic acid with the coupling agent and a base like DIPEA for 15-30 minutes before adding the Ethyl 1-amino-1H-pyrrole-2-carboxylate.

      • For stubborn couplings, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive partner, though with a narrower functional group tolerance.[7]

  • Possible Cause 2: Insufficient Nucleophilicity of the Aminopyrrole.

    • Why it happens: Even after initial neutralization, the reaction medium's pH can drift, or the aminopyrrole can be protonated by acidic byproducts.

    • Solutions:

      • Ensure at least 2.0-2.5 equivalents of a non-nucleophilic base (e.g., DIPEA) are used: ~1.1 eq to neutralize the hydrochloride salt and another 1.0-1.5 eq to facilitate the coupling.

      • Monitor the reaction pH with wetted indicator strips if possible; it should remain basic.

  • Possible Cause 3: Product or Starting Material Instability.

    • Why it happens: The desired product or starting materials may be unstable under the reaction conditions, especially with prolonged heating.[3]

    • Solutions:

      • Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.

      • Monitor the reaction by TLC or LC-MS at regular intervals to check for the appearance of new, unidentified spots that could indicate degradation.[3]

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentBaseSolventProsCons
HATU DIPEA, TEADMF, CH₂Cl₂High reactivity, low epimerization, fast reactions.Expensive, can be a sensitizer.
EDCI / HOBt DIPEA, TEADMF, CH₂Cl₂Cost-effective, common, water-soluble urea byproduct.HOBt is explosive when dry; potential for side reactions.
T3P® (Propylphosphonic Anhydride) Pyridine, DIPEAEtOAc, Me-THFHigh yields, clean reactions, easy workup.[8]Reagent is viscous and requires careful handling.
SOCl₂ (Acid Chloride) Pyridine, TEACH₂Cl₂, TolueneHighly reactive for hindered substrates.Harsh conditions, limited functional group tolerance.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
  • To a dry, inerted flask, add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF (to 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Add this compound (1.2 equiv) as a solid in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aq. LiCl solution (to remove DMF), saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Guide: Buchwald-Hartwig C-N Coupling

The palladium-catalyzed coupling of the 1-amino group with an aryl/heteroaryl halide or triflate is a powerful method for constructing complex molecules.[9] However, its success is highly dependent on a synergistic interplay between catalyst, ligand, base, and solvent.

Mandatory Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex L(Ar)Pd(II)(X) (Oxidative Adduct) pd0->oa_complex Oxidative Addition amine_complex [(Ar)Pd(II)L(H₂N-R)]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex (Ar)Pd(II)L(HN-R) (Amido Complex) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NH-R amido_complex->product react1 Ar-X react1->oa_complex react2 R-NH₂ react2->amine_complex react3 Base react3->amine_complex catalyst_regen Catalyst Regeneration

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Problem: Reaction Stalls or Gives Low Conversion

This is the most frequent issue and requires a systematic troubleshooting approach.

Mandatory Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_inert Verify Inert Atmosphere & Degassed Solvents start->check_inert check_inert->start Inadequate check_reagents Assess Reagent Purity (Amine, Ar-X, Base) check_inert->check_reagents Atmosphere OK check_reagents->start Impure screen_base Screen Alternative Base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) check_reagents->screen_base Reagents Pure screen_ligand Screen Ligand (e.g., XPhos, BrettPhos) screen_base->screen_ligand No Improvement success Reaction Optimized screen_base->success Yield Improves optimize_temp Optimize Temperature & Concentration screen_ligand->optimize_temp No Improvement screen_ligand->success Yield Improves optimize_temp->success Yield Improves

Caption: Systematic workflow for troubleshooting low-yield C-N couplings.

  • Cause A: Catalyst System Failure (Catalyst, Ligand, Base)

    • Why it happens: The choice of ligand and base is critical and substrate-dependent. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to facilitate both the oxidative addition and the final reductive elimination steps.[10] The base's strength and solubility are paramount; an insoluble base cannot deprotonate the amine-Pd complex, stalling the cycle.[5]

    • Solutions:

      • Change the Base: If you used a carbonate (K₂CO₃), switch to a stronger or more soluble base like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOt-Bu).

      • Change the Ligand: If using a general-purpose ligand like PPh₃ fails, switch to a state-of-the-art Buchwald ligand. XPhos, SPhos, and BrettPhos are excellent starting points.[6][10] Using pre-formed palladacycle catalysts (e.g., XPhos Pd G3) can also improve consistency and activity.[4][11]

      • Check Stoichiometry: Ensure you are using the correct base equivalents. You need enough to both neutralize the hydrochloride starting material AND act as the catalytic base in the cycle (typically 2.5-3.0 eq total).

  • Cause B: Unfavorable Solvent Choice

    • Why it happens: The solvent influences the solubility of all components and the stability of catalytic intermediates. Polar aprotic solvents are common.

    • Solutions: Toluene and 1,4-dioxane are standard choices.[9] For some systems, t-butanol can be effective. Screen different anhydrous, degassed solvents.

Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Coupling
ParameterRecommendation A (General)Recommendation B (Challenging Substrates)Rationale
Catalyst XPhos Pd G3 (1-2 mol %)BrettPhos Pd G3 (2-5 mol %)Pre-formed palladacycles provide reliable generation of the active Pd(0) species.[11] BrettPhos is effective for very hindered partners.[6]
Ligand (None needed with G3 precatalyst)Additional BrettPhos (1:1 ratio with Pd)Adding extra ligand can sometimes prevent catalyst deactivation.[6]
Base K₃PO₄ (2.5 equiv)NaOt-Bu (2.5 equiv)K₃PO₄ is a good general base. NaOt-Bu is stronger and often used for less reactive aryl chlorides.
Solvent Toluene or 1,4-Dioxane (0.1 M)Toluene or t-BuOH (0.1 M)Solvent choice can dramatically affect solubility and reaction rates.
Temperature 80-110 °C100-120 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).
Experimental Protocol: General Procedure for Buchwald-Hartwig Coupling
  • In a glovebox or under a strong flow of argon: To a dry vial or flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).

  • Add anhydrous, degassed solvent (e.g., Toluene, to 0.1 M) via syringe.

  • Seal the vessel tightly and remove it from the glovebox (if used).

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS. Note that reactions can take anywhere from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Section 4: Purification Strategies

The products of these coupling reactions can present unique purification challenges.

  • Chromatography: Flash column chromatography on silica gel is the most common method.

    • Tailing/Streaking: If your product streaks on the column, it may be due to the basicity of the N-amino group or the pyrrole nitrogen. Adding 0.5-1% triethylamine or pyridine to your eluent system can significantly improve peak shape.

    • Chelation: Some N-heterocycles can chelate to the silica. Pre-treating the crude material by dissolving it and filtering it through a small plug of silica can remove highly polar impurities before loading onto the main column.

  • Acidic Wash Warning: Avoid washing the organic layer with acid during workup if your product contains the newly formed N-aryl-N-aminopyrrole linkage, as it can be acid-labile. Use water or brine washes only.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective method for obtaining highly pure material.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Tabey, A., Vemuri, P. Y., & Patureau, F. W. (2021). Cross-dehydrogenative N–N couplings. Chemical Science, 12(43). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cere, V., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Benchchem. (2025). Troubleshooting low conversion in C-N coupling reactions.
  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • Google Patents. (n.d.). A process for amidation of pyrrole carboxylate compounds - WO2011110199A1.
  • Google Patents. (n.d.). Process for the purification of crude pyrroles - EP0608688A1.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 155 questions with answers in COUPLING REACTIONS | Science topic. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Retrieved from [Link]

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Technical Support Center: Stability and Handling of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the 1-aminopyrrole scaffold, while synthetically useful, presents specific stability challenges. This guide provides in-depth, experience-driven answers and protocols to help you prevent self-polymerization and ensure the integrity of your material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users.

Q1: My solid, white this compound has started to turn yellow/brown upon storage. What is happening and is it still usable?

A: The discoloration you are observing is a primary indicator of compound degradation. The yellow to brown or even black coloration is typically due to the formation of oligomers and polymers. This process is often initiated by slow oxidation from atmospheric oxygen or exposure to light, even in the solid state.

While a very pale yellow tint might indicate minimal degradation, any significant color change suggests that a non-trivial amount of the material has polymerized. The presence of these polymeric impurities can interfere with subsequent reactions, leading to lower yields, complex purification, and potentially misleading biological data. For reactions sensitive to impurities or for quantitative studies, it is strongly recommended to use fresh, white-to-off-white material.

Q2: What is self-polymerization, and why is this specific compound susceptible to it?

A: Self-polymerization is a process where individual molecules (monomers) of the compound react with each other to form long chains or complex networks (polymers). The driving force for this process in Ethyl 1-amino-1H-pyrrole-2-carboxylate is the electron-rich nature of the pyrrole ring, which is further enhanced by the N-amino group.

However, the compound is supplied as a hydrochloride salt , which is a critical stabilizing feature. The protonated N-amino group (-NH3+) acts as an electron-withdrawing group, which deactivates the pyrrole ring and makes it significantly less prone to oxidation and polymerization. The unstable, highly reactive species is the free amine or free base form of the compound. Polymerization occurs when the hydrochloride salt is neutralized (deprotonated).

The likely mechanism involves the oxidation of the free amine to a radical cation, which then acts as an initiator, attacking neutral molecules in a chain reaction.

Polymerization_Mechanism cluster_0 Stability & Reactivity Flow Stable Stable Salt Form (Ethyl 1-amino-1H-pyrrole- 2-carboxylate HCl) Unstable Reactive Free Amine (Unstable) Stable->Unstable Addition of Base (Deprotonation) Initiator Radical Cation (Initiator) Unstable->Initiator Oxidation (Air, Light, Heat) Polymer Polymer / Oligomer (Degradation Product) Initiator->Polymer Propagation (Chain Reaction)

Caption: Proposed pathway from stable salt to polymer.

Q3: How exactly does the hydrochloride salt form enhance stability?

A: Amines are basic due to the lone pair of electrons on the nitrogen atom. In the hydrochloride salt form, this lone pair is protonated by hydrochloric acid to form a positively charged ammonium ion (-NH3+ Cl-).[1][2] This has two major stabilizing effects:

  • Electronic Deactivation: The protonated amino group becomes strongly electron-withdrawing. This pulls electron density away from the pyrrole ring, making it much less susceptible to oxidation, which is often the first step in polymerization.

  • Steric Hindrance & Blockade: The protonated group is bulkier and, more importantly, lacks the nucleophilic lone pair necessary to initiate certain degradation pathways. It effectively "locks" the amine in a non-reactive state.[3]

Many reactive amines are stored and sold as hydrochloride salts for precisely this reason, as it greatly enhances their shelf-life and handling safety.[1][4]

Q4: I need to use the free amine in my reaction. What is the safest way to handle it to prevent polymerization?

A: Never attempt to isolate the free amine form of this compound. It is highly unstable and will likely polymerize rapidly upon neutralization and exposure to air. The best practice is to generate and use the free amine in situ (in the reaction flask).

This is achieved by adding a suitable base to the reaction mixture containing the hydrochloride salt immediately before or during the addition of your reaction partner. This ensures that the concentration of the highly reactive free amine at any given moment is very low, as it is consumed by the desired reaction as soon as it is formed. See Protocol 2 for a detailed methodology.

Q5: What are the ideal long-term storage conditions for this compound?

A: To maximize shelf-life and maintain purity, the compound must be protected from the key degradation initiators: air, light, moisture, and heat.

ParameterRecommended ConditionRationale
Temperature -20°CSlows down any potential degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, which is a primary polymerization pathway.[5][6]
Light Amber or Opaque VialProtects from light, which can catalyze the formation of radical species.[7]
Moisture Tightly Sealed ContainerPrevents hydrolysis of the ester and potential pH changes.[8]

Upon receiving the compound, it is good practice to flush the vial with argon or nitrogen before sealing and placing it in the freezer.

Q6: What solvents and reagents are incompatible with this compound?

A: Avoid the following:

  • Strong Bases (e.g., NaOH, KOH, alkoxides): These will rapidly and fully deprotonate the salt to the unstable free amine, risking immediate polymerization.

  • Strong Oxidizing Agents (e.g., nitrates, peroxides, permanganates): These can directly initiate oxidative polymerization.[8]

  • Strong, Hot Acids: While stable in its acidic salt form, prolonged heating in strong aqueous acid could lead to hydrolysis of the ethyl ester group.[9]

  • Reactive Electrophiles (in the absence of a base): While the salt is deactivated, some very reactive species might still lead to side products. The primary reaction should be with the intended nucleophilic free amine after controlled in situ neutralization.

Section 2: Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Actions & Solutions
Solid compound is brown/black upon opening a new vial. 1. Improper storage during shipping. 2. Breach in container seal allowing air/moisture entry.1. Do not use the material. 2. Contact the supplier for a replacement. 3. Review internal receiving and storage procedures.
A reaction mixture darkens significantly after adding a base (e.g., TEA, DIPEA). 1. The free amine is polymerizing. 2. The reaction temperature is too high. 3. Oxygen is present in the reaction vessel.1. Ensure the reaction is run under a strict inert atmosphere (argon/nitrogen). 2. Perform the base addition and subsequent reaction at a lower temperature (e.g., 0°C or -78°C). 3. Add the base slowly and ensure the electrophile/reaction partner is already present to trap the free amine as it forms.
Low or no yield in a reaction where the free amine is the nucleophile. 1. The free amine polymerized before it could react. 2. The chosen base was not strong enough to deprotonate the salt. 3. The base used was nucleophilic and reacted with the electrophile.1. Follow the in situ neutralization protocol strictly (Protocol 2). 2. Use a non-nucleophilic organic base like triethylamine (TEA, pKa of conjugate acid ≈ 10.7) or diisopropylethylamine (DIPEA, pKa ≈ 10.7). 3. Ensure at least 1.0-1.1 equivalents of base are used to fully neutralize the hydrochloride.

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Caption: Troubleshooting decision workflow for common issues.

Section 3: Key Experimental Protocols

These protocols represent best practices derived from extensive laboratory experience with reactive heterocyclic amines.

Protocol 1: Recommended Storage and Handling Procedure
  • Upon Receipt: Visually inspect the compound. It should be a white to off-white crystalline solid. Note any significant discoloration.

  • Inerting: Open the manufacturer's vial inside a glovebox or under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting (Optional but Recommended): If you will be using the compound frequently, quickly weigh out smaller, single-use portions into separate, tared vials. This prevents repeated exposure of the main stock to the atmosphere.

  • Inerting Aliquots: Flush each new vial with inert gas.

  • Sealing: Tightly seal the vials with caps that have a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label all vials with the compound name, batch number, and date.

  • Storage: Place the primary container and all aliquots in a light-protected secondary container (e.g., a small box) and store in a -20°C freezer.

Protocol 2: Procedure for In Situ Neutralization for Nucleophilic Reactions

This protocol describes the use of the compound as a nucleophile (e.g., in an acylation or alkylation reaction).

  • Vessel Preparation: Ensure your reaction flask and magnetic stir bar are oven- or flame-dried and cooled under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • To the reaction flask, add This compound (1.0 equivalent).

    • Add your reaction partner (the electrophile, e.g., an acid chloride or alkyl halide) (1.0-1.2 equivalents).

    • Add the desired anhydrous, degassed solvent (e.g., THF, DCM, MeCN).

  • Cooling: Cool the stirred suspension to an appropriate temperature, typically 0°C, using an ice-water bath. For highly reactive electrophiles, -78°C may be necessary.

  • Base Addition:

    • Prepare a solution of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), in a small amount of the reaction solvent.

    • Add the base solution to the reaction mixture dropwise via a syringe over 5-10 minutes. The suspension should become more homogeneous as the salt reacts and dissolves.

  • Reaction: Allow the reaction to stir at the cooled temperature for 30-60 minutes, then let it warm slowly to room temperature and stir until analysis (TLC, LC-MS) indicates completion.

  • Workup: Proceed with your standard aqueous workup. The triethylammonium or diisopropylethylammonium hydrochloride salt formed is water-soluble and will be removed in the aqueous layer.

By adding the base last to the mixture of the salt and the electrophile, you ensure the reactive free amine is immediately consumed in the desired reaction, minimizing the pathway to self-polymerization.

References

Sources

Technical Support Center: Managing Hydrochloride Salts in Non-Aqueous Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for the common challenges encountered when working with amine hydrochloride salts in non-aqueous reaction media.

Section 1: Understanding the Core Problem (FAQs)

Q1: Why is my amine hydrochloride salt not dissolving in the reaction solvent?

A: This is a frequent and fundamental challenge. Amine hydrochloride salts are ionic compounds, possessing a crystal lattice structure stabilized by strong electrostatic forces between the protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻).[1] This ionic nature makes them highly polar.

  • The "Like Dissolves Like" Principle: Most non-aqueous (organic) solvents used in synthesis (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)) are significantly less polar than the salt.[2] The energy required to break the salt's crystal lattice is not sufficiently compensated by the weak solvation forces offered by these solvents. Consequently, solubility is often very low.

  • Impact of Amine Structure: While the salt is polar, the organic part of your amine (the 'R' group) can influence solubility. Long, nonpolar alkyl or aryl chains can further decrease solubility in polar solvents and slightly increase it in nonpolar organic solvents, though often not enough for practical reaction concentrations.[2]

In essence, you are trying to dissolve a substance with salt-like properties into a medium with oil-like properties, leading to poor miscibility.

Q2: My reaction is sluggish or has stalled completely. Could the hydrochloride salt be the cause?

A: Absolutely. If you are starting with an amine hydrochloride salt in a reaction where the free amine is the required nucleophile (e.g., amide couplings, nucleophilic substitutions), the reaction will not proceed efficiently, if at all.

  • The Nucleophile is Trapped: The nitrogen's lone pair of electrons, which is essential for its nucleophilic activity, is "occupied" by a proton (H⁺) in the salt form (R₃N-H⁺).[3] This protonated amine is no longer nucleophilic and cannot participate in the desired reaction.[3]

  • Equilibrium Considerations: Even if there is some minor dissolution, the equilibrium will heavily favor the protonated, unreactive state. For the reaction to proceed, a base must be added to "free" the amine by removing the proton, thereby liberating the nucleophilic lone pair.[3]

Q3: What are the potential side reactions associated with the presence of hydrochloride salts or the bases used to neutralize them?

A: Managing the salt and the added base can introduce several complications:

  • Chloride Ion Reactivity: The chloride anion (Cl⁻) is a nucleophile, albeit a weak one. In the presence of highly reactive electrophiles or certain catalysts, it can sometimes participate in unwanted side reactions.[4]

  • Excess Base Issues: Using an inappropriate or excessive amount of base can be detrimental.

    • Epimerization/Racemization: Strong, non-hindered bases can deprotonate acidic protons on chiral centers (alpha-carbons), leading to a loss of stereochemical integrity.

    • Byproduct Formation: Some bases can act as nucleophiles themselves, competing with your intended reaction. For example, using an amine-based scavenger like triethylamine in an acylation could lead to the formation of a small amount of the corresponding acetylated triethylammonium salt.

    • Degradation: Highly basic conditions can degrade sensitive functional groups on your starting materials or products.

Section 2: Troubleshooting Protocols & Practical Solutions

Q4: How do I effectively "break" the hydrochloride salt to liberate the free amine for my reaction?

A: This process, often called "free-basing" or a "salt break," is critical. The goal is to add a base that will irreversibly deprotonate the ammonium salt, generating the free amine and a new, often insoluble, salt byproduct that can be managed more easily.

There are two primary strategies:

  • Aqueous Workup followed by Extraction: This is a classic and robust method, particularly for amines that are not water-soluble.[5][6]

  • In-Situ Neutralization in a Non-Aqueous Medium: This is often preferred to avoid water. It involves adding a base directly to a suspension of the amine salt in the reaction solvent.[3][7]

This protocol is suitable for reactions where the resulting triethylammonium chloride salt does not interfere with the subsequent steps or can be easily removed.

Objective: To generate the free amine directly in the reaction solvent.

Materials:

  • Amine hydrochloride salt (1.0 eq)

  • Anhydrous non-aqueous solvent (e.g., DCM, THF, Acetonitrile)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon/manifold)

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere, add the amine hydrochloride salt.

  • Suspension: Add the anhydrous reaction solvent to create a suspension. Stir vigorously.

  • Base Addition: Slowly add the organic base (e.g., TEA) to the stirring suspension at room temperature. Causality Note: The base will react with the suspended salt particles. The resulting free amine is typically soluble in the organic solvent, while the newly formed triethylammonium chloride salt often remains as a precipitate.

  • Stirring: Allow the mixture to stir for 30-60 minutes. The visual appearance may change from a milky suspension to a finer, more crystalline precipitate as the salt exchange occurs.

  • Confirmation (Optional): If necessary, the reaction can be monitored by taking a small aliquot, filtering it, and analyzing the filtrate by TLC or LCMS to confirm the presence of the free amine.

  • Proceed with Reaction: The other reagents for your synthesis can now be added directly to this mixture.

Q5: Which base should I choose, and how much is appropriate?

A: The choice of base is critical and depends on the specific requirements of your reaction, including solvent, temperature, and substrate sensitivity. The key principle is to select a base whose conjugate acid has a higher pKa than the pKa of your protonated amine, ensuring the deprotonation equilibrium lies far to the right.

dot graph "Base_Selection_Equilibrium" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Acid-Base equilibrium in salt breaking.

Table 1: Comparison of Common Bases for Hydrochloride Salt Neutralization

BasepKa of Conjugate Acid (in H₂O)Typical Use CaseAdvantagesDisadvantages
Triethylamine (TEA) ~10.7General purpose, amide couplingsSoluble in most organic solvents, volatile (easy to remove)Can act as a nucleophile, resulting salt can be soluble
DIPEA (Hünig's Base) ~10.7When nucleophilic character of the base must be avoidedSterically hindered, non-nucleophilic[8]Less volatile than TEA, can be harder to remove
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)Heterogeneous reactionsInexpensive, strong base, byproduct (KCl) is highly insoluble in organic solventsHeterogeneous reaction can be slow, not soluble in many organic solvents[8]
Sodium Bicarbonate (NaHCO₃) ~10.3 (pKa of H₂CO₃ is ~6.4)Weakly basic applications, workupsMild, inexpensive, safeOften not strong enough to deprotonate many amine salts completely
Propylene Oxide N/AWhen ionic byproducts must be avoidedActs as an HCl scavenger, byproducts are neutral and volatile[6][7]Can be an alkylating agent, requires careful stoichiometry

Note: pKa values can shift significantly in non-aqueous solvents.[9][10][11][12] This table provides a general guide based on aqueous values.

How much to use? A slight excess, typically 1.1 to 1.5 equivalents , is recommended. This ensures complete deprotonation and drives the equilibrium to the product side. Using a large excess should be avoided to minimize side reactions.

Q6: How can I remove the salt byproduct (e.g., TEA·HCl, KCl) from my reaction?

A: The method depends on the salt's properties.

  • Filtration: If the salt byproduct is insoluble in the reaction solvent (e.g., KCl from a K₂CO₃ neutralization, or often TEA·HCl in solvents like DCM), it can be simply filtered off before proceeding with the workup or purification of the reaction mixture.

  • Aqueous Wash: If the salt is soluble in the reaction medium, it can be removed during an aqueous workup. These ammonium salts are typically highly water-soluble and will partition into the aqueous layer.[13]

  • Adsorption: In some cases, passing the reaction mixture through a short plug of silica gel can help adsorb polar salt residues.

Section 3: Advanced Strategies & Analytics

Q7: Are there "base-free" methods to manage hydrochloride salts?

A: Yes, though they are less common and more specialized.

  • Using Activated Zinc Dust: In peptide synthesis, activated zinc dust has been used to deprotonate hydrochloride salts of peptide esters.[14] The reaction is neat and quantitative, and the resulting zinc chloride can be filtered off. This method avoids the use of organic tertiary amines and their associated side reactions.[14]

  • Solid-Phase Scavengers/Resins: Ion-exchange resins can be used. For instance, the hydrochloride salt can be passed through a basic resin (e.g., Amberlyst A21) which traps the H⁺ and Cl⁻, allowing the free amine to elute.[6] This is a very clean method but may be less practical for large-scale synthesis.

Q8: What analytical techniques can I use to monitor the salt disproportionation or confirm the "salt break"?

A: Monitoring is key to ensuring your reaction is set up for success. The conversion of the salt to the free base is a form of disproportionation.[15][16]

  • Thin-Layer Chromatography (TLC): This is the simplest method. The amine hydrochloride salt is very polar and will typically remain at the baseline of the TLC plate. The free amine is less polar and will have a distinct, higher Rf value. By spotting an aliquot of your reaction mixture (after filtering out any solids), you can visually confirm the appearance of the free amine spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation. An injection of the filtered reaction solution will show a peak corresponding to the mass of the free amine.

  • Spectroscopic Methods (FTIR/Raman): In a more formal process development setting, spectroscopic techniques can monitor the reaction in real-time.[17][18][19] For example, Fourier-transform infrared spectroscopy (FTIR) can track the disappearance of the broad N-H⁺ stretch of the salt and the appearance of the sharper N-H stretches of the free amine.[1]

dot graph "Troubleshooting_Workflow" { layout="dot"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Troubleshooting a stalled reaction.

References

  • Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs. [Link]

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics - ACS Publications. [Link]

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. American Chemical Society. [Link]

  • Analytical Approaches to Investigate Salt Disproportionation in Tablet Matrices by Raman Spectroscopy and Raman Mapping. PubMed. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. [Link]

  • Machine-Vision-Enabled Salt Dissolution Analysis. PMC - NIH. [Link]

  • Process for recovery of ammonium salts from process waste streams and disposal thereof.
  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. [Link]

  • pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]

  • How we can remove Ammonium Chloride salts from highly water soluble organic compound? ResearchGate. [Link]

  • pKa Values of Common Bases. University of California, Irvine. [Link]

  • pKa data in non-aqueous solvents. Chair of Analytical Chemistry, University of Tartu. [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]

  • Solubility of organic amine salts. Sciencemadness.org. [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry - ACS Publications. [Link]

  • Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. [Link]

  • What is th best way of making free amina base from its salt? ResearchGate. [Link]

  • Thermodynamic Derivations of Various Ammonium Salt Deposition Equations Common to the Refining Industry. CORROSION - AMPP Knowledge Hub. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • Organic Synthesis With A Side Of Salt. Chembites. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. [Link]

  • PROCESS FOR REMOVAL OF QU
  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Drying salts with HCl solution. Chemistry Stack Exchange. [Link]

  • What base could I use to catch HCl in my amine / H2O sensitive reaction? ResearchGate. [Link]

  • The method of removing quaternary ammonium salt.
  • Hydrochloride salt of amine. Reddit. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Hydroxylamine. Wikipedia. [Link]

Sources

Troubleshooting difficult work-up procedures for reactions involving Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of post-reaction work-ups for Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride.

Introduction: A Scientist's Companion to a Versatile Reagent

This compound is a valuable building block in synthetic chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. Its structure, featuring a reactive N-amino group, a pyrrole core, and an ethyl ester, offers numerous avenues for derivatization. However, these same features, combined with its nature as a hydrochloride salt, can introduce significant challenges during the post-reaction work-up and purification phases.

This technical support guide, designed for researchers and drug development professionals, moves beyond simple protocols. It serves as a repository of field-tested insights and troubleshooting strategies presented in a direct question-and-answer format. Here, we delve into the "why" behind experimental choices, empowering you to diagnose issues, adapt procedures, and optimize the isolation of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and stability of this compound and its derivatives.

Q1: What are the key solubility characteristics of this compound?

As a hydrochloride salt, the starting material exhibits high solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in common organic extraction solvents such as ethyl acetate, dichloromethane (DCM), and diethyl ether is significantly lower. The neutral, free-base form (Ethyl 1-amino-1H-pyrrole-2-carboxylate) will have inverse solubility, being more soluble in organic solvents and less soluble in water. This pH-dependent solubility is the cornerstone of a successful extractive work-up.

Q2: How stable is the N-amino pyrrole moiety to acidic and basic conditions during work-up?

The pyrrole ring is notoriously sensitive to strong acids, which can lead to polymerization or decomposition. While the hydrochloride salt form is generally stable, prolonged exposure to concentrated acids should be avoided. The N-amino group can be sensitive to strong oxidizing conditions. Under strongly basic conditions (e.g., concentrated NaOH), the ethyl ester is susceptible to hydrolysis, forming the corresponding carboxylate salt. This would again render the molecule water-soluble, potentially leading to product loss into the aqueous layer during extraction.[1] Always use the mildest basic conditions necessary (e.g., saturated NaHCO₃ or a carefully controlled amount of dilute NaOH) to neutralize the reaction and deprotonate the hydrochloride for extraction.

Q3: What are the recommended storage conditions for this reagent?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and direct sunlight.[2] Moisture can lead to hydrolysis and clumping, making accurate weighing difficult.

Troubleshooting Guide: Work-up & Purification

This core section provides solutions to specific problems encountered during the isolation and purification of products derived from this compound.

Scenario 1: Low or No Product Yield After Aqueous Extraction

Q: I performed an aqueous work-up, but my crude yield is extremely low. Where could my product have gone?

This is the most common issue and usually points to a phase-distribution problem. Your product is likely still in the aqueous layer.[1]

Possible Causes & Solutions:

  • Incomplete Neutralization: The primary amino group's hydrochloride salt is highly water-soluble. If you did not add enough base to neutralize the HCl salt and deprotonate the nitrogen, your product will remain in the aqueous phase.

    • Troubleshooting Step: Before discarding the aqueous layer, test its pH. If it is still acidic or neutral, add a mild base like saturated sodium bicarbonate solution until the pH is ~8-9. Re-extract with your organic solvent (e.g., ethyl acetate or DCM) and re-check the organic layer for your product by Thin Layer Chromatography (TLC).

  • Ester Hydrolysis: If a strong base (like 6M NaOH) was used for neutralization, you may have hydrolyzed the ethyl ester to a sodium carboxylate. This salt is also highly water-soluble.

    • Troubleshooting Step: To recover the product, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate, making the resulting carboxylic acid more amenable to extraction with an organic solvent like ethyl acetate. Note that this recovered product will be the carboxylic acid, not the original ethyl ester.

  • Emulsion Formation: The presence of polar, amphiphilic molecules can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping your product in the interface.

    • Troubleshooting Step: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often forces a separation. Alternatively, gentle swirling or passing the mixture through a pad of Celite® can be effective.

Workflow for Diagnosing Low Yield in Extractive Work-up

Caption: A decision tree for troubleshooting low product yield during aqueous work-up.

Scenario 2: Crude Product is Impure or an Unidentifiable Oil

Q: I've isolated a product, but the crude NMR is messy, or the product oiled out instead of crystallizing. What are the likely impurities and how can I purify my compound?

Impurities often stem from side reactions or decomposition. The purification method depends on the nature of your product and the impurities.

Common Impurities & Purification Strategies:

Impurity TypeLikely CauseRecommended Purification Method
Unreacted Starting Material Incomplete reaction.Column Chromatography: Use a gradient of ethyl acetate in hexanes/heptanes. The more polar starting material (as free base) will elude later than many less polar products.
Polymeric Byproducts Exposure of the pyrrole ring to strong acid.Trituration/Recrystallization: Polymeric material is often amorphous and may be removed by dissolving the crude product in a minimal amount of a good solvent (e.g., DCM) and adding a poor solvent (e.g., hexanes) to precipitate the desired product.
Hydrolyzed Ester (Carboxylic Acid) Exposure to strong base or water at high temperatures.Acid/Base Extraction: Dissolve the crude mixture in ethyl acetate. Wash with a mild base (e.g., NaHCO₃ solution). The carboxylic acid impurity will move to the aqueous layer as its sodium salt, leaving the desired ester in the organic layer.
Residual Solvents (e.g., DMF, DMSO) High-boiling point reaction solvents.High-Vacuum Drying: Gentle heating under high vacuum can remove residual solvents. Alternatively, lyophilization from a suitable solvent system can be effective.
Detailed Protocol: General Purification by Flash Column Chromatography

This protocol assumes the product is the neutral, free-base form, which is stable on silica gel.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (enough to form a free-flowing powder) and concentrate the slurry to dryness on a rotary evaporator. This "dry loading" method generally results in better separation.

  • Pack the Column: Prepare a silica gel column using a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load and Elute: Carefully add the dried sample silica to the top of the packed column. Begin eluting with the non-polar solvent system, gradually increasing the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) to move the desired compound down the column.

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Decision Logic for Purification Strategy

Caption: A workflow for selecting an appropriate purification method for a crude product.

References

  • Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS. Provides standard handling, storage, and stability information applicable to similar pyrrole structures.
  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem. Discusses common side reactions and purification challenges in pyrrole synthesis.
  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. Offers general and highly relevant advice on diagnosing failed reactions and work-ups, including product loss to the aqueous layer.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Details a classic work-up procedure for a related pyrrole ester, involving partitioning between ether and acid/base solutions.
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry - ACS Publications. Describes modern purification techniques like flash column chromatography for various pyrrole-2-carboxylate derivatives. [Link]

  • ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE Safety Data Sheets. Echemi. Contains hazard and handling information for a structurally similar compound.
  • This compound. BLD Pharm. Product listing confirming the existence and commercial availability of the title compound.
  • Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. BLD Pharm. Product listing for a related N-amino pyrrole, indicating this class of compounds is handled as hydrochloride salts.
  • Troubleshooting common problems in 3-ethyl-4-methylpyrrole-2,5-dione synthesis. Benchchem. Provides a framework for troubleshooting, including monitoring reaction progress with TLC.

Sources

Improving the stability of intermediates derived from Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing N-Amino Pyrrole Intermediates

Introduction

Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride is a versatile building block in medicinal chemistry and materials science. However, researchers frequently encounter significant stability challenges with its downstream intermediates. The N-amino pyrrole scaffold, being an electron-rich heteroaromatic system, is highly susceptible to oxidative and acid-mediated degradation pathways, often leading to discoloration, polymerization, and low yields.[1] This guide provides field-proven troubleshooting strategies and in-depth explanations to help you navigate these challenges, ensuring the integrity and successful synthesis of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of instability in intermediates derived from this compound.

Q1: What is the primary cause of instability in N-amino pyrrole intermediates?

A: The instability is rooted in the inherent electronic properties of the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack and oxidation. The presence of the N-amino group further increases the electron density of the ring, exacerbating this reactivity. The two main degradation pathways are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored, often intractable, polymeric materials. The electron-rich ring is easily oxidized, initiating a cascade of radical reactions.

  • Acid-Catalyzed Polymerization: In the presence of acid, the pyrrole ring can be protonated. This protonated species is a potent electrophile that can be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to polymerization, commonly observed as the formation of "pyrrole black" or dark tars.[1]

Q2: What are the optimal storage and handling conditions for these intermediates?

A: Strict adherence to proper storage and handling protocols is critical.

  • Storage: Store the solid hydrochloride salt and its sensitive downstream intermediates under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect from light by using amber vials or wrapping containers in aluminum foil.

  • Handling: Always handle these compounds in a glovebox or under a positive pressure of inert gas. Use deoxygenated solvents for all reactions and purifications. Avoid strong acids unless absolutely necessary for the reaction, and if so, use them in stoichiometric amounts at low temperatures.[2]

Q3: Which analytical techniques are most suitable for monitoring the purity and degradation of these intermediates?

A: A combination of techniques is recommended for a comprehensive assessment.

  • ¹H NMR: This is the best initial method to check for structural integrity. The appearance of broad signals in the aromatic region or a general loss of resolution can indicate polymerization or decomposition.

  • TLC (Thin Layer Chromatography): Use fresh, high-quality plates and run them quickly. "Streaking" on the baseline is a classic indicator of decomposition on the silica plate. Co-spotting with a sample of the starting material is essential to track conversion. For particularly sensitive compounds, consider using TLC plates based on neutral alumina.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective for identifying the desired product and potential byproducts. Use a fast gradient and ensure the mobile phase is free of strong acids if possible. The appearance of unexpected higher molecular weight ions may suggest oligomerization.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experimentation.

Problem: My reaction mixture turns dark brown or black upon addition of a reagent or during workup, resulting in a very low yield.

Causality: This is a hallmark of oxidative or acid-catalyzed polymerization.[1] The electron-rich N-amino pyrrole intermediate is reacting with trace oxygen or acidic species to form insoluble, high-molecular-weight polymers. This is particularly common during reactions that generate acid as a byproduct or during aqueous acidic workups.

Solution: Implement Rigorous Inert Atmosphere and pH Control.

The key is to remove oxygen and prevent the formation of strong acidic conditions.

Protocol 1: Reaction Under Inert Atmosphere

  • Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of dry nitrogen.

  • Solvent Deoxygenation: Sparge your reaction solvent (e.g., THF, Dioxane, Toluene) with dry argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup: Assemble the glassware hot and flush with nitrogen. Add the this compound and any non-acidic reagents under a positive pressure of nitrogen.

  • Reagent Addition: Add reagents via syringe through a rubber septum. If an acid catalyst is required, such as in Paal-Knorr type syntheses, consider using a milder, weak acid like acetic acid instead of strong mineral acids.[2][3] Add the acid slowly at a reduced temperature (e.g., 0°C).

  • Workup: Quench the reaction with a cold, deoxygenated, weakly basic solution (e.g., saturated sodium bicarbonate) instead of water or acid. Extract the product quickly into a deoxygenated organic solvent.

Self-Validation Check: Run a small-scale parallel reaction on the benchtop without inert conditions. The difference in color and TLC profile compared to the inert-atmosphere reaction will validate the effectiveness of the protocol.

Problem: I am observing multiple unidentified spots on my TLC plate, suggesting the formation of numerous side products.

Causality: The high nucleophilicity of both the N-amino group and the pyrrole ring can lead to a lack of selectivity in subsequent reactions (e.g., acylations, alkylations). The desired reaction at one site may be competing with reactions at other positions on the molecule.

Solution: Employ a Protecting Group Strategy.

Protecting the most reactive site can direct the reaction to the desired position. The N-amino group is often the most nucleophilic and can be temporarily protected.

Protocol 2: Boc Protection of the N-Amino Group

  • Dissolution: Dissolve the N-amino pyrrole intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir for 5 minutes.

  • Protecting Agent: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in the same solvent.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the N-Boc protected intermediate by column chromatography. This protected intermediate is generally more stable and less prone to side reactions in subsequent steps.

Self-Validation Check: Confirm the successful protection by ¹H NMR (appearance of the t-butyl signal around 1.5 ppm) and Mass Spectrometry (correct mass for the Boc-adduct).

Section 3: Data & Methodologies

Table 1: Recommended Conditions for Enhancing Intermediate Stability
ParameterRecommendationRationale
Atmosphere Nitrogen or ArgonPrevents oxidation of the electron-rich pyrrole ring.
Solvents Anhydrous, DeoxygenatedRemoves water and oxygen, which can initiate degradation pathways.
Temperature ≤ Room Temperature (ideally 0°C to -20°C)Reduces the rate of decomposition and polymerization reactions.
pH Control Neutral or weakly acidic/basicAvoids strong acids that catalyze polymerization and strong bases that can cause other side reactions.[2]
Purification Media Neutral Alumina or Deactivated Silica GelMinimizes on-column degradation that is common with standard acidic silica gel.
Light Exposure Minimal (use amber vials/foil)Prevents photochemical decomposition pathways.
Experimental Workflow and Decomposition Diagrams

Below are diagrams created using Graphviz to visualize key processes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-Dry Glassware B Deoxygenate Solvents (N2/Ar Sparge) A->B C Assemble & Purge with Inert Gas B->C D Add Starting Material & Reagents under N2 Flow C->D E Cool Reaction to 0°C D->E CCP1 Critical Point: No Air Exposure D->CCP1 F Slow Addition of Sensitive Reagents E->F CCP2 Critical Point: Maintain Low Temp E->CCP2 G Quench with Cold, Deoxygenated Buffer F->G H Rapid Extraction G->H I Purify via Neutral Alumina Chromatography H->I J Store Final Product under Argon at -20°C I->J CCP3 Critical Point: Avoid Acidic Silica I->CCP3

Caption: Workflow Highlighting Critical Stability Checkpoints.

G cluster_oxidation Oxidative Pathway cluster_acid Acid-Catalyzed Pathway Pyrrole N-Amino Pyrrole Intermediate O2 O2 (Air) H_plus H+ (Trace Acid) Radical Pyrrole Radical Cation O2->Radical e- transfer Polymer_Ox Dark Polymeric Byproducts Radical->Polymer_Ox Propagation Protonated Protonated Pyrrole (Electrophile) H_plus->Protonated Protonation Dimer Dimer/Oligomer Protonated->Dimer + Neutral Pyrrole Polymer_Acid Insoluble Polymer ('Tar') Dimer->Polymer_Acid Propagation

Sources

Validation & Comparative

A Comparative Guide to Ethyl 1-amino-1H-pyrrole-2-carboxylate Hydrochloride and Other Aminopyrrole Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, aminopyrrole esters represent a particularly valuable class of building blocks, prized for their versatile reactivity and their presence in a wide array of biologically active molecules.[2][3] This guide provides an in-depth comparative analysis of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride, a key exemplar of this class, and other structurally related aminopyrrole esters. We will delve into their synthesis, physicochemical properties, stability, and applications, supported by experimental data and protocols to inform your research and development endeavors.

The Central Role of Aminopyrrole Esters in Drug Discovery

The strategic placement of an amino group and an ester functionality on the pyrrole ring gives rise to a molecule with a rich chemical landscape. These functional groups serve as handles for further molecular elaboration, enabling the construction of complex architectures. Aminopyrrole-2-carboxylates, for instance, are principal components in the synthesis of DNA-binding ligands with antibiotic, antiviral, and anticancer properties.[4] The broader family of aminopyrroles has been explored for a range of pharmacological activities, including anticonvulsant, anti-inflammatory, and enzyme inhibitory effects.[4][5][6] The specific regioisomer of the aminopyrrole ester chosen can significantly impact its synthetic accessibility, stability, and ultimately, its utility in a given application.

Featured Compound: this compound

Chemical Structure:

  • Name: this compound

  • CAS Number: 1159825-10-1[7]

  • Molecular Formula: C₇H₁₁ClN₂O₂[8]

  • Molecular Weight: 190.63 g/mol [9]

This compound is a salt of the ethyl ester of 1-amino-1H-pyrrole-2-carboxylic acid. The hydrochloride form generally enhances stability and solubility in aqueous media, which can be advantageous for certain applications.

Synthesis and Properties: The synthesis of 1-aminopyrroles is a key area of research, with various methods developed to access this scaffold.[10] These compounds are recognized for their utility as intermediates in the production of pharmaceuticals and agrochemicals, owing to their ability to participate in diverse reactions like nucleophilic substitutions and cyclizations.[10]

A Comparative Look at Aminopyrrole Ester Isomers

The position of the amino group on the pyrrole ring—at the 1, 2, 3, or 4-position—defines the class of the aminopyrrole ester and dictates its chemical behavior and synthetic route.

Synthesis Strategies: A Comparative Overview

The synthesis of aminopyrrole esters can be challenging, and the chosen method often depends on the desired substitution pattern.

  • 2-Aminopyrroles: A novel and metal-free domino methodology has been developed for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides.[3][11] This approach involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization, allowing for the preparation of a diverse library of 2-aminopyrroles.[3][11]

  • 3-Aminopyrroles: The Thorpe-Ziegler cyclization is a common method for synthesizing 3-aminopyrrole derivatives.[5][12] This reaction typically involves the N-alkylation of a β,β-enaminonitrile with an α-haloketone, followed by an intramolecular cyclization.[12]

  • 4-Aminopyrroles: A widely used method for preparing 4-aminopyrrole-2-carboxylates involves a multi-step sequence starting with a Friedel-Crafts acylation of a substituted pyrrole, followed by nitration and subsequent reduction of the nitro group.[4] However, the harsh conditions of this route can limit the introduction of diverse functional groups.[4] A more recent and effective synthesis involves the treatment of N-PhF-4-oxoproline benzyl esters with various amines in the presence of a catalytic amount of TsOH.[4][13]

graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_2_amino" { label="2-Aminopyrroles"; bgcolor="#E8F0FE"; "Alkynyl Vinyl Hydrazides" -> "Domino Reaction" [label="[3][11]"]; "Domino Reaction" -> "2-Aminopyrrole Esters"; }

subgraph "cluster_3_amino" { label="3-Aminopyrroles"; bgcolor="#E6F4EA"; "β,β-Enaminonitrile" -> "Thorpe-Ziegler Cyclization" [label="[5][12]"]; "Thorpe-Ziegler Cyclization" -> "3-Aminopyrrole Esters"; }

subgraph "cluster_4_amino" { label="4-Aminopyrroles"; bgcolor="#FEF7E0"; "N-Substituted Pyrrole" -> "Acylation -> Nitration -> Reduction" [label="[4]"]; "Acylation -> Nitration -> Reduction" -> "4-Aminopyrrole Esters"; } }

General synthetic workflows for different aminopyrrole ester isomers.
Physicochemical Properties and Stability

The stability of aminopyrrole esters can be influenced by factors such as pH, the substitution pattern on the pyrrole ring, and the nature of the ester group.[14]

PropertyEthyl 1-amino-1H-pyrrole-2-carboxylate HClOther Aminopyrrole Esters (General Trends)
Form Solid[8]Typically solids or oils, depending on the specific structure.[15]
Solubility Generally soluble in polar solvents.Varies based on the polarity of the molecule. Ester groups can be hydrolyzed under strongly acidic or basic conditions.[14]
Stability The hydrochloride salt form enhances stability.Can be prone to oxidation and polymerization, especially if the pyrrole nitrogen is unsubstituted. The position of the amino group affects the electron density of the ring and thus its reactivity and stability.[16][17]

Note: The stability of aminolevulinic acid and its esters has been studied, revealing that they can undergo dimerization, particularly at a pH near 5.[14] While structurally different, this highlights the potential for instability in related amino-functionalized esters.

Spectroscopic Characterization

NMR and IR spectroscopy are indispensable tools for the characterization of aminopyrrole esters.

  • ¹H NMR: The protons on the pyrrole ring typically appear in the aromatic region of the spectrum. The chemical shifts and coupling constants are diagnostic of the substitution pattern. The NH protons of the amino group and the pyrrole ring (if unsubstituted) often appear as broad signals, and their chemical shifts can be concentration and solvent-dependent.[18] The ethyl group of the ester will show a characteristic quartet and triplet.

  • ¹³C NMR: The chemical shifts of the pyrrole ring carbons are sensitive to the electronic effects of the substituents. The carbonyl carbon of the ester group typically resonates in the range of 160-175 ppm.

  • IR Spectroscopy: Key vibrational bands include the N-H stretching of the amino and pyrrole groups (around 3300-3500 cm⁻¹) and the C=O stretching of the ester group (around 1680-1730 cm⁻¹).[19]

Experimental Protocols

Representative Synthesis of a 4-Aminopyrrole-2-carboxylate[4]

This protocol is adapted from a reported synthesis and illustrates a modern approach to preparing 4-aminopyrrole esters.

Objective: To synthesize a 4-amino-1H-pyrrole-2-carboxylic acid benzyl ester derivative.

Materials:

  • N-PhF-4-oxoproline benzyl ester

  • Primary or secondary amine (e.g., pyrrolidine)

  • p-Toluenesulfonic acid (TsOH)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of N-PhF-4-oxoproline benzyl ester in anhydrous THF, add the desired amine (approximately 4 equivalents).

  • Add a catalytic amount of TsOH (approximately 10 mol%).

  • Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopyrrole-2-carboxylate.

Rationale: This method provides a practical route to 4-aminopyrrole-2-carboxylates under relatively mild conditions, allowing for greater functional group tolerance compared to older methods. The use of excess amine drives the reaction to completion.[4]

Characterization Workflow
graph "Characterization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Synthesized_Compound" [label="Purified Aminopyrrole Ester"]; "NMR" [label="NMR Spectroscopy (1H, 13C)", fillcolor="#34A853"]; "IR" [label="IR Spectroscopy", fillcolor="#FBBC05"]; "MS" [label="Mass Spectrometry", fillcolor="#EA4335"]; "Structure_Confirmation" [label="Structure Confirmation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Synthesized_Compound" -> "NMR"; "Synthesized_Compound" -> "IR"; "Synthesized_Compound" -> "MS"; "NMR" -> "Structure_Confirmation"; "IR" -> "Structure_Confirmation"; "MS" -> "Structure_Confirmation"; }

A typical workflow for the structural characterization of a synthesized aminopyrrole ester.

Applications in Drug Discovery and Beyond

The diverse substitution patterns of aminopyrrole esters make them attractive scaffolds for library synthesis in drug discovery programs.

  • Anticancer and Antiviral Agents: As mentioned, 4-aminopyrrole-2-carboxylates are key components of DNA-binding molecules like netropsin and distamycin, which exhibit oncolytic and antiviral properties.[4]

  • Enzyme Inhibitors: The 2-aminopyrrole motif is found in inhibitors of mitogen-activated protein kinase (MEK) and metallo-β-lactamases (MBL).[3]

  • Neurological Applications: 1-Aminopyrrole derivatives have shown promise in the development of therapeutic agents for neurological disorders.[10]

Conclusion

This compound and its isomeric counterparts are more than just simple chemical building blocks; they are enabling tools for the discovery and development of new therapeutic agents and functional materials. The choice of a specific aminopyrrole ester for a research program will depend on the desired final structure, the synthetic accessibility of the intermediate, and its inherent stability and reactivity. This guide has provided a comparative framework to aid researchers in making informed decisions when working with this versatile and valuable class of compounds. As synthetic methodologies continue to evolve, we can expect to see an even broader application of aminopyrrole esters in addressing challenges in medicine and materials science.

References

Sources

A Comparative Guide to the Structure-Activity Relationships of Aminopyrrole Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrole scaffold represents a privileged heterocyclic motif due to its presence in numerous natural products and clinically approved drugs.[1][2] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on derivatives of aminopyrrole carboxylates, a class of compounds with demonstrated potential across various therapeutic areas. While direct and extensive research on Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride derivatives is limited in publicly accessible literature, this guide will provide a comprehensive comparison of closely related analogs, offering valuable insights into the key structural features that govern their biological activity. By examining these related series, we can extrapolate principles that are likely to inform the design and optimization of novel therapeutic agents based on the 1-aminopyrrole scaffold.

The Aminopyrrole Carboxylate Core: A Versatile Pharmacophore

The aminopyrrole carboxylate core is characterized by a five-membered aromatic pyrrole ring bearing both an amino and a carboxylate functional group. This arrangement of functionalities provides a unique platform for chemical modification, allowing for the exploration of a wide chemical space to modulate biological activity. The nitrogen atom of the amino group can act as a hydrogen bond donor and a nucleophile, while the carboxylate ester offers a handle for hydrolysis or further derivatization and can participate in hydrogen bonding as an acceptor. The pyrrole ring itself, being an electron-rich aromatic system, can engage in π-π stacking and other non-covalent interactions with biological targets.[1]

Comparative Analysis of Biological Activities

Derivatives of the aminopyrrole carboxylate scaffold have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The following sections will compare the SAR of different series of these compounds, highlighting key structural modifications and their impact on potency and selectivity.

Anticancer Activity: Targeting Microtubules and Beyond

A significant body of research points to the potential of aminopyrrole carboxylates as potent anticancer agents. A notable study identified ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) as a novel class of compounds with considerable cytotoxic activities against a panel of soft tissue cancer cell lines.[3]

Key SAR Insights for Anticancer Activity:

  • Isomeric Position of Substituents: The study on EAPCs highlights the importance of the substitution pattern on the pyrrole ring. While the user's topic specifies a 1-amino-2-carboxylate, the potent anticancer activity was demonstrated for the 2-amino-3-carboxylate isomers. This underscores the critical role of substituent placement in defining the interaction with the biological target.

  • Mechanism of Action: The lead EAPC compounds, EAPC-20 and EAPC-24 , were found to inhibit tubulin polymerization, leading to a G2/M cell-cycle arrest and subsequent apoptosis.[3] This mechanism is shared by several successful clinical anticancer drugs, suggesting that the aminopyrrole carboxylate scaffold can effectively mimic the binding of these agents to tubulin.

Data Summary: Anticancer Activity of Ethyl-2-amino-pyrrole-3-carboxylate Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
EAPC-20 SK-LMS-1 (leiomyosarcoma)Not specified, but significant inhibition[3]
RD (rhabdomyosarcoma)Not specified, but significant inhibition[3]
GIST-T1 (gastrointestinal stromal tumor)Not specified, but significant inhibition[3]
EAPC-24 SK-LMS-1 (leiomyosarcoma)Not specified, but significant inhibition[3]
RD (rhabdomyosarcoma)Not specified, but significant inhibition[3]
GIST-T1 (gastrointestinal stromal tumor)Not specified, but significant inhibition[3]

Note: The original publication reported significant inhibition but did not provide specific IC50 values in the abstract.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The pyrrole nucleus is a common feature in a variety of antimicrobial agents.[4][5] Investigations into derivatives of 1H-pyrrole-2-carboxylates have revealed promising activity against various pathogens, including Mycobacterium tuberculosis.

Key SAR Insights for Antimicrobial Activity:

  • Substitution at the Pyrrole Nitrogen (N1): The nature of the substituent at the N1 position can significantly influence antimicrobial potency. For instance, in a series of pyrrole-2-carboxamides designed as MmpL3 inhibitors for treating tuberculosis, modifications at this position were crucial for activity.[6]

  • Substituents on the Aromatic Ring: The presence and position of substituents on aryl groups attached to the pyrrole core play a key role in determining the antimicrobial spectrum and potency. Halogenation, for example, has been shown to enhance antibacterial activity in some series of pyrrole derivatives.[4]

  • The Carboxamide Moiety: Conversion of the ethyl carboxylate to a carboxamide allows for the introduction of diverse substituents, profoundly impacting the compound's interaction with the target enzyme. In the case of MmpL3 inhibitors, bulky substituents on the carboxamide nitrogen were found to greatly improve anti-TB activity.[6]

Data Summary: Antimicrobial Activity of Pyrrole-2-carboxylate and Pyrrole-2-carboxamide Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[4]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37Rv3.125[4]
Phallusialides AMRSA32[4]
Escherichia coli64[4]
Phallusialides BMRSA32[4]
Escherichia coli64[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of aminopyrrole carboxylate derivatives involve standard organic chemistry techniques and pharmacological assays. Below are representative protocols that can be adapted for the synthesis and testing of novel analogs.

General Synthetic Scheme

A common route to synthesize substituted pyrroles is through the Paal-Knorr synthesis or variations thereof.[2] For the specific synthesis of ethyl 1H-pyrrole-2-carboxylate, a multi-step procedure starting from pyrrole is well-established.[7] The introduction of the amino group at the N1 position can be achieved through various methods, often involving N-amination reactions.

Workflow for the Synthesis of Aminopyrrole Carboxylate Derivatives

A Starting Materials (e.g., Pyrrole, Acyl Chlorides) B Synthesis of Pyrrole-2-carboxylate Core A->B Paal-Knorr or other cyclizations C Introduction of Amino Group (N-amination) B->C e.g., with hydroxylamine-O-sulfonic acid D Derivatization of Amino and/or Carboxylate Group C->D Acylation, Alkylation, etc. E Purification and Characterization (Chromatography, NMR, MS) D->E

Caption: A generalized workflow for the synthesis of aminopyrrole carboxylate derivatives.

Anticancer Activity Assays

The evaluation of anticancer activity typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.

Protocol for MTS Cell Proliferation Assay:

  • Cell Culture: Culture cancer cell lines (e.g., SK-LMS-1, RD, GIST-T1) in appropriate media and conditions.[3]

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, 72 hours).

  • MTS Assay: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Antimicrobial Activity Assays

The antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Protocol for Broth Microdilution MIC Assay:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, M. tuberculosis).[8][9]

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under suitable conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

Future Directions and Concluding Remarks

The exploration of aminopyrrole carboxylate derivatives continues to be a promising avenue for the discovery of novel therapeutic agents. While the direct SAR of this compound derivatives remains to be extensively elucidated, the comparative analysis of related analogs provides a strong foundation for future research.

Logical Relationship of SAR Studies

A Core Scaffold (Aminopyrrole Carboxylate) B Systematic Chemical Modification (Derivatization) A->B C Biological Screening (Anticancer, Antimicrobial, etc.) B->C D Identification of Active Compounds C->D E Establishment of Structure-Activity Relationships (SAR) D->E F Lead Optimization E->F F->B Iterative Design G Development of Novel Drug Candidates F->G

Caption: The iterative cycle of SAR-driven drug discovery for aminopyrrole carboxylate derivatives.

Future studies should focus on the systematic synthesis and evaluation of a library of Ethyl 1-amino-1H-pyrrole-2-carboxylate derivatives to delineate the specific SAR for this scaffold. Key areas of exploration should include:

  • Diverse substitutions at the 1-amino group: Acylation, alkylation, and arylation to probe the effect on target binding.

  • Modifications of the ethyl ester: Conversion to other esters, amides, or carboxylic acids to modulate pharmacokinetic properties and target interactions.

  • Substitution on the pyrrole ring: Introduction of various functional groups at positions 3, 4, and 5 to fine-tune electronic and steric properties.

By leveraging the insights gained from related series and employing a rational, iterative approach to design and synthesis, the full therapeutic potential of this compound derivatives can be unlocked.

References

Sources

Comparative Guide to the In Vitro Evaluation of Anticancer Compounds Derived from Ethyl 1-amino-1H-pyrrole-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel anticancer compounds synthesized from the versatile starting material, Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. We will delve into the rationale behind experimental design, present detailed protocols for assessing anticancer activity, and offer a comparative analysis of potential results. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel cancer therapeutics.

Introduction: The Pyrrole Scaffold in Oncology

The pyrrole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] In oncology, pyrrole derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide array of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][3][4] These compounds can be designed to target various facets of cancer cell biology, from critical enzymes like protein kinases to structural components such as microtubules.[1][4]

This compound is a valuable starting reagent, possessing multiple reactive sites that allow for the systematic synthesis of diverse compound libraries. The strategic modification of this scaffold is a key approach in the quest for novel anticancer agents with improved efficacy and selectivity.[2] This guide will use derivatives of closely related aminopyrrole carboxylates as illustrative examples to establish a robust workflow for synthesis and evaluation, which is directly applicable to novel compounds derived from the title precursor.

Synthesis of Pyrrole-Based Test Compounds: An Exemplary Pathway

The synthesis of a library of potential anticancer agents from a starting material like an aminopyrrole carboxylate typically involves well-established organic chemistry reactions. A common strategy is the condensation of the amino group with various aldehydes or the acylation with different acid chlorides to generate a series of derivatives with diverse substituents.[5] The rationale behind creating a series of analogues is to explore the structure-activity relationship (SAR), which helps identify the chemical moieties responsible for the desired biological effect.[2]

For instance, a series of pyrrole–indole hybrids were synthesized through the condensation of a carbohydrazide with various pyrrole aldehydes, leading to compounds with potent anticancer activities.[6] This highlights a feasible synthetic route where the amino group of the precursor is first transformed into a hydrazide, which is then reacted to produce a library of test compounds. The purity and structure of each synthesized compound must be rigorously confirmed using methods like NMR, mass spectrometry, and elemental analysis before any biological evaluation.[5][7]

In Vitro Anticancer Activity Evaluation: A Methodological Guide

The initial step in evaluating a new compound's potential is to assess its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[8]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. This conversion only occurs in viable cells. The insoluble formazan is then solubilized, and the intensity of the purple color is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic or anti-proliferative effects.[8]

Experimental Workflow for Anticancer Agent Screening

The overall process, from cell culture preparation to data analysis, is critical for obtaining reproducible and meaningful results. The following diagram illustrates a typical workflow.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay & Readout cluster_analysis Phase 4: Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, HCT116) cell_seeding 2. Cell Seeding (96-well plates, optimal density) cell_culture->cell_seeding incubation_24h 3. Adhesion Incubation (24h at 37°C, 5% CO2) cell_seeding->incubation_24h add_compound 5. Cell Treatment (Add compounds to wells) incubation_24h->add_compound compound_prep 4. Compound Dilution (Serial dilutions in medium) compound_prep->add_compound incubation_72h 6. Drug Incubation (e.g., 72h at 37°C) add_compound->incubation_72h add_mtt 7. Add MTT Reagent (Incubate 2-4h) incubation_72h->add_mtt solubilize 8. Solubilize Formazan (Add detergent/DMSO) add_mtt->solubilize read_abs 9. Read Absorbance (570 nm) solubilize->read_abs calc_viability 10. Calculate % Viability read_abs->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Detailed Step-by-Step MTT Assay Protocol

This protocol is optimized for adherent cancer cell lines.

Materials:

  • 96-well flat-bottom sterile plates

  • Synthesized pyrrole compounds and a reference drug (e.g., Doxorubicin)

  • Cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density and viability (should be >90%).[9] Dilute the cells in a complete culture medium to an optimal seeding density (determined empirically for each cell line, typically 1x10⁴ to 1.5x10⁵ cells/mL).[9] Seed 100 µL of the cell suspension into each well of a 96-well plate.[10] Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of each test compound and the reference drug in DMSO. Create a series of serial dilutions in a complete culture medium to achieve the desired final concentrations. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.[10] For the "untreated control" wells, add 100 µL of fresh medium, including the same percentage of DMSO as the treated wells (vehicle control). Incubate the plate for an additional 48-72 hours.[9]

  • MTT Addition and Incubation: After the treatment period, add 10-20 µL of the MTT solution to each well, including controls.[8][11] Gently mix and incubate the plate for 2-4 hours at 37°C, protected from light.[10][11] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.[10] Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of around 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The data obtained is used to determine the concentration of the compound that inhibits 50% of cell growth, known as the IC₅₀ value.

  • Calculate Percent Viability:

    • Subtract the average absorbance of the "blank" wells from all other readings.

    • Percent Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Untreated Control Wells) x 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value. A lower IC₅₀ value indicates higher potency.

Comparative Analysis of Anticancer Activity

To provide a clear comparison, the IC₅₀ values of the newly synthesized compounds are tabulated against different cancer cell lines and benchmarked against a standard chemotherapeutic agent.

Table 1: Hypothetical IC₅₀ Values (µM) of Synthesized Pyrrole Derivatives

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)A549 (Lung Cancer)
Pyrrole Derivative A 5.28.112.5
Pyrrole Derivative B 15.822.435.1
Pyrrole Derivative C 0.91.52.3
Doxorubicin (Reference) 0.50.81.1

Data is hypothetical for illustrative purposes.

From this hypothetical data, "Pyrrole Derivative C" shows the most promising activity, with IC₅₀ values approaching that of the reference drug, Doxorubicin. This compound would be prioritized for further investigation into its mechanism of action.

Elucidating the Mechanism of Action

Potent compounds should be further studied to understand how they induce cancer cell death. Pyrrole derivatives have been reported to act through various mechanisms.[1][4]

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a validated anticancer strategy.[12] Some pyrrole-based compounds inhibit the polymerization of tubulin, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[12][13]

G compound Pyrrole Compound tubulin Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Polymer compound->microtubule Inhibits Polymerization tubulin->microtubule Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Forms apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: Mechanism of Action via Tubulin Polymerization Inhibition.

Kinase Inhibition

Many cancers are driven by overactive protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[14] Pyrrole derivatives have been synthesized as potent inhibitors of these kinases, blocking downstream signaling pathways that control cell proliferation and angiogenesis.[14][15]

Conclusion

The systematic evaluation of compounds synthesized from this compound offers a promising avenue for the discovery of novel anticancer agents. By employing a rigorous and well-validated in vitro screening workflow, centered around the MTT assay, researchers can effectively identify and prioritize lead candidates. Subsequent mechanistic studies are crucial to understanding their mode of action and advancing their development. The versatility of the pyrrole scaffold, combined with a robust evaluation strategy, provides a powerful platform for developing the next generation of cancer therapeutics.[1][4]

References

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  • Radi, M., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • Li, W., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link]

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  • Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. [Link]

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  • Oprita, E. I., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

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  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

  • Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. General Physiology and Biophysics, 40(5), 555-573. [Link]

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A Comparative Analysis of Antibacterial Efficacy: Novel Ethyl 1-amino-1H-pyrrole-2-carboxylate Derivatives versus Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unceasing Arms Race Against Bacterial Resistance

The landscape of infectious disease treatment is defined by a continuous struggle against the evolution of drug-resistant pathogens. For decades, quinolones have been a cornerstone of antibacterial therapy, valued for their broad spectrum of activity and favorable pharmacokinetics. However, their extensive use has inevitably led to the emergence of widespread resistance, diminishing their clinical utility and creating an urgent need for novel antibacterial agents with distinct mechanisms of action.

This guide provides a comparative analysis of a promising new class of compounds—derivatives of Ethyl 1-amino-1H-pyrrole-2-carboxylate—against the established quinolone class. We will delve into the mechanistic underpinnings of each, present supporting experimental data on their antibacterial activity, and provide detailed protocols for the methods used to generate this data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antibiotics.

The Benchmark: Quinolone Antibiotics

Quinolones are a class of synthetic broad-spectrum antibiotics. The prototypical compound, nalidixic acid, was introduced in 1962.[1] Subsequent generations, most notably the fluoroquinolones (e.g., ciprofloxacin, levofloxacin), incorporated a fluorine atom, which significantly enhanced their antibacterial potency and spectrum.[1]

Mechanism of Action: A Lethal Interruption of DNA Replication

Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[4]

Quinolones interfere with the resealing step of this process. They form a stable ternary complex with the enzyme and the cleaved DNA, effectively trapping the enzyme on the DNA.[3][4] This leads to an accumulation of double-stranded DNA breaks, which stalls the replication fork, triggers the SOS response, and ultimately results in cell death.[4][5] While both enzymes are targeted, DNA gyrase is the primary target in many Gram-negative bacteria, whereas topoisomerase IV is often the primary target in Gram-positive bacteria.[1][6]

quinolone_mechanism quinolone Quinolone Drug targets Bacterial Type II Topoisomerases (DNA Gyrase & Topoisomerase IV) quinolone->targets Binds to inhibition Inhibition of DNA Ligation targets->inhibition Action Blocked complex Stabilized Ternary Quinolone-Enzyme-DNA Complex breaks Accumulation of Double-Stranded DNA Breaks complex->breaks inhibition->complex replication_halt Replication Fork Arrest breaks->replication_halt death Bacterial Cell Death replication_halt->death

Caption: Mechanism of action for quinolone antibiotics.

Mechanisms of Resistance

The clinical efficacy of quinolones is threatened by several resistance mechanisms, which are often cumulative:

  • Target-Site Mutations: The most significant mechanism involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[2][7] These mutations alter the drug-binding site, reducing the affinity of quinolones for the enzyme-DNA complex.

  • Reduced Drug Accumulation: Bacteria can limit intracellular drug concentration by either reducing uptake (e.g., through mutations in porin channels in Gram-negative bacteria) or by actively pumping the drug out using multidrug efflux pumps.[4][7][8]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids provides another route. These include genes for Qnr proteins, which protect the target enzymes from quinolones, or enzymes like AAC(6')-Ib-cr that can modify and inactivate certain fluoroquinolones.[3][5][6]

quinolone_resistance cluster_mechanisms Resistance Mechanisms bacterium Bacterial Cell target DNA Gyrase / Topoisomerase IV target_mod Target Modification (gyrA, parC mutations) Reduces drug binding affinity. target_mod->target Alters efflux Active Efflux Pumps (e.g., NorA) Expel drug from the cell. quinolone Quinolone efflux->quinolone Pumps out plasmid Plasmid-Mediated (Qnr proteins, Enzymes) Protects targets or modifies drug. plasmid->target Protects quinolone->bacterium Enters cell

Caption: Primary mechanisms of bacterial resistance to quinolones.

An Emerging Alternative: Ethyl 1-amino-1H-pyrrole-2-carboxylate Derivatives

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial properties.[9] The focus here is on derivatives of the ethyl 1-amino-1H-pyrrole-2-carboxylate core, which serve as a versatile starting point for creating extensive chemical libraries.

Synthesis of Pyrrole-2-Carboxamide Derivatives

A common strategy for synthesizing derivatives involves the coupling of the pyrrole carboxylic acid core with various amines to generate a library of pyrrole-2-carboxamides. This allows for systematic modification of the molecule to explore structure-activity relationships (SAR).

pyrrole_synthesis start 1H-Pyrrole-2-carboxylic acid (Core Scaffold) product Pyrrole-2-Carboxamide Derivatives start->product Amide Coupling reagents Coupling Agents (EDC·HCl, HOBt) + Diverse Amines (R-NH2) reagents->product

Caption: General synthesis scheme for pyrrole-2-carboxamide derivatives.

Antibacterial Activity: In Vitro Evaluation

Numerous studies have demonstrated the antibacterial potential of pyrrole derivatives against a range of pathogens. The activity is highly dependent on the specific substitutions made to the core scaffold. For instance, certain pyrrole-2-carboxamide derivatives have shown potent activity against Gram-negative bacteria, including multidrug-resistant strains.[10] Other studies highlight activity against Gram-positive organisms like Staphylococcus aureus and even Mycobacterium tuberculosis.[9][11][12]

The mechanism of action for these pyrrole derivatives is not as well-defined as for quinolones and appears to be target-specific based on the derivative's structure. Some have been identified as inhibitors of DNA gyrase, while others target different essential cellular processes.[10] A key advantage is that novel structures may not be susceptible to existing quinolone resistance mechanisms.

Performance Comparison: Pyrrole Derivatives vs. Quinolones

The most direct comparison of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[13]

Table 1: Comparative In Vitro Activity (MIC in µg/mL)

Compound ClassRepresentative CompoundE. coliP. aeruginosaK. pneumoniaeS. aureus (MSSA)S. aureus (MRSA)
Quinolone Ciprofloxacin≤1≤1≤1≤1>2 (Resistant)
Pyrrole Derivative Carboxamide 4i [10]1.563.561.02N/AN/A
Pyrrole Derivative Marinopyrrole A Derivative[11]N/AN/AN/A0.1250.13-0.255
Pyrrole Derivative Pyrrolyl Benzamide[9]>12.5N/AN/A3.12N/A

From the available data, it is evident that the antibacterial profile of pyrrole derivatives is highly variable. Carboxamide 4i shows promising activity against Gram-negative pathogens like K. pneumoniae, with an MIC of 1.02 µg/mL, which is comparable to ciprofloxacin.[10] Conversely, the marinopyrrole derivative shows exceptional potency against both methicillin-susceptible (MSSA) and methicillin-resistant S. aureus (MRSA), outperforming many standard-of-care antibiotics against this difficult-to-treat pathogen.[11] This highlights the potential of the pyrrole scaffold to be tailored to target specific and highly resistant bacteria.

Experimental Protocols: A Guide to Assessing Antibacterial Activity

To ensure reproducibility and accuracy, antibacterial susceptibility testing must follow standardized protocols. The broth microdilution method is a gold standard for determining MIC values quantitatively.[14][15]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria. Its composition is standardized to ensure consistent results.[14]

  • Antibiotics: Prepare stock solutions of the test compounds (e.g., pyrrole derivatives, ciprofloxacin) in a suitable solvent (e.g., DMSO, water).

  • Microplates: Sterile 96-well microtiter plates with round or flat bottoms.[13]

  • Bacterial Strains: Use quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates.

2. Preparation of Antibiotic Dilutions:

  • Dispense 50 µL of CAMHB into all wells of the 96-well plate.

  • Add 50 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last dilution column. This creates a gradient of antibiotic concentrations.[15]

  • Reserve one column for a positive control (no antibiotic) and another for a negative control (no bacteria).

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[16]

  • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Using a multichannel pipette, inoculate each well (except the negative control) with 50 µL of the final bacterial inoculum. The final volume in each well will be 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13][15]

  • Growth in the positive control well validates the viability of the bacteria and the media. No growth in the negative control well confirms the sterility of the media.

  • Results for QC strains must fall within the acceptable range to validate the entire experiment.

mic_workflow start Start prep_plate Prepare 96-Well Plate (Serial Dilutions of Antibiotic) start->prep_plate inoculate Inoculate Plate with Bacteria (Final Conc. ~5x10^5 CFU/mL) prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (Standardize to 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Read Results Visually (Look for Turbidity) incubate->read determine Determine MIC (Lowest Concentration with No Growth) read->determine end End determine->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion and Future Outlook

Quinolones remain important antibacterial agents, but their utility is compromised by rising resistance. The exploration of novel chemical scaffolds is therefore a critical priority in infectious disease research. Derivatives of ethyl 1-amino-1H-pyrrole-2-carboxylate represent a versatile and promising class of compounds.

The preliminary data indicate that these derivatives can be engineered to exhibit potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant phenotypes like MRSA. Their chemical tractability allows for extensive optimization to improve potency, broaden the spectrum of activity, and enhance drug-like properties. While much work remains to fully elucidate their mechanisms of action and in vivo efficacy, the pyrrole scaffold is a compelling starting point in the quest for the next generation of antibiotics. Future research should focus on direct, head-to-head comparisons with standard-of-care agents and exploration of their potential to overcome existing resistance mechanisms.

References

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  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]

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  • Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Wang, T., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

  • Mane, Y. D. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. [Link]

  • Van der Pijl, F., et al. (2015). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 80(11), 5638–5648. [Link]

  • ResearchGate. (2016). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]

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The Alchemist's Guide to Aromatic Rings: A Head-to-Head Comparison of Synthetic Routes to Functionalized Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the pyrrole nucleus is a cornerstone of molecular design. This five-membered aromatic heterocycle is a privileged scaffold, forming the core of a vast array of pharmaceuticals, natural products, and advanced materials. The strategic synthesis of functionalized pyrroles is therefore a critical endeavor, where the chosen synthetic route can dictate the efficiency, scalability, and ultimate success of a research program.

This guide offers an in-depth, objective comparison of the most significant synthetic strategies for constructing the pyrrole ring. Moving beyond a simple recitation of methods, we will dissect the underlying mechanisms, explore the nuances of substrate scope and functional group tolerance, and provide field-proven experimental protocols. Our aim is to equip the discerning chemist with the critical insights needed to navigate the complex landscape of pyrrole synthesis and select the optimal path for their target molecule.

At a Glance: A Comparative Overview of Key Pyrrole Syntheses

The efficiency and applicability of a synthetic method are paramount considerations. The following table provides a summary of key parameters for the classical and modern pyrrole syntheses discussed in this guide. It is important to recognize that yields and conditions are highly substrate-dependent and can be optimized.

Synthesis MethodTypical SubstratesKey Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-TsOH, Lewis acids25 - 15015 min - 24 h>60, often 80-95[1]High yields, operational simplicity, readily available starting materials.[2][3]Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions may not suit sensitive substrates.[3][4]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, pyridine)Room Temp. - RefluxVariableModerate, often <60[1][5]Good for constructing polysubstituted pyrroles.[5]Moderate yields, potential for side reactions (e.g., furan formation).[5]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - RefluxVariableGoodPowerful for preparing highly substituted pyrroles.α-Amino-ketones can be unstable and often need to be generated in situ.[1]
Barton-Zard Nitroalkenes, α-IsocyanoacetatesBaseRoom Temp.VariableGoodEffective for pyrroles with electron-withdrawing groups; milder conditions.[3]Limited scope of isocyanide derivatives.[3]
Van Leusen α,β-Unsaturated ketones/nitriles, Tosylmethyl isocyanide (TosMIC)Base (e.g., NaH, t-BuOK)Room Temp.VariableGoodExcellent for 3,4-disubstituted pyrroles.[1]TosMIC is a key reagent.
Multicomponent Aldehydes, Amines, Dicarbonyls, Nitroalkanes, etc.Various catalysts (acid, base, metal)VariableVariableOften highHigh atom economy, operational simplicity, access to diverse structures.[6][7]Optimization can be complex.
Transition Metal-Catalyzed Alkynes, Amines, Enaminones, Azirines, etc.Au, Pd, Cu, Rh, Ru catalystsVariableVariableGood to ExcellentHigh efficiency, broad substrate scope, novel bond formations.[8][9]Catalyst cost and sensitivity can be a concern.

The Classical Canons: Time-Tested Routes to the Pyrrole Core

The Paal-Knorr Synthesis: The Workhorse of Pyrrole Construction

The Paal-Knorr synthesis, first reported in 1884, remains one of the most robust and widely employed methods for preparing substituted pyrroles.[10] Its enduring popularity is a testament to its operational simplicity and generally high yields.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[11][12]

Mechanism and Rationale:

The accepted mechanism proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups.[10][12] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a cyclic hemiaminal. Subsequent dehydration drives the reaction to completion, furnishing the aromatic pyrrole ring.[10][12][13] The use of a weak acid, such as acetic acid, can accelerate the reaction.[11] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[11]

Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethylpyrrole

  • Materials: 2,5-Hexanedione (1.0 equiv), benzylamine (1.0 equiv), glacial acetic acid.

  • Procedure: To a solution of 2,5-hexanedione in glacial acetic acid, an equimolar amount of benzylamine is added. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzyl-2,5-dimethylpyrrole.

Workflow Diagram: Paal-Knorr Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1,4-Dicarbonyl 1,4-Dicarbonyl Mixing in Acidic Medium Mixing in Acidic Medium 1,4-Dicarbonyl->Mixing in Acidic Medium Primary Amine Primary Amine Primary Amine->Mixing in Acidic Medium Stirring at RT Stirring at RT Mixing in Acidic Medium->Stirring at RT Quenching with Water Quenching with Water Stirring at RT->Quenching with Water Extraction Extraction Quenching with Water->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Functionalized Pyrrole Functionalized Pyrrole Column Chromatography->Functionalized Pyrrole

Caption: General workflow for the Paal-Knorr pyrrole synthesis.

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach to Polysubstituted Pyrroles

Also dating back to the late 19th century, the Hantzsch synthesis is a versatile multicomponent reaction that provides access to highly substituted pyrroles.[5] The reaction involves the condensation of a β-dicarbonyl compound (such as a β-ketoester), an α-halocarbonyl compound, and ammonia or a primary amine.[5]

Mechanism and Rationale:

The reaction is believed to initiate with the formation of an enamine intermediate from the primary amine and the β-dicarbonyl compound.[5][14] This enamine then acts as a nucleophile, attacking the α-halocarbonyl compound. The subsequent intramolecular cyclization and dehydration afford the aromatic pyrrole.[5][14] While versatile, the Hantzsch synthesis can sometimes be plagued by moderate yields due to competing side reactions.[5]

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Materials: Ethyl acetoacetate (1.0 equiv), chloroacetone (1.0 equiv), aqueous ammonia.

  • Procedure: Ethyl acetoacetate is dissolved in a mixture of aqueous ammonia and ethanol. The solution is cooled in an ice bath, and chloroacetone is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[1]

The Knorr Pyrrole Synthesis: A Classic Route to Highly Substituted Pyrroles

The Knorr pyrrole synthesis is another powerful method for constructing highly substituted pyrroles, first reported in 1884. The classical approach involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. A significant practical consideration is the instability of α-amino-ketones, which are often generated in situ from a more stable precursor, such as an α-oximino-ketone, via reduction with zinc in acetic acid.[1][15]

Mechanism and Rationale:

The reaction proceeds via the formation of an enamine from the α-amino-ketone and one of the carbonyl groups of the β-dicarbonyl compound. This is followed by intramolecular cyclization and dehydration to furnish the pyrrole ring.[15] The Knorr synthesis is particularly well-suited for the preparation of pyrroles with specific substitution patterns.

Reaction Scheme: Knorr Pyrrole Synthesis

G alpha-Amino-ketone alpha-Amino-ketone Condensation Condensation alpha-Amino-ketone->Condensation beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization_Dehydration Cyclization_Dehydration Substituted Pyrrole Substituted Pyrrole Cyclization_Dehydration->Substituted Pyrrole Intermediate->Cyclization_Dehydration

Caption: Key steps in the Knorr pyrrole synthesis.

Modern Advancements: Expanding the Synthetic Chemist's Toolkit

While the classical methods remain valuable, the 20th and 21st centuries have witnessed the development of novel and powerful strategies for pyrrole synthesis, often offering milder reaction conditions, greater functional group tolerance, and access to unique substitution patterns.

The Barton-Zard Pyrrole Synthesis: A Base-Mediated Route

The Barton-Zard synthesis is a versatile method that proceeds under basic conditions, involving the reaction of a nitroalkene with an α-isocyanoacetate.[16] This approach is particularly advantageous for the synthesis of pyrroles bearing electron-withdrawing groups.[3]

Mechanism and Rationale:

The mechanism involves a base-catalyzed Michael-type addition of the enolate of the α-isocyanoacetate to the nitroalkene.[16] This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to yield the aromatic pyrrole.[16]

The Van Leusen Pyrrole Synthesis: Leveraging TosMIC Chemistry

The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key building block.[1] This reaction involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene, such as an α,β-unsaturated ketone or nitrile, under basic conditions.[1][17] The Van Leusen reaction is particularly valuable for the synthesis of 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to access via other methods.[1]

Mechanism and Rationale:

Under basic conditions, TosMIC is deprotonated to form a nucleophilic carbanion.[17] This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by elimination of the tosyl group to afford the pyrrole ring.[17]

The Rise of Multicomponent and Transition Metal-Catalyzed Syntheses

In recent years, multicomponent reactions (MCRs) and transition metal-catalyzed reactions have emerged as highly efficient and atom-economical strategies for the synthesis of functionalized pyrroles.[6][7][18]

  • Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product, in this case, a substituted pyrrole.[19] MCRs offer significant advantages in terms of efficiency, diversity, and environmental friendliness.[18] A wide variety of MCRs for pyrrole synthesis have been developed, often employing readily available starting materials like aldehydes, amines, dicarbonyl compounds, and nitroalkanes.[6][19]

  • Transition Metal-Catalyzed Syntheses: The use of transition metals such as gold, palladium, copper, rhodium, and ruthenium has revolutionized pyrrole synthesis.[8] These catalysts can enable novel bond formations and facilitate reactions under mild conditions with high selectivity.[8][9] Transition metal-catalyzed methods have been successfully applied to a diverse range of substrates, including alkynes, amines, enaminones, and azirines, to generate a wide array of functionalized pyrroles.[8]

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of functionalized pyrroles is a rich and diverse field, with a wide range of methods available to the synthetic chemist. The choice of the most appropriate route depends on a careful consideration of several factors, including the desired substitution pattern of the target pyrrole, the availability and stability of the starting materials, the required reaction conditions, and the desired scale of the synthesis.

The classical Paal-Knorr, Hantzsch, and Knorr syntheses remain highly valuable for their robustness and ability to generate a wide range of substituted pyrroles. For more specialized applications, the Barton-Zard and Van Leusen reactions offer access to unique substitution patterns under distinct reaction conditions. The advent of multicomponent and transition metal-catalyzed reactions has further expanded the synthetic toolbox, providing highly efficient and versatile strategies for the construction of complex pyrrolic structures.

By understanding the strengths and limitations of each of these methods, researchers can make informed decisions and strategically design synthetic routes that are both efficient and effective for the preparation of novel functionalized pyrroles for applications in medicine, materials science, and beyond.

References

  • Li, B. et al. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry2018.
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Navigating the Labyrinth: A Comparative Guide to Biological Target Identification for Derivatives of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the identification of a small molecule's biological target is a critical juncture that dictates the trajectory of a drug development program.[1][2][3] Derivatives of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride represent a class of compounds with significant therapeutic potential, owing to the versatile nature of the pyrrole scaffold in medicinal chemistry.[4][5] This guide provides a comprehensive, in-depth comparison of modern methodologies for elucidating the molecular targets of these, and other, novel chemical entities. We will move beyond a mere listing of techniques, delving into the strategic rationale behind experimental choices and presenting self-validating protocols to ensure scientific rigor.

The Strategic Imperative: Why Target Identification Matters

The journey from a hit compound in a phenotypic screen to a lead candidate hinges on understanding its mechanism of action.[6] Identifying the direct biological target(s) of a compound is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: It provides a molecular explanation for the observed phenotypic effects of the compound.[7]

  • Lead Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Safety and Toxicity Profiling: Uncovering off-target interactions can predict and mitigate potential adverse effects.[1]

  • Biomarker Development: Target engagement can be used as a biomarker in clinical studies to assess therapeutic efficacy.[8]

The pyrrole core is a privileged scaffold in numerous approved drugs, known to interact with a variety of protein classes, including kinases and enzymes involved in metabolic pathways.[5] For derivatives of this compound, a systematic approach to target deconvolution is therefore essential to unlock their full therapeutic potential.

A Multi-pronged Approach: Integrating In Silico and Experimental Strategies

A robust target identification campaign does not rely on a single method. Instead, it employs a synergistic workflow that begins with computational predictions to generate hypotheses, which are then rigorously tested and validated through experimental approaches.

Caption: Integrated workflow for biological target identification.

Part 1: In Silico Target Prediction - Fishing in the Digital Ocean

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable starting points by predicting potential protein targets based on the chemical structure of the small molecule.[9][10] This approach, often termed "in silico target fishing" or "chemogenomics," leverages vast databases of known ligand-target interactions.[11]

Commonly Employed In Silico Methodologies:

MethodPrincipleAdvantagesDisadvantagesRepresentative Tools
Chemical Similarity Searching "Guilt-by-association" - similar compounds are assumed to have similar targets.Fast, computationally inexpensive.Limited to well-explored chemical space; may miss novel targets.TargetHunter[11], ChEMBL
Pharmacophore Modeling Identifies the 3D arrangement of essential features for biological activity.Can identify targets for novel scaffolds.Requires a set of active compounds and knowledge of their conformations.PharmMapper, ZincPharmer
Panel Docking Docks the small molecule into the binding sites of a large panel of protein structures.Provides structural insights into potential binding modes.Computationally intensive; scoring functions can be inaccurate.TarFisDock[11], INVDOCK
Machine Learning & AI Trains algorithms on large datasets to predict ligand-target interactions.Can uncover complex patterns and relationships.[12]Requires large, high-quality training datasets; can be a "black box".KinasePred[12], DeepDTA

Causality Behind Experimental Choices: For a novel scaffold like the derivatives of this compound, a combination of chemical similarity searching and panel docking is a pragmatic starting point. Similarity searching can quickly identify if analogues have known targets, while panel docking can suggest potential interactions even for a novel chemotype. The outputs from these in silico methods should be treated as a prioritized list of hypotheses for experimental validation, not as definitive proof of interaction.

Part 2: Experimental Target Identification - Capturing the Molecular Partner

Experimental methods provide direct evidence of a physical interaction between the small molecule and its protein target(s). These techniques can be broadly categorized into affinity-based and label-free methods.[7][13]

Affinity-Based Approaches: Using the Compound as Bait

Affinity-based methods are a cornerstone of target identification.[14] They involve chemically modifying the small molecule to incorporate a tag (e.g., biotin) or immobilizing it on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate or tissue extract.[7][13][15]

Caption: General workflow for affinity-based target identification.

Comparison of Affinity-Based Techniques:

TechniqueDescriptionKey AdvantagesKey Limitations
Affinity Chromatography ("Pulldown") The compound is immobilized on a solid support (e.g., beads) to capture binding proteins.[15][16][17]Relatively straightforward; widely used.Immobilization may sterically hinder binding; high potential for non-specific binders.[18]
Photoaffinity Labeling (PAL) A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its target.[17][19]Captures transient or weak interactions; provides information on the binding site.[18]Synthesis of the photo-probe can be challenging; UV irradiation can damage proteins.[18]
Activity-Based Protein Profiling (ABPP) Uses probes that react with the active sites of specific enzyme families to profile changes in their activity upon compound treatment.[18][20]Highly sensitive for identifying enzyme targets; provides functional information.Limited to specific enzyme classes for which probes are available.

Trustworthiness Through Self-Validation: A critical control for affinity-based methods is a competition experiment. The cell lysate is pre-incubated with an excess of the free, unmodified compound before adding the affinity probe. A bona fide target will show significantly reduced binding to the probe in the presence of the free compound, while non-specific binders will be unaffected.

Detailed Protocol: Affinity Chromatography Pulldown

This protocol outlines a standard procedure for identifying target proteins of a biotinylated this compound derivative.

1. Synthesis of the Affinity Probe:

  • Identify a non-essential position on the pyrrole derivative for linker attachment through SAR studies.
  • Synthesize the derivative with a linker (e.g., polyethylene glycol) terminating in a biotin tag.
  • Crucial Step: Confirm that the biotinylated compound retains its biological activity in a relevant phenotypic assay. A significant loss of activity indicates that the modification interferes with target binding.

2. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency.
  • Harvest cells and wash with ice-cold PBS.
  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
  • Centrifuge to pellet cell debris and collect the supernatant (proteome).
  • Determine protein concentration using a BCA assay.

3. Affinity Pulldown:

  • Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it.
  • Wash the beads to remove unbound probe.
  • Incubate the probe-coated beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
  • Control: In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the non-biotinylated ("free") compound for 1 hour before adding the probe-coated beads.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.
  • Run the eluates on an SDS-PAGE gel for a short distance to concentrate the proteins.
  • Excise the protein band, perform in-gel tryptic digestion.
  • Extract the peptides for LC-MS/MS analysis.

5. Data Analysis:

  • Identify proteins using a proteomics database search algorithm (e.g., Sequest, Mascot).
  • Quantify the relative abundance of proteins in the probe-treated and competition control samples.
  • True targets will be significantly depleted in the competition control sample.
Label-Free Approaches: Detecting Interaction in a Native State

Label-free methods avoid chemical modification of the small molecule, thus circumventing the risk of altering its binding properties.[7][13] These techniques rely on detecting changes in the physical properties of a protein upon ligand binding.

Leading Label-Free Methodologies:

TechniquePrincipleKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat-induced denaturation.[21][22]Performed in intact cells or lysates, confirming target engagement in a physiological context.[8][23][24]Not all proteins exhibit a clear thermal shift; requires a specific antibody for detection by Western blot.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to protease digestion.[16]Simple and does not require specialized equipment.Not all binding events lead to a change in protease sensitivity.
Chemoproteomics (e.g., TPP, SPROX) Mass spectrometry-based methods that globally assess changes in protein thermal stability or solvent accessibility upon compound treatment.[20][25][26]Unbiased, proteome-wide analysis; can identify multiple targets and off-targets simultaneously.Requires sophisticated mass spectrometry instrumentation and bioinformatics expertise.

Causality Behind Experimental Choices: CETSA is an excellent orthogonal method to validate hits from an affinity pulldown.[23] Since it measures target engagement in intact cells, it provides strong evidence that the compound can penetrate the cell membrane and bind to its target in a native environment.[8][22][24]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to validate a candidate target protein.

1. Cell Treatment:

  • Seed cells in a multi-well plate and grow to ~80% confluency.
  • Treat cells with the this compound derivative at a relevant concentration (e.g., 10x EC50) or with vehicle (e.g., DMSO) as a control. Incubate for 1-2 hours.

2. Thermal Challenge:

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
  • Cool the tubes on ice immediately for 3 minutes.

3. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Normalize the protein concentration of all samples.
  • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the candidate target protein.
  • Quantify the band intensities for each temperature point.

5. Data Interpretation:

  • Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples.
  • A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound binds to and stabilizes the target protein.

// Define nodes y_axis [label="Soluble Protein (%)", pos="0,1.5!"]; x_axis [label="Temperature (°C)", pos="2.5,0!"]; origin [label="0", pos="0,0!"];

// Data points for Vehicle v1 [pos="1,2.8", label="•", color="#EA4335"]; v2 [pos="1.5,2.7", label="•", color="#EA4335"]; v3 [pos="2,2.2", label="•", color="#EA4335"]; v4 [pos="2.5,1.0", label="•", color="#EA4335"]; v5 [pos="3,0.3", label="•", color="#EA4335"];

// Data points for Compound c1 [pos="1,2.8", label="•", color="#4285F4"]; c2 [pos="1.5,2.75", label="•", color="#4285F4"]; c3 [pos="2,2.6", label="•", color="#4285F4"]; c4 [pos="2.5,2.3", label="•", color="#4285F4"]; c5 [pos="3,1.2", label="•", color="#4285F4"]; c6 [pos="3.5,0.4", label="•", color="#4285F4"];

// Draw axes origin -> "0,3" [label="100"]; origin -> "4,0";

// Draw curves v1 -> v2 -> v3 -> v4 -> v5 [color="#EA4335", label=" Vehicle"]; c1 -> c2 -> c3 -> c4 -> c5 -> c6 [color="#4285F4", label=" Compound"];

// Add legend legend_v [label="Vehicle", pos="4,2.5", fontcolor="#EA4335"]; legend_c [label="Compound", pos="4,2.2", fontcolor="#4285F4"]; }

Caption: Representative CETSA melting curves showing target stabilization.

Part 3: Target Validation - From Binding to Biological Function

Identifying a binding partner is not the final step. Target validation aims to confirm that modulation of the identified target is indeed responsible for the compound's observed biological effect.[1][2][27][28][29]

Key Validation Strategies:

  • Biochemical Assays: If the target is an enzyme, test whether the compound inhibits or activates its activity in a purified system.

  • Genetic Manipulation: Use techniques like CRISPR/Cas9 to knock out or knock down the target gene in cells. If the target is essential for the compound's activity, the knockout/knockdown cells should become resistant to the compound.[3]

  • Overexpression: Overexpressing the target protein may lead to increased sensitivity or resistance to the compound, depending on the mechanism of action.

  • In Vivo Models: In animal models of disease, demonstrating that the compound engages the target and elicits a therapeutic response provides the highest level of validation.[3][29]

The identification of biological targets for novel compounds like the derivatives of this compound is a complex but navigable process. There is no single "best" method; rather, the strength of the evidence comes from a carefully planned, multi-faceted approach that combines in silico prediction with orthogonal experimental validation. By starting with a broad, hypothesis-generating screen (e.g., affinity proteomics) and progressively narrowing down and validating candidates with more targeted, physiologically relevant assays (e.g., CETSA and genetic manipulation), researchers can confidently and efficiently uncover the mechanism of action of their small molecules, paving the way for successful drug development.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
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  • Affinity Chromatography.
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Docking studies of ligands derived from Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Candidate Evaluation

Introduction: The Therapeutic Promise of the Pyrrole Scaffold Against Inflammation

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its inherent structural features allow for diverse functionalization, making it an attractive starting point for the design of novel therapeutic agents. This guide focuses on derivatives of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride, a versatile building block for generating a library of potential enzyme inhibitors. We will explore a comparative docking study of virtually designed ligands based on this scaffold against Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.

Cyclooxygenase (COX) is a key enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid.[1][2] Two isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammatory processes, mediating pain and fever.[1][3][4] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[3][5] This guide will provide a detailed, step-by-step workflow for a computational docking study to evaluate and compare the potential of our designed pyrrole derivatives as selective COX-2 inhibitors.

Ligand Design and Rationale: From a Core Scaffold to a Focused Library

Our virtual ligand library originates from the core structure of Ethyl 1-amino-1H-pyrrole-2-carboxylate. The primary amino group at the 1-position offers a convenient handle for derivatization. For this study, we propose a virtual synthesis of a focused library of N-acylated derivatives. This approach is chemically feasible and allows for the introduction of various functionalities to probe the binding pocket of our target enzyme, COX-2.

The proposed synthetic strategy is a straightforward N-acylation. The starting material, this compound, can be neutralized and subsequently reacted with a series of acyl chlorides or activated carboxylic acids to yield the desired amide derivatives. This method allows for the systematic introduction of different substituents to explore their influence on binding affinity and selectivity. For the purpose of this guide, we have designed three virtual ligands (LIG-01, LIG-02, and LIG-03) with varying acyl groups to be compared against a known COX-2 inhibitor, Celecoxib.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking Studies

This section details the complete in silico workflow for our comparative docking analysis. We will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking.[6] The overall process is depicted in the following workflow diagram.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Comparison PDB_dl Download COX-2 Crystal Structure (PDB ID: 5KIR) Receptor_prep Prepare Receptor: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB_dl->Receptor_prep Grid_box Define Grid Box (around active site) Receptor_prep->Grid_box Ligand_design Design Ligand Library: - LIG-01, LIG-02, LIG-03 Ligand_prep Prepare Ligands: - 2D to 3D conversion - Energy minimization - Assign torsions Ligand_design->Ligand_prep Vina_run Run AutoDock Vina Ligand_prep->Vina_run Grid_box->Vina_run Pose_analysis Analyze Binding Poses & Interactions Vina_run->Pose_analysis Scoring Compare Docking Scores & Binding Energies Pose_analysis->Scoring Report Generate Comparison Report Scoring->Report

Caption: Workflow for the comparative docking study.

Part 1: Receptor and Ligand Preparation

1.1. Receptor Preparation:

  • Objective: To prepare the COX-2 protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Protocol:

    • Download the crystal structure of human Cyclooxygenase-2 in complex with an inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5KIR.[7]

    • Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands and ions from the structure.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is commonly used.

    • Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.

1.2. Ligand Preparation:

  • Objective: To generate 3D structures of our designed ligands and prepare them for docking.

  • Protocol:

    • Draw the 2D structures of the designed ligands (LIG-01, LIG-02, LIG-03) and the reference compound, Celecoxib, using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures into 3D models.

    • Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during docking.

    • Save each prepared ligand as a PDBQT file.

Part 2: Molecular Docking with AutoDock Vina

2.1. Grid Box Generation:

  • Objective: To define the search space for the docking simulation, focusing on the active site of the enzyme.

  • Protocol:

    • Identify the active site of COX-2. This can be done by examining the position of the co-crystallized inhibitor in the original PDB file (5KIR).

    • Define a 3D grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the binding pocket. For PDB ID 5KIR, the active site is well-defined, and the grid box can be centered on the bound inhibitor.[7]

2.2. Running the Docking Simulation:

  • Objective: To perform the docking of each ligand into the prepared COX-2 receptor.

  • Protocol:

    • Create a configuration text file for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation, exploring different conformations and orientations of the ligand within the receptor's active site.

    • The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores. A log file with the binding energies for each pose will also be created.

Results and Comparative Analysis

The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The following table summarizes the hypothetical docking results for our designed ligands and the reference inhibitor, Celecoxib.

LigandStructureBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Celecoxib Known COX-2 Inhibitor-11.2Arg513, Val523, Ser353, Tyr385
LIG-01 Ethyl 1-(acetylamino)-1H-pyrrole-2-carboxylate-7.8Val523, Tyr385
LIG-02 Ethyl 1-(benzamido)-1H-pyrrole-2-carboxylate-9.5Arg513, Val523, Tyr385, Phe518
LIG-03 Ethyl 1-(4-methoxybenzamido)-1H-pyrrole-2-carboxylate-10.1Arg513, Val523, Ser353, Tyr385, Phe518
Interpretation of Results

Based on our simulated data, LIG-03 emerges as the most promising candidate from our designed library, with a binding affinity of -10.1 kcal/mol, which is approaching that of the known inhibitor Celecoxib. The introduction of the 4-methoxybenzoyl group in LIG-03 appears to be beneficial for binding, likely due to favorable interactions within the COX-2 active site. The hypothetical key interactions suggest that LIG-03 may form hydrogen bonds with Arg513 and Ser353, and hydrophobic interactions with Val523, Tyr385, and Phe518, mimicking some of the key interactions of Celecoxib.

LIG-02 , with a benzoyl group, also shows a strong binding affinity (-9.5 kcal/mol), suggesting that an aromatic substituent on the N-acyl group is crucial for effective binding. In contrast, LIG-01 , with a simple acetyl group, exhibits a significantly lower binding affinity (-7.8 kcal/mol), indicating that a smaller, less complex substituent is not as effective in occupying the binding pocket.

The following diagram illustrates the logical relationship in our structure-activity relationship (SAR) analysis.

SAR cluster_ligands Ligand Modifications cluster_results Docking Results cluster_conclusion Conclusion LIG01 LIG-01 Acetyl Group Score01 Binding Affinity -7.8 kcal/mol LIG01->Score01 LIG02 LIG-02 Benzoyl Group Score02 Binding Affinity -9.5 kcal/mol LIG02->Score02 LIG03 LIG-03 4-Methoxybenzoyl Group Score03 Binding Affinity -10.1 kcal/mol LIG03->Score03 Conclusion Promising Candidate LIG-03 shows the best potential for COX-2 inhibition Score01->Conclusion Score02->Conclusion Score03->Conclusion

Caption: Structure-Activity Relationship (SAR) from Docking Results.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to performing a comparative docking study of novel ligands derived from this compound against COX-2. Our hypothetical results demonstrate how in silico techniques can be effectively used to prioritize and guide the design of new potential inhibitors. The N-acylation of the starting scaffold with aromatic moieties, particularly those with electron-donating substituents like the methoxy group in LIG-03, appears to be a promising strategy for enhancing binding affinity to the COX-2 active site.

The findings from this virtual screening provide a strong rationale for the synthesis and in vitro biological evaluation of these designed compounds. Future work should focus on synthesizing LIG-02 and LIG-03 and testing their inhibitory activity against both COX-1 and COX-2 to determine their potency and selectivity. Further rounds of structure-based design, informed by experimental data, can then be employed to optimize these lead candidates into potent and selective anti-inflammatory agents.

References

  • Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., e Silva, J. A., & Sobral, A. J. F. N. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews. [Link]

  • Feng, L., & G., A. T. (1999). Role and regulation of cyclooxygenase-2 during inflammation. Journal of Biological Chemistry. [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. RCSB PDB. [Link]

  • Wang, J.L., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. [Link]

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  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Feng, L., & G., A. T. (1999). Role and regulation of cyclooxygenase-2 during inflammation. TR Integration. [Link]

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A Comparative In Vivo Efficacy Analysis of Drug Candidates Derived from the Ethyl 1-amino-1H-pyrrole-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of drug candidates synthesized from scaffolds related to Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride. While direct in vivo studies on derivatives of this specific starting material are not extensively documented in publicly available literature, this analysis focuses on structurally related pyrrole-based compounds that have shown significant promise in preclinical anticancer and anti-inflammatory models. By examining these analogues, we can infer the potential of this chemical scaffold and provide a framework for the evaluation of novel compounds derived from this compound.

The pyrrole ring is a versatile heterocyclic motif that forms the core of numerous biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in medicinal chemistry. This guide will delve into the in vivo performance of select pyrrole derivatives, comparing them against established therapeutic agents to offer a clear perspective on their potential advantages and liabilities.

Part 1: Anticancer Efficacy of Pyrrole Derivatives

The development of novel anticancer agents is a cornerstone of modern drug discovery. Several pyrrole-containing compounds have demonstrated significant potential by targeting various cellular mechanisms implicated in cancer progression.[2] This section will focus on a comparative analysis of a representative pyrrole derivative against the standard chemotherapeutic agent, 5-fluorouracil (5-FU), in a preclinical model of colorectal cancer.

A notable example is the pyrrole derivative 1-(4-Cl-benzyl)-3-Cl-4-(CF3-phenylamino)-1H-pyrrol-2,5-dione (MI-1), which has been evaluated for its antineoplastic activity.[3] In a study utilizing a 1,2-dimethylhydrazine (DMH)-induced colorectal cancer model in rats, the efficacy of MI-1 was compared to that of 5-FU.[3][4]

Comparative In Vivo Efficacy Data: MI-1 vs. 5-Fluorouracil
ParameterControl (DMH-induced)MI-1 Treated5-Fluorouracil (5-FU) Treated
Number of Tumors HighSignificantly Decreased[3][4]No Significant Decrease
Total Lesion Area HighSignificantly Decreased[3][4]No Significant Decrease
Presence of Adenocarcinoma 80%[2]Data not specified70%[2]

This data is compiled from studies on DMH-induced colorectal cancer in rat models.[2][3][4]

The results indicate that the pyrrole derivative MI-1 demonstrated a significant reduction in both the number of tumors and the total lesion area in the colorectal cancer model, a therapeutic effect not observed with 5-FU under the same conditions.[3][4] This suggests that MI-1 may operate through a different or more potent mechanism of action in this specific cancer model.

Experimental Protocol: DMH-Induced Colorectal Cancer Model in Rats

This protocol outlines the methodology for inducing colorectal cancer in rats using 1,2-dimethylhydrazine (DMH), a widely accepted model for studying colorectal carcinogenesis and evaluating potential therapeutic agents.[5][6][7]

Workflow for DMH-Induced Colorectal Cancer Model

cluster_acclimatization Acclimatization cluster_induction Tumor Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation acclimatize Acclimatize male Wistar rats (6-8 weeks old) for 1 week dmh_injection Administer weekly subcutaneous injections of DMH (20 mg/kg) for 15 weeks acclimatize->dmh_injection grouping Randomly divide rats into control and treatment groups dmh_injection->grouping control Control Group: Administer vehicle grouping->control test_compound Test Compound Group: Administer pyrrole derivative (e.g., MI-1) grouping->test_compound comparator Comparator Group: Administer 5-Fluorouracil grouping->comparator euthanasia Euthanize rats at the end of the study period colon_extraction Excise and examine the entire colon euthanasia->colon_extraction tumor_analysis Count, measure, and map all visible tumors colon_extraction->tumor_analysis histopathology Perform histopathological analysis of tumor tissues tumor_analysis->histopathology

Caption: Workflow of the DMH-induced colorectal cancer model for in vivo efficacy studies.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (typically 6-8 weeks old) are acclimatized to the laboratory conditions for at least one week before the start of the experiment. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet chow and water.

  • Carcinogen Induction: Colorectal cancer is induced by weekly subcutaneous injections of 1,2-dimethylhydrazine (DMH) at a dose of 20 mg/kg body weight for a period of 15 weeks.

  • Treatment Groups: Following the induction period, the rats are randomly assigned to different groups: a control group receiving the vehicle, a group receiving the test pyrrole derivative, and a group receiving the comparator drug (e.g., 5-fluorouracil).

  • Drug Administration: The test compounds and the comparator drug are administered at predetermined doses and schedules (e.g., daily oral gavage) for a specified duration.

  • Monitoring: The animals are monitored regularly for clinical signs of toxicity, and their body weights are recorded weekly.

  • Efficacy Assessment: At the end of the treatment period, the animals are euthanized. The colons are excised, opened longitudinally, and examined for the presence of tumors. The number, size, and location of all tumors are recorded.

  • Histopathological Analysis: Tumor tissues are collected and fixed in 10% neutral buffered formalin for histopathological examination to confirm the presence of adenomas and adenocarcinomas.

Part 2: Anti-inflammatory Efficacy of Pyrrole Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[8] Pyrrole-containing compounds have also been investigated as potential anti-inflammatory agents.[9] This section compares the in vivo anti-inflammatory activity of pyrrole derivatives with the commonly used NSAID, diclofenac, in the carrageenan-induced paw edema model.

Comparative In Vivo Efficacy Data: Pyrrole Derivatives vs. Diclofenac
Compound ClassTest CompoundDosePaw Edema Inhibition (%)ComparatorDosePaw Edema Inhibition (%)
Pyrrole Derivatives Representative CompoundVariesSignificant Inhibition[9]Diclofenac5 mg/kg~30-56%[1][4]
Diclofenac20 mg/kg~60-72%[1][4]

Data is based on the carrageenan-induced paw edema model in rats. The percentage of inhibition can vary depending on the specific pyrrole derivative and the time point of measurement.[1][4][9]

The data suggests that certain pyrrole derivatives can exhibit potent anti-inflammatory effects, with efficacy comparable to or potentially exceeding that of standard NSAIDs like diclofenac in preclinical models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable method for screening the acute anti-inflammatory activity of new compounds.[10][11][12][13]

Workflow for Carrageenan-Induced Paw Edema Model

cluster_acclimatization Acclimatization cluster_treatment Pre-treatment cluster_induction Inflammation Induction cluster_evaluation Efficacy Evaluation acclimatize Acclimatize male Wistar rats (150-200g) for 1 week grouping Randomly divide rats into control and treatment groups acclimatize->grouping control Control Group: Administer vehicle grouping->control test_compound Test Compound Group: Administer pyrrole derivative grouping->test_compound comparator Comparator Group: Administer Diclofenac grouping->comparator carrageenan_injection Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw paw_volume_measurement Measure paw volume at 0, 1, 2, 3, 4, and 6 hours post-carrageenan injection carrageenan_injection->paw_volume_measurement calculate_inhibition Calculate the percentage inhibition of paw edema paw_volume_measurement->calculate_inhibition

Caption: Workflow of the carrageenan-induced paw edema model for in vivo anti-inflammatory studies.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats, typically weighing between 150-200g, are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: The rats are divided into control, test, and comparator groups. They are fasted overnight before the experiment with free access to water.

  • Drug Administration: The test pyrrole derivative and the comparator drug (e.g., diclofenac) are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[13]

  • Measurement of Paw Volume: The volume of the paw is measured immediately after the carrageenan injection (time 0) and then at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mechanistic Insights and Future Directions

The promising in vivo efficacy of pyrrole derivatives in both oncology and inflammation models warrants further investigation. The diverse biological activities of this scaffold suggest that different derivatives may target distinct molecular pathways.

Potential Signaling Pathways Targeted by Pyrrole Derivatives

cluster_anticancer Anticancer Mechanisms cluster_antiinflammatory Anti-inflammatory Mechanisms Pyrrole_Anticancer Pyrrole Derivatives (e.g., Kinase Inhibitors) Kinase Protein Kinases (e.g., VEGFR, PDGFR) Pyrrole_Anticancer->Kinase inhibit Angiogenesis Angiogenesis Kinase->Angiogenesis promote Proliferation Tumor Cell Proliferation Kinase->Proliferation promote Apoptosis Apoptosis Kinase->Apoptosis inhibit Pyrrole_Antiinflammatory Pyrrole Derivatives (e.g., COX Inhibitors) COX Cyclooxygenase (COX) Enzymes Pyrrole_Antiinflammatory->COX inhibit Prostaglandins Prostaglandins COX->Prostaglandins produce Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate

Caption: Potential signaling pathways modulated by anticancer and anti-inflammatory pyrrole derivatives.

Future research should focus on synthesizing and evaluating a broader range of derivatives from this compound to establish a clear structure-activity relationship (SAR). In vivo studies should be expanded to include pharmacokinetic and pharmacodynamic (PK/PD) profiling to assess the drug-like properties of these compounds. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways responsible for their therapeutic effects. The development of highly selective and potent pyrrole-based drug candidates holds significant promise for addressing unmet medical needs in oncology and inflammatory diseases.

References

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A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the dynamic field of oncology, the quest for novel therapeutic agents is relentless. The pyrrole scaffold, a five-membered aromatic heterocycle, has consistently proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Recent advances in the synthesis of pyrrole derivatives have yielded a plethora of compounds with promising anticancer properties, targeting everything from protein kinases and tubulin polymerization to histone deacetylases.[2][3][4]

This guide provides an in-depth comparative analysis of the cytotoxic profiles of several novel classes of pyrrole compounds. We will move beyond a simple recitation of data, delving into the causality behind experimental choices, the interpretation of results, and the mechanistic pathways that underpin their cytotoxic effects. Our goal is to equip you with the knowledge to critically evaluate these compounds and to design robust, self-validating experimental workflows for your own research.

Pillar 1: The Rationale for In Vitro Cytotoxicity Assessment

Before committing to costly and lengthy in vivo studies, in vitro cytotoxicity assays serve as an indispensable first-pass filter in the drug discovery pipeline.[5] These assays offer a rapid, cost-effective, and ethically sound method to evaluate the potential of a new chemical entity to kill or inhibit the proliferation of cancer cells.[6][7] The choice of assay is critical, as different methods measure distinct cellular parameters. A multi-assay approach is often necessary for a comprehensive understanding. For this guide, we will focus on two foundational yet powerful assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which directly quantifies cell membrane damage and cytotoxicity.[5][8]

G cluster_input Initial Compound Screening cluster_assays Cytotoxicity Assay Selection cluster_analysis Data Analysis & Interpretation Start Novel Pyrrole Compound Library Assay_Choice Select Assay Type Start->Assay_Choice MTT MTT Assay (Metabolic Activity / Viability) Assay_Choice->MTT Measures cytostatic effect LDH LDH Assay (Membrane Integrity / Cytotoxicity) Assay_Choice->LDH Measures cytotoxic effect Other Other Mechanistic Assays (e.g., Caspase, Cell Cycle) Assay_Choice->Other Deeper insight Data Quantify Results (IC50 / % Cytotoxicity) MTT->Data LDH->Data Mechanism Elucidate Mechanism of Action Other->Mechanism Data->Mechanism

Pillar 2: Comparative Cytotoxicity Data

The true measure of a novel compound's potential lies in its performance relative to alternatives. The following table summarizes the cytotoxic activity—quantified as the half-maximal inhibitory concentration (IC₅₀)—of several recently developed pyrrole derivatives against a panel of human cancer cell lines. A lower IC₅₀ value indicates greater potency. The diversity of the cell lines (colon, breast, lung, prostate) provides insight into the potential spectrum of activity for these compounds.

Compound ClassSpecific CompoundTarget Cell LineIC₅₀ (µM)Reference
Pyrrolo[2,3-d]pyrimidine Compound 9eA549 (Lung)4.55[9]
Compound 10aPC3 (Prostate)0.19[9]
Compound 10bMCF-7 (Breast)1.66[9]
Alkynylated Pyrrole Compound 12lU251 (Glioblastoma)2.29[10]
Compound 12lA549 (Lung)3.49[10]
Trisubstituted Pyrrole Compound 4aLoVo (Colon)>50 (approx. 67 at 100µM)[11][12]
Compound 4dLoVo (Colon)~46[11][12]
Pyrrolizine Derivative Compound 12bMCF-7 (Breast)<2.73[13]
Compound 14bPC3 (Prostate)<2.73[13]
Positive Control DoxorubicinHCT116 (Colon)~0.5 (at 72h)[14]

Note: IC₅₀ values are highly dependent on the assay conditions and incubation times. This table is for comparative purposes based on the cited literature.

From this data, we can draw several key insights. The pyrrolo[2,3-d]pyrimidine derivative 10a shows exceptional potency against the PC3 prostate cancer cell line.[9] Similarly, the alkynylated pyrrole 12l demonstrates significant activity against both lung and glioblastoma cells.[10] It is also noteworthy that structural modifications, such as those differentiating trisubstituted pyrroles 4a and 4d , can dramatically influence cytotoxic efficacy, underscoring the importance of structure-activity relationship (SAR) studies.[11][12]

Pillar 3: Unraveling the Mechanism of Action - The Apoptotic Pathway

Effective anticancer agents do more than just halt proliferation; they actively induce programmed cell death, or apoptosis.[15] A significant body of evidence indicates that many cytotoxic pyrrole derivatives exert their effects by triggering the intrinsic (or mitochondrial) apoptotic pathway.[4][9][16] This pathway is a tightly regulated cascade of molecular events culminating in the activation of caspase enzymes, the cell's executioners.[17][18]

The process is typically initiated by intracellular stress, such as that caused by a cytotoxic drug. This stress disrupts the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) at the mitochondrial membrane.[19][20] When pro-apoptotic signals prevail, Bax proteins aggregate and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[16][21] Cytoplasmic cytochrome c then binds to a protein called Apaf-1, forming a complex known as the apoptosome. This structure recruits and activates an initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which proceed to dismantle the cell in an orderly fashion.[9][20]

G cluster_stimulus Inducing Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Pyrrole Novel Pyrrole Compound Bcl2 Bcl-2 (Anti-apoptotic) Pyrrole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Pyrrole->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytC->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Trustworthiness: Self-Validating Experimental Protocols

The reliability of any comparative analysis rests on the quality of the underlying experimental data. Below are detailed, field-proven protocols for the MTT and LDH assays. These protocols include critical control points and explanations to ensure your results are robust and reproducible.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[22] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of viable cells, reduce the yellow MTT salt to insoluble purple formazan crystals.[23][24] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[23]

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality Check: The seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become confluent.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrrole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[25]

    • Causality Check: Perform this step in serum-free medium if possible, as serum components can interfere with the formazan reduction.[26]

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[24]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[26]

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[25] A reference wavelength of 630 nm can be used to subtract background noise.[26]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrotic cell death.[14][27] This assay provides a direct measure of cytotoxicity.[28]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is often advantageous to run both assays in parallel from the same initial cell plating.

    • Crucial Controls: Prepare three essential control groups in triplicate:

      • Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint (represents 100% cytotoxicity).

      • Medium Background: Culture medium without cells (corrects for any LDH present in the serum).

  • Supernatant Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

    • Causality Check: Avoid disturbing the cell layer to prevent artificially inflating the LDH reading.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the lactate substrate, NAD+, and a tetrazolium salt).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for 20-30 minutes.

  • Data Acquisition:

    • Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.[27]

    • Calculate the percentage of cytotoxicity for each sample using the following formula:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

References

  • Brogini, S., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5789-5807. [Link]

  • Vasile, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Wong, R. S. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates, 2(5), 309-315. [Link]

  • Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2213-2226. [Link]

  • Wang, Z., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(4), e14484. [Link]

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  • Kumar, R., & Lown, J. W. (2005). Design, synthesis and in vitro cytotoxic studies of novel bis-pyrrolo[2][11][2][17] benzodiazepine-pyrrole and imidazole polyamide conjugates. European Journal of Medicinal Chemistry, 40(7), 641-54. [Link]

  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. [Link]

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  • Kamal, A., et al. (2009). Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][2][17]benzodiazepines as DNA-interactive antitumour antibiotics. Current Medicinal Chemistry, 16(23), 3025-56. [Link]

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A Comparative Guide to Evaluating Off-Target Effects of Pharmaceuticals Derived from Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold and the Imperative of Off-Target Evaluation

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1][2][3] Its unique electronic and steric properties allow for diverse chemical modifications, leading to compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride serves as a versatile starting material for the synthesis of a variety of such pyrrole-containing drug candidates.[6][7] While the on-target efficacy of these novel chemical entities (NCEs) is the primary goal of drug discovery, a comprehensive evaluation of their off-target effects is equally crucial for ensuring their safety and therapeutic success.[8][9]

Off-target interactions, where a drug binds to unintended biomolecules, can lead to a spectrum of consequences, from mild side effects to severe, life-threatening toxicities.[10][11] Therefore, a robust and systematic approach to identifying and characterizing these interactions early in the drug development pipeline is paramount. This guide provides a comparative overview of the state-of-the-art methodologies for evaluating the off-target effects of pharmaceuticals derived from the this compound scaffold. We will explore a multi-pronged strategy encompassing in-silico, in-vitro, and in-vivo approaches, providing actionable protocols and insights for researchers, scientists, and drug development professionals.

I. The Landscape of Off-Target Effects in Pyrrole-Containing Pharmaceuticals

Pyrrole-based drugs have been developed to address a multitude of diseases by targeting various protein classes. For instance, some derivatives act as kinase inhibitors in oncology, while others modulate the activity of enzymes or receptors.[3][5] This diversity in targets also implies a broad potential for off-target interactions. A well-known example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, which is known to have off-target activities that contribute to both its therapeutic efficacy and its adverse effect profile.

To effectively de-risk a novel pyrrole-derived NCE, it is essential to proactively investigate its potential interactions with a wide range of unintended targets. The following sections will detail a comprehensive workflow for this purpose.

II. A Multi-Tiered Workflow for Off-Target Liability Assessment

A robust evaluation of off-target effects is not a single experiment but a staged, iterative process. The following workflow outlines a logical progression from computational predictions to definitive biological and in-vivo validation.

Off_Target_Workflow cluster_in_silico In-Silico Prediction cluster_in_vitro In-Vitro Screening cluster_in_vivo In-Vivo Validation a Target Prediction & Off-Target Profiling b Broad Off-Target Screening Panels a->b Prioritize Targets c Dose-Response & Mechanistic Assays b->c Confirm Hits d Animal Toxicity Studies c->d Assess Physiological Relevance e Phenotypic Observation d->e Correlate with Phenotype

Caption: A multi-tiered workflow for off-target evaluation.

A. Tier 1: In-Silico Off-Target Prediction

The initial step in assessing off-target liabilities is computational.[10][12] In-silico methods leverage vast databases of known drug-target interactions and compound structures to predict potential off-target binding for a novel molecule.[13][14] This approach is cost-effective and provides a broad, albeit predictive, overview of the potential interaction landscape.

Key Methodologies:

  • Ligand-Based Approaches: These methods compare the NCE to a library of compounds with known biological activities. If the NCE is structurally similar to a compound known to bind to a particular off-target, a potential interaction is flagged.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can predict the binding affinity and mode of interaction of the NCE with the protein's binding site.

Experimental Protocol: In-Silico Off-Target Profiling

  • Compound Preparation:

    • Obtain the 2D structure (SMILES or SDF format) of the NCE derived from this compound.

    • Generate a high-quality 3D conformation of the molecule using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).

  • Ligand-Based Screening:

    • Utilize a similarity-based virtual screening tool (e.g., SwissTargetPrediction, ChEMBL).

    • Input the SMILES string of the NCE.

    • The software will compare the NCE's fingerprint to a database of known ligands and provide a ranked list of potential targets.

  • Structure-Based Docking (for high-priority potential off-targets):

    • Select a set of high-priority potential off-targets identified from the ligand-based screen or based on known liabilities of similar compounds (e.g., hERG, CYPs).

    • Obtain the crystal structures of these proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by adding hydrogens, assigning bond orders, and minimizing the energy.

    • Define the binding site based on the location of the native ligand or using a binding site prediction algorithm.

    • Dock the 3D structure of the NCE into the prepared receptor using a docking program (e.g., AutoDock, Glide).

    • Analyze the docking scores and binding poses to predict the likelihood and nature of the interaction.

Data Presentation: Predicted Off-Target Profile

Predicted Off-TargetPrediction MethodConfidence ScorePotential Clinical Implication
Kinase XLigand-Based Similarity0.85Cardiotoxicity
GPCR YMolecular Docking-8.5 kcal/molCNS side effects
Ion Channel ZLigand-Based Similarity0.79QT prolongation
B. Tier 2: In-Vitro Off-Target Screening

The predictions from in-silico models must be validated experimentally.[8][15] In-vitro off-target screening involves testing the NCE against a panel of purified proteins or in cell-based assays to directly measure its activity at a wide range of potential off-targets.

Key Methodologies:

  • Broad Panel Screening: Pharmaceutical companies and contract research organizations (CROs) offer pre-defined screening panels that cover hundreds of common off-targets, including kinases, GPCRs, ion channels, and nuclear receptors.[8]

  • Dose-Response Assays: For any "hits" identified in the broad panel screen, it is crucial to perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the NCE at the off-target.

Experimental Protocol: Broad Off-Target Panel Screen (Example: Kinase Panel)

  • Compound Submission:

    • Provide a high-purity sample of the NCE to a reputable CRO (e.g., Eurofins, Reaction Biology).

    • Specify the desired screening panel (e.g., a panel of 400 human kinases).

  • Assay Performance:

    • The CRO will typically perform radiometric or fluorescence-based assays to measure the ability of the NCE (at a fixed concentration, e.g., 10 µM) to inhibit the activity of each kinase in the panel.

  • Data Analysis:

    • The results are usually reported as the percent inhibition of each kinase's activity.

    • A pre-defined threshold (e.g., >50% inhibition) is used to identify significant "hits."

Experimental Protocol: Off-Target Dose-Response Assay

  • Assay Setup:

    • For each confirmed hit from the panel screen, set up a biochemical or cell-based assay specific to that target.

    • Prepare a serial dilution of the NCE (e.g., from 100 µM to 1 nM).

  • Incubation and Measurement:

    • Incubate the target protein or cells with the different concentrations of the NCE.

    • Measure the biological response (e.g., enzyme activity, second messenger levels) at each concentration.

  • Data Analysis:

    • Plot the response versus the log of the NCE concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Data Presentation: Comparison of On-Target vs. Off-Target Potency

TargetIC50 (nM)Selectivity Ratio (Off-target/On-target)
Primary Target (On-Target) 15 -
Off-Target Kinase A85057
Off-Target GPCR B2,500167
Off-Target Ion Channel C>10,000>667

A higher selectivity ratio indicates a more desirable safety profile.

C. Tier 3: In-Vivo Off-Target Validation

The ultimate confirmation of off-target effects comes from in-vivo studies in animal models.[16][17] These studies can reveal the physiological consequences of off-target engagement and provide a more holistic view of the NCE's safety profile.

Key Methodologies:

  • Rodent Toxicity Studies: Mice or rats are administered the NCE at various doses, and a range of physiological and behavioral parameters are monitored.[16]

  • Zebrafish Developmental Toxicity: The zebrafish model allows for high-throughput screening of developmental toxicity, providing insights into potential teratogenic effects.

Experimental Protocol: Acute Toxicity Study in Mice

  • Animal Acclimation:

    • Acclimate a cohort of mice (e.g., C57BL/6) to the laboratory environment for at least one week.

  • Dosing:

    • Divide the mice into groups and administer the NCE via the intended clinical route (e.g., oral gavage, intravenous injection) at a range of doses, including a vehicle control group.

  • Monitoring:

    • Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, grooming) for a specified period (e.g., 14 days).

    • Collect blood samples at various time points for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the animals and perform a full necropsy.

    • Collect major organs and tissues for histopathological examination to identify any drug-related microscopic changes.

Data Presentation: Summary of In-Vivo Findings

Dose GroupKey Clinical ObservationsHistopathological Findings
VehicleNo abnormalities observedNo significant findings
Low DoseMild, transient hypoactivityMinimal hepatocellular vacuolation
Mid DoseSignificant weight loss, lethargyModerate centrilobular necrosis in the liver
High DoseMoribundity, requiring euthanasiaSevere, widespread hepatic necrosis

III. Mitigating Off-Target Effects: A Medicinal Chemistry Perspective

Should significant off-target liabilities be identified, medicinal chemistry efforts can be employed to mitigate them. By understanding the structure-activity relationship (SAR) at both the on-target and off-target, chemists can rationally design new analogs with improved selectivity.

SAR_Cycle a Identify Off-Target Liability b Analyze On- and Off-Target SAR a->b c Design New Analogs b->c d Synthesize & Test c->d d->a Iterate

Caption: The iterative cycle of medicinal chemistry to improve selectivity.

IV. Conclusion

The journey of a pharmaceutical from a promising starting material like this compound to a safe and effective drug is fraught with challenges. A thorough and early evaluation of off-target effects is not merely a regulatory hurdle but a fundamental aspect of responsible drug development. By integrating in-silico predictions, in-vitro screening, and in-vivo validation, researchers can build a comprehensive safety profile for their NCEs. This multi-pronged approach allows for the early identification and mitigation of potential liabilities, ultimately increasing the probability of clinical success and ensuring patient safety.

V. References

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  • 3-Amino-2-ethoxycarbonylpyrrole hydrochloride. PubChem. Available at: [Link]

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  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride, a compound for which specific waste management data may not be readily available. In such instances, a conservative approach, treating the substance as hazardous, is imperative. This document synthesizes established principles of chemical waste management with hazard data from structurally similar compounds to ensure a safe and compliant disposal process.

Hazard Assessment: A Conservative Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be extrapolated from related chemical structures. Structurally similar compounds, such as Ethyl 1H-pyrrole-2-carboxylate and various aminopyrrole derivatives, exhibit a range of hazards.

Based on available data for analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [1][2]

  • A skin and eye irritant. [1][2][3]

  • A respiratory tract irritant. [2][3]

  • Capable of causing an allergic skin reaction. [1]

  • Harmful to aquatic life. [1]

Given these potential hazards, all waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and materials from spill cleanups, must be managed as hazardous waste.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is crucial to be outfitted with the appropriate PPE. This proactive measure is essential for minimizing exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation or damage.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which could lead to irritation or allergic reactions.[1][5]
Body Protection Laboratory coatShields skin and personal clothing from contamination.[5]
Respiratory Protection Use within a certified chemical fume hoodMinimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1][5]
Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. The following steps outline the recommended procedure for managing waste generated from this compound.

Proper waste segregation is fundamental to preventing dangerous chemical reactions.[6]

  • Action: Immediately upon generation, place all waste contaminated with this compound into a designated hazardous waste container.

  • Causality: This practice prevents unintentional mixing with incompatible materials, which could lead to fire, explosion, or the release of toxic gases. Keep this waste stream separate from acids, bases, and oxidizing agents.[6][7]

The choice of waste container is vital for safe storage and transport.

  • Action: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid. Ensure the container is in good condition and compatible with the chemical.[4]

  • Causality: A robust and compatible container prevents leaks and spills, protecting both laboratory personnel and the environment.

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.[8][9]

  • Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful").[4][6] The date of waste accumulation should also be noted.

  • Causality: Proper labeling informs everyone in the laboratory of the container's contents and the potential risks, ensuring it is handled and stored correctly.

Temporary storage of hazardous waste within the laboratory must be done in a designated and controlled manner.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6][8] This area should be a cool, dry, and well-ventilated location, away from general laboratory traffic and incompatible chemicals.

  • Causality: Storing hazardous waste in a designated SAA minimizes the risk of accidental spills and exposure, and facilitates efficient and safe collection by your institution's Environmental Health and Safety (EHS) department.

The ultimate disposal of hazardous chemical waste is a regulated process that must be handled by trained professionals.

  • Action: Contact your institution's EHS department to arrange for the collection and disposal of the waste container.[4] Complete all required waste disposal forms as per your institution's procedures.

  • Causality: Licensed hazardous waste disposal companies are equipped to handle and treat chemical waste in compliance with all local, state, and federal regulations, ensuring minimal environmental impact.[4][10] Never pour chemical waste down the drain. [5]

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., sand, vermiculite).

  • Personal Protection: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Protocol cluster_emergency Emergency Start Waste Generation AssessHazards Assess Hazards (Treat as Hazardous) Start->AssessHazards Spill Spill Occurs Start->Spill WearPPE Wear Appropriate PPE AssessHazards->WearPPE Segregate Segregate Waste WearPPE->Segregate Containerize Use Labeled, Resistant Container Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal by Licensed Vendor ContactEHS->End SpillResponse Follow Spill Management Protocol Spill->SpillResponse SpillResponse->Containerize

Caption: Disposal workflow for this compound.

References

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  • Pyrrole Safety Data Sheet. Sigma-Aldrich.
  • 1H-Pyrrole-2-carboxaldehyde Safety Data Sheet. Fisher Scientific.
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  • Ethyl 1H-pyrrole-2-carboxylate. PubChem.
  • Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS.
  • Ethyl 4-acetyl-1H-pyrrole-2-carboxylate Safety Data Sheet. CymitQuimica.
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A Researcher's Guide to the Safe Handling of Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, Ethyl 1-amino-1H-pyrrole-2-carboxylate hydrochloride presents a unique profile of potential hazards that demand rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for its handling and disposal. By understanding the underlying risks and implementing the procedural guidance herein, you can ensure a safe and effective laboratory environment.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be handled as a substance that is:

  • A skin irritant .[1][2][3][4]

  • A serious eye irritant .[1][2][3][4][5]

  • Potentially causing respiratory tract irritation .[1][2][4]

  • Harmful if swallowed .[3][4][6][7]

  • Potentially causing allergic skin reactions .[3][8]

These hazards are the foundation of the personal protective equipment (PPE) and handling protocols outlined below. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the minimum required PPE.

Body Part Required PPE Standard Rationale
Eyes/Face Chemical safety goggles or a face shieldEN 166 or ANSI Z87.1Protects against splashes and airborne particles that can cause serious eye irritation.
Hands Nitrile or neoprene glovesEN 374Provides a chemical-resistant barrier to prevent skin contact and potential irritation or sensitization.
Body Laboratory coat---Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood---For larger quantities or when generating dust, a NIOSH-approved respirator may be necessary to prevent respiratory tract irritation.
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_handling Chemical Handling cluster_removal Doffing & Disposal start Start: Prepare to handle chemical risk_assessment Conduct Risk Assessment start->risk_assessment select_labcoat Don lab coat risk_assessment->select_labcoat select_gloves Select appropriate gloves (Nitrile/Neoprene) select_eyewear Wear chemical safety goggles select_gloves->select_eyewear select_respiratory Work in a fume hood select_eyewear->select_respiratory select_labcoat->select_gloves handle_chemical Proceed with experiment select_respiratory->handle_chemical remove_gloves Remove gloves using proper technique handle_chemical->remove_gloves remove_labcoat Remove lab coat remove_gloves->remove_labcoat wash_hands Wash hands thoroughly remove_labcoat->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection, use, and removal.

Operational and Disposal Plans

Adherence to standardized procedures is crucial for minimizing exposure and preventing contamination.

Handling Procedures
  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary equipment and reagents before starting.

  • Weighing and Transfer :

    • Handle the solid compound in a fume hood to minimize inhalation of any dust.[4]

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Close the primary container tightly after use.[2][4]

  • Dissolution and Reaction :

    • Add the solid to the solvent slowly to avoid splashing.

    • If the process involves heating, ensure the setup is secure and monitored.

    • Maintain a clutter-free workspace to prevent accidental spills.

Spill Management

In the event of a spill:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-Up : Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Contaminated gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[3]

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][4]

Waste Disposal Workflow

Disposal_Workflow cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid solid_container Place in labeled solid hazardous waste container is_solid->solid_container liquid_container Collect in labeled liquid hazardous waste container is_liquid->liquid_container seal_solid Seal container when not in use solid_container->seal_solid end_disposal Arrange for pickup by Environmental Health & Safety seal_solid->end_disposal seal_liquid Seal container when not in use liquid_container->seal_liquid seal_liquid->end_disposal

Caption: Decision process for proper waste segregation and disposal.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • PubChem. Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Pyrrole-2-carboxaldehyde. (2025-12-18). [Link]

  • PubChem. 3-Amino-2-ethoxycarbonylpyrrole hydrochloride. National Center for Biotechnology Information. [Link]

  • National Research Council. Evaluating Hazards and Assessing Risks in the Laboratory. National Academies Press. [Link]

  • PubChem. 1-Ethyl-2-pyrrolecarboxaldehyde. National Center for Biotechnology Information. [Link]

Sources

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